molecular formula C9H9NO2 B091749 4-Aminocinnamic acid CAS No. 17570-30-8

4-Aminocinnamic acid

Cat. No.: B091749
CAS No.: 17570-30-8
M. Wt: 163.17 g/mol
InChI Key: JOLPMPPNHIACPD-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Aminocinnamic acid is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1780. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(4-aminophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,10H2,(H,11,12)/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOLPMPPNHIACPD-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40870966
Record name (2E)-3-(4-Aminophenyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40870966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2393-18-2, 17570-30-8
Record name p-Aminocinnamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002393182
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2393-18-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1780
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2E)-3-(4-Aminophenyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40870966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-aminocinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.498
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Aminocinnamic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DW9877G4G4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

4-Aminocinnamic acid fundamental properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminocinnamic acid, also known as p-aminocinnamic acid, is an organic compound with the chemical formula C₉H₉NO₂.[1][2] It is a derivative of cinnamic acid, featuring an amino group substituted at the para position of the phenyl ring.[1] This compound presents as a white to off-white or light yellow crystalline powder.[1][3] this compound serves as a versatile building block in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and dyes.[1][2] Its antioxidant and antimicrobial properties have also been a subject of scientific investigation.[1][4] Furthermore, it is utilized in the creation of specialized materials such as polymers and liquid crystals.[1]

Core Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers and Molecular Properties
PropertyValueReference(s)
CAS Number 2393-18-2, 17570-30-8[1][5]
Molecular Formula C₉H₉NO₂[1][2][6]
Molecular Weight 163.17 g/mol [1][6]
Canonical SMILES C1=CC(=CC=C1C=CC(=O)O)N[1]
InChI Key JOLPMPPNHIACPD-ZZXKWVIFSA-N[1]
pKa 4.79 ± 0.10 (Predicted)[1]
Topological Polar Surface Area 63.3 Ų[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 2[1]
Table 2: Physical Properties
PropertyValueReference(s)
Appearance White to off-white crystalline powder[1]
Melting Point 170 °C[2][5]
Boiling Point 378.4 °C at 760 mmHg[2][5]
Density 1.281 g/cm³[2][5]
Solubility Sparingly soluble in water. Soluble in dilute HCl.[1][7]
Vapor Pressure 2.13E-06 mmHg at 25°C[5]
Refractive Index 1.676[5]
Table 3: Spectroscopic Data
TechniqueDataReference(s)
¹H NMR Spectra available, conforms to structure.[2][8]
¹³C NMR Spectra available, conforms to structure.[9]
Infrared (IR) Spectrum conforms to structure.[2]

Synthesis and Reactivity

This compound is commonly synthesized via the Knoevenagel condensation reaction.[10] This reaction involves the condensation of an aromatic aldehyde (in this case, 4-aminobenzaldehyde) with an active methylene (B1212753) compound like malonic acid, typically in the presence of a weak base such as pyridine (B92270) and piperidine (B6355638).[10][11] The resulting α,β-unsaturated dicarboxylic acid intermediate readily undergoes decarboxylation to yield this compound.[12]

Biological Activity and Applications

This compound and its derivatives are of significant interest in medicinal chemistry and materials science.

  • Pharmaceutical Intermediate : It is a key starting material for the synthesis of more complex molecules, including various heterocyclic compounds used in drug discovery.[2]

  • Antimicrobial Properties : this compound has demonstrated inhibitory activity against bacteria such as Bacillus subtilis and Escherichia coli.[4] Cinnamic acid derivatives, in general, are known to possess a broad spectrum of antimicrobial effects against various bacteria and fungi.[13][14][15] The proposed mechanisms of action for cinnamic acid derivatives include disruption of the cell membrane, inhibition of enzymes, and interference with nucleic acid synthesis.[16]

  • Antioxidant Activity : The compound exhibits antioxidant properties, which are attributed to its ability to scavenge free radicals.[1] The antioxidant mechanism for hydroxycinnamic acids, a related class of compounds, is believed to occur via hydrogen atom transfer (HAT) or sequential proton loss electron transfer (SPLET), depending on the molecular structure and solvent.[17][18][19] This radical scavenging potential makes its derivatives candidates for mitigating oxidative stress-related conditions.

  • Other Applications : It is also used in the production of UV-absorbing materials, making it valuable for sunscreens and protective coatings.[2] Its fluorescent properties are also utilized in the development of probes and markers for biological imaging.[2]

Experimental Protocols

Synthesis of this compound via Knoevenagel Condensation

This protocol is a generalized procedure based on the principles of the Knoevenagel-Doebner reaction.[11][12]

  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser, combine 4-aminobenzaldehyde (B1209532) and malonic acid (typically in a 1:1.1 molar ratio).

  • Solvent and Catalyst Addition : Add a suitable solvent, such as pyridine, which also acts as a basic catalyst. A small amount of a secondary amine catalyst, like piperidine, is often added.[11]

  • Heating : Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[11]

  • Workup : After the reaction is complete, cool the mixture. Acidify the mixture with dilute hydrochloric acid, which will cause the product to precipitate.[11]

  • Isolation : Collect the solid product by suction filtration and wash it with cold water.

  • Purification : The crude this compound can be further purified by recrystallization from a suitable solvent, such as ethanol (B145695) or water.[4][12]

G cluster_0 Synthesis cluster_1 Workup & Purification A 1. Combine 4-aminobenzaldehyde and malonic acid in a flask. B 2. Add pyridine (solvent/catalyst) and piperidine (catalyst). A->B C 3. Heat mixture to reflux for several hours. B->C D 4. Monitor reaction progress by TLC. C->D E 5. Cool reaction mixture. D->E Reaction Complete F 6. Acidify with dilute HCl to precipitate product. E->F G 7. Isolate solid by suction filtration. F->G H 8. Wash with cold water. G->H I 9. Purify by recrystallization. H->I G cluster_0 NMR Sample Prep cluster_1 FT-IR Sample Prep (KBr) A Dissolve 5-25 mg of sample in ~0.6 mL deuterated solvent. B Ensure complete dissolution. Solution must be clear. A->B C Filter into NMR tube if solids are present. B->C D Place tube in NMR spectrometer. C->D E Grind 1-2 mg of sample with 100-200 mg KBr. F Press mixture into a thin, transparent pellet. E->F H Place pellet in holder and acquire spectrum. F->H G Run background scan in spectrometer. G->H G CA Cinnamic Acid Derivative (Ar-OH) CAP Phenoxyl Radical (Ar-O•) (Stabilized) CA->CAP H• donation SR Stable Molecule (RH) FR Free Radical (R•) FR->SR Ox Oxidative Damage FR->Ox causes CAP->Ox prevents

References

4-Aminocinnamic Acid: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2393-18-2

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals working with 4-Aminocinnamic acid. It provides a comprehensive overview of its chemical and physical properties, synthesis, and key applications, with a focus on its relevance in scientific research and pharmaceutical development.

Core Properties of this compound

This compound, also known as (E)-3-(4-aminophenyl)acrylic acid, is a derivative of cinnamic acid.[1] The primary CAS number for this compound is 2393-18-2.[1][2][3][4][5] Another CAS number, 17570-30-8, is also frequently associated with its (E)-isomer.[6] The quantitative data for this compound is summarized in the table below for easy reference.

PropertyValue
CAS Number 2393-18-2[1][2][4]
Alternate CAS Number 17570-30-8 ((E)-isomer)[6]
Molecular Formula C₉H₉NO₂[1][2][3][5]
Molecular Weight 163.17 g/mol [3][5][6]
Appearance White to off-white crystalline powder[5]
Melting Point 170 °C[2][3][4]
Boiling Point 378.4 °C at 760 mmHg[2][3]
Density 1.281 g/cm³[2][3]
pKa 4.79 ± 0.10 (Predicted)
Purity ≥97%[4]

Synthesis and Experimental Protocols

The synthesis of this compound is commonly achieved through the Knoevenagel condensation reaction. This method involves the reaction of 4-aminobenzaldehyde (B1209532) with malonic acid, typically in the presence of a basic catalyst such as pyridine (B92270) and piperidine.

Experimental Protocol: Synthesis of this compound via Knoevenagel Condensation

Materials:

  • 4-aminobenzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine

  • Ethanol

  • Hydrochloric acid (10%)

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve 4-aminobenzaldehyde and malonic acid in ethanol.

  • To this solution, add a catalytic amount of pyridine and a few drops of piperidine.

  • Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the reaction mixture with 10% hydrochloric acid to precipitate the crude product.

  • Filter the precipitate and wash it thoroughly with cold deionized water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

Experimental Workflow

G Synthesis Workflow for this compound cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Dissolve 4-aminobenzaldehyde and malonic acid in ethanol B Add pyridine and piperidine catalysts A->B C Reflux the mixture for several hours B->C D Monitor reaction progress by TLC C->D E Cool and acidify with 10% HCl D->E F Filter and wash the precipitate E->F G Recrystallize from ethanol/water F->G H Obtain pure This compound G->H

A flowchart illustrating the synthesis of this compound.

Applications in Research and Drug Development

This compound serves as a versatile building block in organic synthesis for the creation of more complex molecules.[3] Its derivatives have garnered significant interest due to their wide range of biological activities.

Key Applications:

  • Pharmaceutical Synthesis: It is a precursor in the synthesis of various heterocyclic compounds and other active pharmaceutical ingredients.[3]

  • Drug Development: Derivatives of this compound have shown potential as antimicrobial, antioxidant, anti-inflammatory, and anticancer agents.[5][7]

  • Materials Science: This compound has been investigated for its role in the development of new materials such as polymers and liquid crystals.[5]

  • Biochemical Research: It is used as a substrate in enzymatic studies to investigate reaction mechanisms and kinetics.[3] Its fluorescent properties also make it useful in the development of probes and markers for biological imaging.[3]

Biological Activity and Signaling Pathways

Derivatives of cinnamic acid have been shown to exhibit a variety of biological effects. For instance, some derivatives possess anti-inflammatory properties, which are partly attributed to their ability to inhibit the NF-κB signaling pathway.

NF-κB Signaling Pathway and Potential Inhibition by Cinnamic Acid Derivatives

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammatory responses. The diagram below illustrates a simplified representation of this pathway and a hypothetical point of inhibition by this compound derivatives.

G Simplified NF-κB Signaling Pathway cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Simplified NF-κB Signaling Pathway LPS LPS/TNF-α Receptor Receptor LPS->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB_P p-IκBα IkB->IkB_P NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Proteasome Proteasome IkB_P->Proteasome Degradation DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Expression DNA->Genes Inhibitor 4-ACA Derivative Inhibitor->IKK Inhibition

Potential inhibition of the NF-κB pathway by this compound derivatives.

References

4-Aminocinnamic Acid: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of 4-Aminocinnamic acid, a compound of significant interest to researchers, scientists, and professionals in the field of drug development. This document outlines its fundamental molecular and physical properties, provides a detailed experimental protocol for its synthesis, and explores its biological significance, particularly its interaction with key signaling pathways.

Core Molecular and Physicochemical Properties

This compound, also known as p-aminocinnamic acid, is an organic compound with the chemical formula C₉H₉NO₂.[1][2] It belongs to the class of cinnamic acids, which are characterized by a phenyl group attached to an acrylic acid moiety. The presence of an amino group at the para position of the phenyl ring imparts distinct chemical properties and biological activities to the molecule. A summary of its key quantitative data is presented in the table below.

PropertyValueReference
Molecular Formula C₉H₉NO₂[1][2]
Molecular Weight 163.17 g/mol [2]
Monoisotopic Mass 163.063328530 Da[1]
Appearance White to off-white crystalline powder
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 2[1]
Topological Polar Surface Area 63.3 Ų[1]
Complexity 181[1]

Synthesis of this compound: Experimental Protocol

The synthesis of this compound can be achieved through various methods, with the Knoevenagel condensation being a common and effective approach. This method involves the reaction of an aromatic aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst.

A plausible synthetic route for this compound is the Knoevenagel condensation of 4-aminobenzaldehyde (B1209532) with malonic acid.

General Experimental Protocol:

A general procedure for the synthesis of aminocinnamic acid derivatives via Knoevenagel condensation is as follows:

  • Reaction Setup: In a round-bottom flask, dissolve the appropriate aminobenzaldehyde (1 equivalent) and malonic acid (1.25 equivalents) in a suitable solvent, such as pyridine.

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine (B6355638) (e.g., 20 drops).

  • Reaction Conditions: Heat the reaction mixture at a specific temperature (e.g., 80°C) for a designated period (e.g., 20 hours) with constant stirring.

  • Work-up: After the reaction is complete, pour the mixture into ice water. An initial precipitate may form.

  • Purification: The crude product is then subjected to a series of washing and neutralization steps. This typically involves dissolving the precipitate in a dilute basic solution (e.g., 1% NaOH), filtering to remove any insoluble impurities, and then neutralizing the filtrate with an acid (e.g., 10% HCl) to precipitate the purified cinnamic acid derivative.

  • Final Product: The resulting precipitate is filtered, washed with water, and dried to yield the final product.

Biological Activity and Signaling Pathways

Cinnamic acid and its derivatives have garnered significant attention for their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties. While specific research on this compound is ongoing, the broader class of cinnamic acid derivatives has been shown to modulate key cellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.

The NF-κB signaling pathway is a crucial regulator of the inflammatory response, cell proliferation, and apoptosis. Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders. Cinnamic acid derivatives have been reported to inhibit the activation of NF-κB, thereby exerting their anti-inflammatory and anticancer effects. The general mechanism involves the inhibition of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of IκBα. This, in turn, sequesters the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.

Below is a diagram illustrating the general workflow for evaluating the biological activity of a compound like this compound and a simplified representation of the NF-κB signaling pathway.

Biological_Activity_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_data Data Analysis & Interpretation synthesis Synthesis of This compound purification Purification & Characterization (NMR, MS) synthesis->purification cell_culture Cell Culture (e.g., Cancer Cell Lines) purification->cell_culture treatment Treatment with This compound cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay signaling_assay Signaling Pathway Analysis (e.g., Western Blot for NF-κB) treatment->signaling_assay data_analysis Data Analysis viability_assay->data_analysis signaling_assay->data_analysis conclusion Conclusion on Biological Activity data_analysis->conclusion

Caption: Experimental workflow for the biological evaluation of this compound.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1) receptor Cell Surface Receptor stimulus->receptor Binds ikk IKK Complex receptor->ikk Activates ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p65/p50) proteasome Proteasomal Degradation ikb->proteasome Ubiquitination & nucleus Nucleus nfkb->nucleus Translocates to transcription Gene Transcription (Inflammation, Cell Survival) nucleus->transcription

Caption: Simplified diagram of the canonical NF-κB signaling pathway.

References

The Solubility of 4-Aminocinnamic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminocinnamic acid is a compound of significant interest in pharmaceutical and chemical research, serving as a versatile building block in organic synthesis.[1] Its applications range from the development of novel pharmaceuticals and agrochemicals to the synthesis of dyes and UV-absorbing materials.[1] A thorough understanding of its solubility in various organic solvents is paramount for its effective use in drug formulation, purification, and analytical method development. This technical guide provides a comprehensive overview of the available solubility data, detailed experimental protocols for its determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

Comprehensive quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, some qualitative information and data for structurally similar compounds can provide valuable insights for researchers. It is important to note that the solubility of amino acids is influenced by the properties of their side chains and the overall molecular structure.[2] Therefore, the data for related compounds should be considered as an estimation, and empirical determination is always recommended for precise applications.

One source indicates that this compound is soluble in dilute HCl.

For context, the following table includes solubility data for the closely related compound, 4-Methylcinnamic Acid. This information can serve as a useful reference point for estimating the solubility behavior of this compound.

SolventReported Solubility of 4-Methylcinnamic AcidNotes
Dimethyl Sulfoxide (DMSO)55 mg/mL (339.11 mM)Sonication is recommended to facilitate dissolution.
Dimethyl Sulfoxide (DMSO)100 mg/mL (616.56 mM)Ultrasonic treatment and warming to 37°C may be necessary.

Note: The conflicting data for DMSO may be attributable to different experimental conditions or measurement techniques.[3]

Experimental Protocols for Solubility Determination

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a liquid solvent.[3] This method involves allowing an excess of the solid to equilibrate with the solvent at a constant temperature until the solution is saturated.

Isothermal Shake-Flask Method

1. Preparation:

  • An excess amount of this compound is added to a known volume of the chosen organic solvent in a sealed container, such as a screw-cap vial or flask.

2. Equilibration:

  • The sealed container is placed in a constant-temperature shaker bath.

  • The mixture is agitated for a prolonged period, typically 24-72 hours, to ensure that equilibrium is reached between the dissolved and undissolved solute.[3]

3. Sampling:

  • Once equilibrium is achieved, the agitation is stopped, and the solid particles are allowed to settle.

  • A clear aliquot of the supernatant (the saturated solution) is carefully withdrawn using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent the transfer of any undissolved solid.[3] The temperature of the syringe should be the same as the equilibration temperature to avoid precipitation or further dissolution.

4. Analysis:

  • The concentration of this compound in the filtered saturated solution is determined using a suitable analytical method. Common methods include:

    • Gravimetric Analysis: A known volume of the filtered solution is transferred to a pre-weighed container. The solvent is then carefully evaporated, and the container with the solid residue is dried to a constant weight.[3] The solubility is calculated from the mass of the residue and the initial volume of the solution.[3]

    • UV-Vis Spectrophotometry: This method is suitable for compounds with a chromophore, like this compound. A calibration curve is generated using standard solutions of known concentrations. The absorbance of the saturated solution is then measured, and the concentration is determined from the calibration curve.[3]

    • High-Performance Liquid Chromatography (HPLC): HPLC can also be used for accurate quantification, especially in complex mixtures.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling cluster_analysis Analysis A Add excess this compound to a known volume of solvent B Agitate in a constant temperature shaker bath (24-72h) A->B C Allow solid to settle B->C D Withdraw supernatant using a syringe with a 0.45 µm filter C->D E Determine concentration of the filtered solution D->E F Gravimetric Analysis E->F G UV-Vis Spectrophotometry E->G H HPLC E->H

Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.

References

In-Depth Technical Guide to the Crystal Structure Analysis of 4-Aminocinnamic Acid Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of 4-aminocinnamic acid, focusing on its hydrochloride and sulfate (B86663) hydrate (B1144303) salts. The information presented is derived from the crystallographic studies reported by d'Agostino et al. in Chemical Communications, 2016, volume 52, pages 1899-1902. This document summarizes the key crystallographic data in structured tables, details the experimental protocols for crystal preparation and analysis, and provides visualizations of the experimental workflow and intermolecular interactions.

Crystallographic Data Summary

The crystal structures of this compound hydrochloride ([1H]Cl) and this compound sulfate hydrate ([1H]₂SO₄·H₂O) have been determined by single-crystal X-ray diffraction. A summary of the key crystallographic data is presented in the tables below for easy comparison.

Table 1: Crystal Data and Structure Refinement for this compound Hydrochloride ([1H]Cl)
ParameterValue
Empirical FormulaC₉H₁₀ClNO₂
Formula Weight199.63
Temperature293(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/n
Unit Cell Dimensions
a5.895(5) Å
b16.963(5) Å
c9.390(5) Å
α90°
β106.15(5)°
γ90°
Volume901.1(9) ų
Z4
Calculated Density1.472 Mg/m³
Absorption Coefficient0.354 mm⁻¹
F(000)416
Data Collection
θ range for data collection3.58 to 27.50°
Index ranges-7 ≤ h ≤ 7, -21 ≤ k ≤ 21, -12 ≤ l ≤ 12
Reflections collected8152
Independent reflections2055 [R(int) = 0.0267]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2055 / 0 / 121
Goodness-of-fit on F²1.053
Final R indices [I > 2σ(I)]R₁ = 0.0357, wR₂ = 0.0931
R indices (all data)R₁ = 0.0451, wR₂ = 0.1001
Largest diff. peak and hole0.291 and -0.222 e.Å⁻³
Table 2: Crystal Data and Structure Refinement for this compound Sulfate Hydrate ([1H]₂SO₄·H₂O)
ParameterValue
Empirical FormulaC₁₈H₂₂N₂O₉S
Formula Weight442.44
Temperature293(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a12.036(5) Å
b7.641(5) Å
c21.585(5) Å
α90°
β100.27(5)°
γ90°
Volume1951.1(18) ų
Z4
Calculated Density1.506 Mg/m³
Absorption Coefficient0.211 mm⁻¹
F(000)928
Data Collection
θ range for data collection2.41 to 27.50°
Index ranges-15 ≤ h ≤ 15, -9 ≤ k ≤ 9, -27 ≤ l ≤ 27
Reflections collected17565
Independent reflections4458 [R(int) = 0.0249]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters4458 / 0 / 276
Goodness-of-fit on F²1.050
Final R indices [I > 2σ(I)]R₁ = 0.0384, wR₂ = 0.0991
R indices (all data)R₁ = 0.0468, wR₂ = 0.1054
Largest diff. peak and hole0.351 and -0.276 e.Å⁻³

Experimental Protocols

The following sections detail the methodologies employed for the synthesis, crystallization, and subsequent structure determination of the this compound salts.

Synthesis and Crystallization

Synthesis of this compound Salts:

The molecular salts of this compound were prepared by reacting this compound with the corresponding acid in an appropriate solvent.

  • For this compound Hydrochloride ([1H]Cl): this compound was reacted with hydrochloric acid.

  • For this compound Sulfate Hydrate ([1H]₂SO₄·H₂O): this compound was reacted with sulfuric acid.

Crystallization:

Single crystals suitable for X-ray diffraction were obtained by slow evaporation of the solvent from the respective reaction mixtures. The quality of the crystals is crucial for obtaining high-resolution diffraction data.

Single-Crystal X-ray Diffraction

Data Collection:

A suitable single crystal of each salt was mounted on a diffractometer. X-ray diffraction data were collected at a controlled temperature of 293(2) K using Mo Kα radiation (λ = 0.71073 Å). A series of diffraction images were recorded as the crystal was rotated.

Structure Solution and Refinement:

The collected diffraction data were processed to determine the unit cell parameters and space group. The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located in the difference Fourier map and refined isotropically.

Visualizations

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the intermolecular interactions within the crystal structure of this compound hydrochloride.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xrd Single-Crystal X-ray Diffraction start This compound + Acid reaction Reaction in Solution start->reaction crystallization Slow Evaporation reaction->crystallization crystal Single Crystal Formation crystallization->crystal mounting Crystal Mounting crystal->mounting data_collection X-ray Data Collection mounting->data_collection processing Data Processing data_collection->processing solution Structure Solution (Direct Methods) processing->solution refinement Structure Refinement solution->refinement final_structure Final Crystal Structure refinement->final_structure

Experimental workflow for crystal structure analysis.

intermolecular_interactions cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 cluster_anion Anion N1 N-H O2 C=O N1->O2 N-H···O=C Hydrogen Bond Cl Cl⁻ N1->Cl N-H···Cl⁻ Hydrogen Bond O1 C=O

Key intermolecular interactions in [1H]Cl.

Spectroscopic Profile of 4-Aminocinnamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Aminocinnamic acid is an organic compound with significant interest in various fields, including medicinal chemistry and materials science, due to its versatile chemical structure featuring an aromatic amine, a carboxylic acid, and an alkene group. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and the development of new applications. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data of this compound, intended for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Data

The ¹H NMR spectrum reveals the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ, ppm) Multiplicity Assignment
~7.47DoubletAr-H
~7.35DoubletAr-H
~7.43Doublet=CH- (vinylic)
~6.25Doublet=CH- (vinylic)
~5.90 (broad)Singlet-NH₂
~12.0 (broad)Singlet-COOH

Note: Chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.[1][2][3][4]

Chemical Shift (δ, ppm) Assignment
~168C=O (Carboxylic Acid)
~150C-NH₂ (Aromatic)
~145=CH- (Vinylic)
~130C-H (Aromatic)
~125C-C (Aromatic)
~115=CH- (Vinylic)
~114C-H (Aromatic)

Note: Assignments are based on typical chemical shift ranges. Data is often acquired in DMSO-d6.[1][3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands for its primary functional groups.[5]

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3400 - 3200N-H StretchAmine
3300 - 2500 (broad)O-H StretchCarboxylic Acid
~1680C=O StretchCarboxylic Acid
~1630C=C StretchAlkene
~1600, ~1500C=C StretchAromatic Ring
~980=C-H Bend (out-of-plane)trans-Alkene

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The UV-Vis spectrum of this compound is characterized by a strong absorption band in the ultraviolet region, which can be influenced by the solvent.[6]

Solvent λmax (nm)
1,4-Dioxane~332-375
Ethyl Acetate~329-374
Methanol~330-382

The main absorption band is related to the π→π* transition in the conjugated system.[6]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Data Acquisition :

    • Record the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer.

    • Acquire the ¹³C NMR spectrum on the same instrument. Longer acquisition times are typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[7]

IR Spectroscopy (KBr Pellet Method)

  • Sample Preparation : Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.[7][8]

  • Data Acquisition : Record the IR spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer over a typical range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment should be acquired to subtract atmospheric and instrumental interferences.[7]

UV-Vis Spectroscopy

  • Sample Preparation : Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., ethanol, methanol). From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0).[7]

  • Data Acquisition : Use a dual-beam UV-Vis spectrophotometer. Fill one quartz cuvette with the solvent to serve as a reference (blank) and a second quartz cuvette with the sample solution. Scan a range of wavelengths (e.g., 200-600 nm) to identify the wavelength of maximum absorbance (λmax).[7]

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_interpretation Interpretation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_UV Prepare Solution Sample->Prep_UV NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec IR_Spec FT-IR Spectrometer Prep_IR->IR_Spec UV_Spec UV-Vis Spectrophotometer Prep_UV->UV_Spec NMR_Data ¹H and ¹³C NMR Spectra NMR_Spec->NMR_Data IR_Data IR Spectrum IR_Spec->IR_Data UV_Data UV-Vis Spectrum UV_Spec->UV_Data Interpretation Structural Elucidation & Functional Group Analysis NMR_Data->Interpretation IR_Data->Interpretation UV_Data->Interpretation

Caption: General workflow for spectroscopic analysis of this compound.

References

Unveiling the Fluorescence Potential: A Technical Guide to the Quantum Yield of 4-Aminocinnamic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core photophysical properties of 4-Aminocinnamic acid and its derivatives, with a primary focus on their fluorescence quantum yield. Understanding the efficiency of light emission in these compounds is crucial for their application in various fields, including the development of fluorescent probes, sensors, and photosensitizers in drug development. This document provides a comprehensive overview of their quantum yield, detailed experimental methodologies for its determination, and insights into relevant biological pathways.

Data Presentation: Quantum Yield of this compound and its Derivatives

The fluorescence quantum yield (Φf) of a compound represents the ratio of photons emitted to the number of photons absorbed, quantifying the efficiency of the fluorescence process. For this compound and its substituted derivatives, the quantum yield is generally observed to be low. This suggests that the deactivation of the excited state occurs predominantly through non-radiative pathways.

A study synthesizing fifteen amine derivatives of cinnamic acid found that the fluorescence quantum yield for most of these compounds does not exceed 3.5% in a range of solvents, including non-polar (1,4-Dioxane), polar aprotic (Ethyl Acetate), and protic (Methanol) environments.[1] This general observation is critical for researchers considering these molecules for applications where high fluorescence efficiency is a prerequisite.

CompoundGeneral Fluorescence Quantum Yield (Φf)Solvents TestedReference
Amine derivatives of cinnamic acid< 0.035 (< 3.5%)1,4-Dioxane, Ethyl Acetate, Methanol[1]
Pyranoflavylium-cinnamate esters< 0.02 (< 2%)DMSO, Ethanol, Methanol, Ethanol/Water (20%)

Note: The data for pyranoflavylium-cinnamate esters is included to demonstrate that even when incorporated into larger molecular systems, the cinnamate (B1238496) moiety tends to contribute to low overall quantum yields.

One notable exception to the low quantum yield trend was reported for a specific derivative, designated as compound 2o in the same study, which exhibited a significantly higher quantum yield. However, the specific structure of this highly fluorescent derivative was not detailed in the available literature.[1]

Experimental Protocols: Determination of Fluorescence Quantum Yield

The determination of the fluorescence quantum yield of this compound and its derivatives is typically performed using a comparative method. This involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Relative Quantum Yield Measurement

Principle: The relative fluorescence quantum yield (Φf) is calculated using the following equation:

Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2)

Where:

  • Φf is the fluorescence quantum yield.

  • I is the integrated fluorescence intensity.

  • A is the absorbance at the excitation wavelength.

  • η is the refractive index of the solvent.

  • 'sample' and 'std' refer to the sample and the standard, respectively.

Materials and Equipment:

  • Spectrofluorometer with a monochromatic excitation source and an emission detector.

  • UV-Vis spectrophotometer.

  • Quartz cuvettes (1 cm path length).

  • Fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φf = 0.54).

  • Solvents of spectroscopic grade (e.g., 1,4-Dioxane, Ethyl Acetate, Methanol).

  • This compound or its derivative.

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the standard (e.g., 10⁻⁵ M quinine sulfate in 0.1 M H₂SO₄).

    • Prepare a stock solution of the this compound derivative in the desired solvent.

    • From the stock solutions, prepare a series of dilutions for both the standard and the sample with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. This is to ensure the measurements are within the linear range and to avoid inner filter effects.

  • Absorbance Measurement:

    • Using the UV-Vis spectrophotometer, record the absorbance spectra of all prepared solutions.

    • Determine the absorbance of each solution at the chosen excitation wavelength. The excitation wavelength should be the same for both the sample and the standard.

  • Fluorescence Measurement:

    • Using the spectrofluorometer, record the fluorescence emission spectra of all prepared solutions.

    • The excitation and emission slits should be kept constant for all measurements.

    • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity (I).

  • Calculation:

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots gives the value of I/A.

    • Use the slopes and the known quantum yield of the standard in the equation above to calculate the quantum yield of the sample.

Experimental Workflow Diagram

G cluster_analysis Data Analysis prep_std Prepare Standard Solutions (e.g., Quinine Sulfate) abs_measure Measure Absorbance (A) at Excitation Wavelength prep_std->abs_measure prep_sample Prepare Sample Solutions (this compound Derivative) prep_sample->abs_measure fluor_measure Measure Fluorescence Emission and Integrate Intensity (I) abs_measure->fluor_measure plot_data Plot Integrated Intensity (I) vs. Absorbance (A) fluor_measure->plot_data calc_qy Calculate Quantum Yield (Φf) using Comparative Formula plot_data->calc_qy

Workflow for Relative Quantum Yield Determination.

Signaling Pathways Involving Cinnamic Acid

Cinnamic acid, the parent compound of this compound, is a key intermediate in the phenylpropanoid pathway in plants. This pathway is responsible for the biosynthesis of a wide variety of secondary metabolites, including lignins, flavonoids, and coumarins. The flux through this pathway is tightly regulated, and trans-cinnamic acid itself plays a crucial role as a feedback inhibitor.

Specifically, trans-cinnamic acid can inhibit the activity of Phenylalanine Ammonia-Lyase (PAL) , the first committed enzyme in the phenylpropanoid pathway. This inhibition can occur at both the transcriptional and enzymatic levels, providing a mechanism to regulate the production of phenylpropanoids in response to metabolic demands.

Phenylpropanoid Pathway and Feedback Inhibition

The following diagram illustrates the initial steps of the phenylpropanoid pathway and the feedback inhibition of PAL by trans-cinnamic acid.

Feedback inhibition of PAL by trans-Cinnamic Acid.

This regulatory mechanism highlights the biological significance of cinnamic acid derivatives. While this compound is not a direct intermediate in this primary plant pathway, its structural similarity suggests potential interactions with PAL or other enzymes, a possibility that warrants further investigation in the context of drug development and enzyme inhibition studies.

References

An In-Depth Technical Guide to 4-Aminocinnamic Acid: Discovery, Synthesis, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-aminocinnamic acid, a molecule of significant interest in organic synthesis and drug discovery. The document details its historical context, synthesis methodologies with comparative data, and its interaction with key biological signaling pathways.

Introduction and Historical Context

This compound, also known as p-aminocinnamic acid, is an aromatic organic compound that serves as a versatile building block in the synthesis of a wide array of more complex molecules.[1][2] Its structure, featuring a phenyl ring substituted with an amino group and an acrylic acid side chain, makes it a valuable precursor for various pharmaceuticals, agrochemicals, and dyes.[1]

The history of this compound is intrinsically linked to the broader history of cinnamic acid and its derivatives. The Perkin reaction, discovered by Sir William Henry Perkin in 1868, was a pivotal development in organic chemistry that provided a general method for the synthesis of α,β-unsaturated aromatic acids, including cinnamic acid itself.[3] This reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid. While the exact date of the first synthesis of this compound is not well-documented, its preparation became feasible following the development of synthetic routes to substituted benzaldehydes and the refinement of condensation reactions like the Perkin and Knoevenagel reactions.

Physicochemical Properties

This compound is a solid at room temperature with the following properties:

PropertyValue
Molecular FormulaC₉H₉NO₂
Molecular Weight163.17 g/mol
Melting Point170°C
Boiling Point378.4°C
Density1.281 g/cm³
CAS Number2393-18-2

(Data sourced from commercial supplier information and chemical databases)[2][4]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through condensation reactions involving 4-aminobenzaldehyde (B1209532). The two primary methods employed are the Knoevenagel condensation and the Perkin reaction.

Knoevenagel Condensation

The Knoevenagel condensation is a widely used and versatile method for the synthesis of cinnamic acid derivatives. It involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst.[5]

Experimental Protocol: Knoevenagel Condensation for this compound

This protocol is adapted from a general procedure for the synthesis of p-aminocinnamic acid derivatives.[6]

  • Materials:

    • 4-Aminobenzaldehyde (1.0 eq)

    • Malonic acid (1.25 eq)

    • Pyridine (as solvent)

    • Piperidine (B6355638) (catalytic amount, ~20 drops)

    • 10% Hydrochloric acid

    • 1% Sodium hydroxide (B78521) solution

    • Saturated Sodium bicarbonate solution

    • Ice

  • Procedure:

    • In a round-bottom flask, dissolve 4-aminobenzaldehyde (1.0 eq) and malonic acid (1.25 eq) in pyridine.

    • Add a catalytic amount of piperidine (~20 drops) to the solution.

    • Heat the reaction mixture at 80°C for approximately 20 hours with constant stirring.

    • After cooling, pour the reaction mixture into a beaker containing ice water (approx. 120 mL).

    • Add a saturated sodium bicarbonate solution (approx. 5 mL).

    • Filter the resulting precipitate.

    • Add the crude precipitate to a cold 1% sodium hydroxide solution and stir for one minute.

    • Filter the mixture again.

    • Neutralize the filtrate to a pH of 7 using a 10% hydrochloric acid solution to precipitate the this compound.

    • Collect the solid product by filtration and dry. The crude product can be further purified by recrystallization from methanol.[6]

Perkin Reaction

The Perkin reaction offers an alternative route to cinnamic acids. This reaction typically requires higher temperatures and involves the condensation of an aromatic aldehyde with an acid anhydride and its corresponding alkali salt.[3]

Conceptual Workflow for Perkin Reaction

G Conceptual Workflow of the Perkin Reaction for this compound cluster_reactants Reactants cluster_process Reaction Process cluster_products Products & Purification A 4-Aminobenzaldehyde D Heating (High Temperature) A->D B Acetic Anhydride B->D C Sodium Acetate (Base) C->D E Crude this compound D->E F Purification (e.g., Recrystallization) E->F G Pure this compound F->G

Caption: Conceptual workflow for the Perkin reaction synthesis of this compound.

Comparative Yields
Synthetic MethodReactantsCatalyst/SolventReported Yield (%)Reference
Knoevenagel CondensationSubstituted Aminobenzaldehydes, Malonic AcidPyridine, Piperidine58 - 88[6]
Sonochemical Perkin ReactionBenzaldehyde, Acetic AnhydrideSodium Acetate4.98[7]

Biological Significance: Inhibition of the NF-κB Signaling Pathway

Cinnamic acid and its derivatives have garnered significant attention for their potential as therapeutic agents, in part due to their ability to modulate inflammatory pathways. One of the key mechanisms of action for some cinnamic acid derivatives is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is a critical regulator of inflammatory responses, and its dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

The inhibition of the NF-κB pathway by cinnamic acid derivatives is thought to occur through the prevention of the activation of upstream kinases, such as IκB kinase (IKK). IKK is responsible for phosphorylating the inhibitory protein IκBα, which, in its unphosphorylated state, sequesters NF-κB in the cytoplasm. Phosphorylation of IκBα leads to its ubiquitination and subsequent degradation by the proteasome, allowing the NF-κB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

NF-κB Signaling Pathways and Inhibition by Cinnamic Acid Derivatives

NFkB_Pathway Canonical and Non-Canonical NF-κB Signaling and Inhibition cluster_canonical Canonical Pathway cluster_non_canonical Non-Canonical Pathway cluster_inhibition Inhibition Stimuli_C Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor_C Receptor Stimuli_C->Receptor_C IKK_Complex IKK Complex (IKKα, IKKβ, NEMO) Receptor_C->IKK_Complex activates IkBa_p50_p65 IκBα-p50/p65 Complex IKK_Complex->IkBa_p50_p65 phosphorylates IκBα p50_p65 p50/p65 IkBa_p50_p65->p50_p65 IκBα degradation Nucleus_C Nucleus p50_p65->Nucleus_C translocates to Transcription_C Gene Transcription (Inflammation, Survival) Nucleus_C->Transcription_C activates Stimuli_NC Specific Ligands (e.g., LTβ, BAFF) Receptor_NC Receptor Stimuli_NC->Receptor_NC NIK NIK Receptor_NC->NIK activates IKKa_dimer IKKα Dimer NIK->IKKa_dimer activates p100_RelB p100/RelB Complex IKKa_dimer->p100_RelB phosphorylates p100 p52_RelB p52/RelB p100_RelB->p52_RelB p100 processing to p52 Nucleus_NC Nucleus p52_RelB->Nucleus_NC translocates to Transcription_NC Gene Transcription (Lymphoid Organogenesis) Nucleus_NC->Transcription_NC activates Cinnamic_Acid_Deriv Cinnamic Acid Derivatives Cinnamic_Acid_Deriv->IKK_Complex inhibits Cinnamic_Acid_Deriv->IKKa_dimer inhibits

References

Biological Activity Screening of 4-Aminocinnamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

4-Aminocinnamic acid, a derivative of cinnamic acid, is a versatile organic compound with a range of potential biological activities. As a structural analog of tyrosine, it holds promise as a modulator of various enzymatic and cellular processes. This technical guide provides a comprehensive overview of the screening of this compound for its key biological activities, including antioxidant, antimicrobial, anticancer, and enzyme inhibitory properties. Detailed experimental protocols for the principal screening assays are provided, alongside a summary of available quantitative data, primarily from related derivatives, to guide future research. Furthermore, this guide illustrates the key signaling pathways potentially modulated by cinnamic acid derivatives and presents experimental workflows using standardized diagrams to facilitate comprehension and replication of these screening methodologies.

Introduction

Cinnamic acid and its derivatives are a class of naturally occurring and synthetic compounds that have garnered significant interest in the pharmaceutical and cosmeceutical industries due to their diverse biological activities.[1] this compound (4-ACA), in particular, presents an intriguing scaffold for drug discovery owing to the presence of a reactive amino group, which can be readily modified to generate a library of derivatives with potentially enhanced potency and selectivity. This document serves as a technical resource for researchers investigating the biological potential of this compound, outlining the foundational screening assays and potential mechanisms of action.

Antioxidant Activity

The antioxidant potential of a compound is its ability to neutralize reactive oxygen species (ROS), which are implicated in a multitude of pathological conditions. The antioxidant capacity of this compound and its derivatives is commonly assessed using in vitro assays that measure radical scavenging and reducing power.

Quantitative Data for Antioxidant Activity

While specific IC50 values for this compound in common antioxidant assays are not extensively reported in the reviewed literature, data for related cinnamic acid derivatives provide a benchmark for its potential activity. The antioxidant activity is often influenced by the number and position of hydroxyl and methoxy (B1213986) groups on the phenyl ring.

AssayCompound/DerivativeIC50 / ActivityReference(s)
DPPH Radical ScavengingCinnamic Acid DerivativesIC50 values vary widely depending on substitution[2][3]
Ferric Reducing Antioxidant Power (FRAP)Cinnamic Acid DerivativesActivity is dependent on substitution patterns[4][5]
Experimental Protocols for Antioxidant Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Principle: Antioxidant-H + DPPH• → Antioxidant• + DPPH-H (Violet) (Yellow)

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). Store in a dark bottle at 4°C.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). Prepare serial dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the this compound dilutions to respective wells.

    • Add 100 µL of the DPPH solution to each well.

    • For a positive control, use a known antioxidant such as ascorbic acid or Trolox.

    • For the blank, use 100 µL of the solvent instead of the sample.

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.[6][7]

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation & Measurement cluster_analysis Data Analysis DPPH_Solution Prepare 0.1 mM DPPH in Methanol Mix Mix Sample/Control with DPPH Solution in 96-well plate DPPH_Solution->Mix Sample_Solution Prepare Serial Dilutions of this compound Sample_Solution->Mix Incubate Incubate 30 min in the dark Mix->Incubate Initiate Reaction Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

DPPH Radical Scavenging Assay Workflow

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The formation of a blue-colored Fe²⁺-TPTZ complex is monitored spectrophotometrically.

Principle: Fe³⁺-TPTZ + Antioxidant → Fe²⁺-TPTZ (blue) + Oxidized Antioxidant

Protocol:

  • Preparation of FRAP Reagent:

    • Prepare a 300 mM acetate (B1210297) buffer (pH 3.6).

    • Prepare a 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) solution in 40 mM HCl.

    • Prepare a 20 mM FeCl₃·6H₂O solution in distilled water.

    • Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio to prepare the fresh FRAP working reagent. Warm to 37°C before use.[8]

  • Sample Preparation: Prepare a stock solution of this compound and serial dilutions in a suitable solvent.

  • Assay Procedure:

    • Add 180 µL of the FRAP reagent to the wells of a 96-well plate.

    • Add 20 µL of the this compound dilutions to the respective wells.

    • For the standard curve, use known concentrations of FeSO₄·7H₂O.

  • Incubation and Measurement: Incubate the plate at 37°C for 4-10 minutes. Measure the absorbance at 593 nm.[1]

  • Calculation: The antioxidant capacity is determined from the standard curve of ferrous sulfate (B86663) and is expressed as µM of Fe²⁺ equivalents.[9]

FRAP_Assay_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_measure Incubation & Measurement cluster_analysis Data Analysis FRAP_Reagent Prepare FRAP Working Reagent (Acetate buffer, TPTZ, FeCl3) Reaction_Mix Add FRAP Reagent and Sample to Microplate FRAP_Reagent->Reaction_Mix Sample_Prep Prepare Serial Dilutions of this compound Sample_Prep->Reaction_Mix Incubate_37C Incubate at 37°C Reaction_Mix->Incubate_37C Read_Absorbance Measure Absorbance at 593 nm Incubate_37C->Read_Absorbance Calculate_Equivalents Calculate Ferrous Iron Equivalents Read_Absorbance->Calculate_Equivalents Standard_Curve Generate FeSO4 Standard Curve Standard_Curve->Calculate_Equivalents

FRAP Assay Workflow

Antimicrobial Activity

The antimicrobial activity of this compound is evaluated by determining its ability to inhibit the growth of or kill various pathogenic microorganisms.

Quantitative Data for Antimicrobial Activity
MicroorganismCompound/DerivativeMIC (µg/mL)Reference(s)
Staphylococcus aureusCinnamic acid derivatives16 - 64[11]
Escherichia coliCinnamic acid derivatives>256[11]
Candida albicans4-chlorocinnamic acid esters0.024 - 5.09 (µmol/mL)[12]
Experimental Protocol for Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.

Protocol:

  • Microorganism Preparation: Prepare an overnight culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.

  • Assay Procedure (96-well plate):

    • Add 100 µL of sterile broth to each well.

    • Add 100 µL of the this compound stock solution to the first well and perform serial two-fold dilutions across the plate.

    • Inoculate each well with 5 µL of the standardized microbial suspension.

    • Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[12][13]

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation cluster_analysis Analysis Bacterial_Culture Prepare Standardized Bacterial Inoculum Inoculate_Plate Inoculate Microplate Wells with Bacterial Suspension Bacterial_Culture->Inoculate_Plate Compound_Dilutions Prepare Serial Dilutions of This compound in Broth Compound_Dilutions->Inoculate_Plate Incubate_37C Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate_37C Read_MIC Determine Minimum Inhibitory Concentration (MIC) Incubate_37C->Read_MIC

Antimicrobial Susceptibility Testing Workflow

Anticancer Activity

The potential of this compound to inhibit the proliferation of cancer cells is a key area of investigation.

Quantitative Data for Anticancer Activity

Specific IC50 values for this compound against cancer cell lines are limited in the available literature. Data for related compounds are presented for context.

Cell LineCompound/DerivativeIC50 (µM)Reference(s)
MCF-7Cinnamic acid derivatives3.0 - 140.8[8]
HeLaCinnamic acid derivatives120.0[8]
Experimental Protocol for Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Culture: Culture cancer cells (e.g., MCF-7, HeLa) in a suitable medium in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated from the dose-response curve.

Enzyme Inhibition

This compound, as a structural analog of tyrosine, is a candidate for inhibiting enzymes involved in metabolic pathways where tyrosine is a substrate, such as tyrosinase.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibition is of interest in the cosmetic industry for skin lightening and in medicine for treating hyperpigmentation disorders.

Compound/DerivativeIC50 (µM)Reference(s)
Cinnamic acid–eugenol esters3.07[14]
Cinnamamide derivativesVaries[6]

This assay measures the inhibition of the oxidation of L-DOPA to dopachrome (B613829) by tyrosinase.

Protocol:

  • Reagent Preparation:

    • Prepare a solution of mushroom tyrosinase in phosphate (B84403) buffer (pH 6.8).

    • Prepare a solution of L-DOPA in phosphate buffer.

  • Assay Procedure (96-well plate):

    • Add phosphate buffer, this compound solution (at various concentrations), and tyrosinase solution to each well.

    • Pre-incubate for 10 minutes at 25°C.

    • Initiate the reaction by adding L-DOPA solution.

  • Measurement: Measure the formation of dopachrome by reading the absorbance at 475-490 nm at regular intervals.[15][16]

  • Calculation: The percentage of tyrosinase inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. The IC50 value is then determined.

Tyrosinase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measure Measurement cluster_analysis Data Analysis Enzyme_Prep Prepare Tyrosinase Solution Pre_incubation Pre-incubate Enzyme and Inhibitor Enzyme_Prep->Pre_incubation Substrate_Prep Prepare L-DOPA Solution Reaction_Start Add L-DOPA to Initiate Reaction Substrate_Prep->Reaction_Start Inhibitor_Prep Prepare Serial Dilutions of This compound Inhibitor_Prep->Pre_incubation Pre_incubation->Reaction_Start Kinetic_Read Measure Absorbance at 475-490 nm (Kinetic) Reaction_Start->Kinetic_Read Calculate_Inhibition Calculate % Inhibition and IC50 Value Kinetic_Read->Calculate_Inhibition

Tyrosinase Inhibition Assay Workflow

Potential Signaling Pathways

The biological activities of cinnamic acid derivatives are often mediated through their interaction with key cellular signaling pathways. While direct evidence for this compound is still emerging, studies on related compounds suggest potential involvement of the following pathways:

  • NF-κB Signaling Pathway: Cinnamic acid and its derivatives have been shown to inhibit the activation of NF-κB, a key regulator of inflammation and cell survival. This inhibition can occur through the suppression of IκBα phosphorylation and degradation, thereby preventing the nuclear translocation of NF-κB.

  • MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is crucial for cell proliferation, differentiation, and apoptosis. Cinnamic acid derivatives have been observed to modulate the phosphorylation of key MAPK proteins such as ERK, JNK, and p38, leading to anticancer effects.

Signaling_Pathways cluster_NFkB NF-κB Pathway cluster_MAPK MAPK Pathway Stimuli Inflammatory Stimuli IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB Phosphorylates NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 Degrades & Releases Nucleus_NFkB Nuclear Translocation NFkB_p65->Nucleus_NFkB Gene_Expression_NFkB Pro-inflammatory Gene Expression Nucleus_NFkB->Gene_Expression_NFkB ACA_NFkB This compound (Potential Target) ACA_NFkB->IKK Inhibits? Growth_Factors Growth Factors Ras Ras Growth_Factors->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Cell_Proliferation Cell Proliferation Transcription_Factors->Cell_Proliferation ACA_MAPK This compound (Potential Target) ACA_MAPK->ERK Modulates?

Potential Signaling Pathways Modulated by Cinnamic Acid Derivatives

Conclusion and Future Directions

This compound presents a promising chemical scaffold for the development of novel therapeutic agents. This guide has outlined the fundamental methodologies for screening its antioxidant, antimicrobial, anticancer, and enzyme inhibitory activities. While a significant body of research exists for cinnamic acid and its derivatives, there is a clear need for more focused studies to quantify the specific biological activities of this compound. Future research should aim to:

  • Establish a comprehensive profile of IC50 and MIC values for this compound against a broad range of cell lines and microbial strains.

  • Elucidate the specific molecular targets and signaling pathways directly modulated by this compound.

  • Synthesize and screen a library of this compound derivatives to explore structure-activity relationships and optimize for potency and selectivity.

By systematically applying the protocols and considering the potential mechanisms outlined in this guide, the scientific community can further unlock the therapeutic potential of this intriguing compound.

References

4-Aminocinnamic Acid: An In-Depth Technical Guide on its Antioxidant Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct quantitative data and detailed experimental studies on the antioxidant properties and specific signaling pathway modulation of 4-Aminocinnamic acid are limited in publicly available scientific literature. This guide provides a comprehensive overview based on the known antioxidant activities of closely related cinnamic acid derivatives and general principles of antioxidant action. The experimental protocols and signaling pathway diagrams are presented as standardized methodologies and conceptual frameworks that can be applied to the investigation of this compound.

Introduction

This compound is a derivative of cinnamic acid, a naturally occurring organic acid found in various plants. Cinnamic acid and its derivatives are recognized for a broad spectrum of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. The antioxidant potential of these compounds is of significant interest in the fields of pharmacology and drug development for their potential to combat oxidative stress-related diseases. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer.

The core structure of cinnamic acid, featuring a phenyl ring and a carboxylic acid group, allows for various substitutions that can modulate its biological activity. The presence of an amino group at the fourth position of the phenyl ring in this compound is expected to influence its electronic properties and, consequently, its antioxidant capacity. This guide explores the theoretical antioxidant mechanisms of this compound, provides standardized protocols for its evaluation, and discusses potential signaling pathways it may modulate.

Mechanisms of Antioxidant Action

The antioxidant activity of phenolic compounds, including cinnamic acid derivatives, is primarily attributed to their ability to scavenge free radicals and chelate metal ions. The main mechanisms include:

  • Hydrogen Atom Transfer (HAT): The antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The resulting antioxidant radical is typically a stable, non-reactive species.

  • Single Electron Transfer (SET): The antioxidant donates an electron to a free radical, converting it to an anion.

  • Metal Chelation: Transition metals like iron and copper can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. Antioxidants with chelating properties can bind these metal ions, preventing them from participating in radical-generating reactions.

The amino group in this compound, being an electron-donating group, may enhance the stability of the resulting phenoxyl radical after hydrogen or electron donation, thereby potentially increasing its antioxidant efficacy compared to unsubstituted cinnamic acid.

Quantitative Data on Antioxidant Activity

Antioxidant AssayTest CompoundIC50 Value (µM)Reference CompoundIC50 Value (µM)
DPPH Radical Scavenging This compoundData not availableAscorbic AcidAssay dependent
ABTS Radical Scavenging This compoundData not availableTroloxAssay dependent
Ferric Reducing Antioxidant Power (FRAP) This compoundData not availableFeSO₄Assay dependent
Oxygen Radical Absorbance Capacity (ORAC) This compoundData not availableTroloxAssay dependent
Lipid Peroxidation Inhibition This compoundData not availableBHT/TroloxAssay dependent

Experimental Protocols

The following are detailed, standardized protocols for key in vitro antioxidant assays that can be employed to quantify the antioxidant potential of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).

    • Prepare a fresh 0.1 mM solution of DPPH in methanol.

    • Prepare a stock solution of a standard antioxidant, such as Ascorbic Acid or Trolox, in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of various concentrations of the this compound solution.

    • Add 100 µL of the DPPH solution to each well.

    • Prepare a blank well containing 100 µL of the solvent and 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula:

      where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore, leading to a decrease in absorbance.

Methodology:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

    • Dilute the ABTS•+ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare stock solutions of this compound and a standard (e.g., Trolox).

  • Assay Procedure:

    • Add 20 µL of various concentrations of the this compound solution to a 96-well microplate.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of inhibition is calculated using the same formula as in the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the substance under investigation.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.

Methodology:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.

    • Prepare stock solutions of this compound and a standard (e.g., FeSO₄).

  • Assay Procedure:

    • Add 20 µL of various concentrations of the this compound solution to a 96-well microplate.

    • Add 180 µL of the FRAP reagent to each well.

    • Incubate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation:

    • A standard curve is generated using known concentrations of FeSO₄.

    • The antioxidant capacity of this compound is expressed as µmol of Fe²⁺ equivalents per gram or mole of the compound.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of fluorescein (B123965) in 75 mM phosphate (B84403) buffer (pH 7.4).

    • Prepare a fresh solution of AAPH in 75 mM phosphate buffer (pH 7.4).

    • Prepare stock solutions of this compound and a standard (e.g., Trolox).

  • Assay Procedure:

    • In a black 96-well microplate, add 25 µL of various concentrations of the this compound solution.

    • Add 150 µL of the fluorescein solution to each well and incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the AAPH solution.

    • Measure the fluorescence decay kinetically over 60-90 minutes with excitation at 485 nm and emission at 520 nm.

  • Calculation:

    • The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).

    • The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.

    • A standard curve is created using Trolox, and the results are expressed as Trolox equivalents.

Lipid Peroxidation Inhibition Assay

This assay evaluates the ability of an antioxidant to inhibit the oxidation of lipids, often using a biological sample like rat liver microsomes or a model system like linoleic acid emulsion. The extent of peroxidation is typically measured by quantifying malondialdehyde (MDA), a byproduct of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) method.

Methodology:

  • Sample Preparation:

    • Prepare a lipid-rich source, such as a rat liver homogenate or a linoleic acid emulsion.

  • Assay Procedure:

    • Incubate the lipid source with various concentrations of this compound.

    • Induce lipid peroxidation using a pro-oxidant, such as Fe²⁺/ascorbate.

    • Stop the reaction after a specific time (e.g., 60 minutes) by adding a solution of trichloroacetic acid (TCA).

    • Add thiobarbituric acid (TBA) solution and heat the mixture (e.g., at 95°C for 30 minutes) to form the MDA-TBA adduct.

    • After cooling, centrifuge the samples and measure the absorbance of the supernatant at 532 nm.

  • Calculation:

    • The percentage of lipid peroxidation inhibition is calculated relative to a control without the antioxidant.

    • The IC50 value is determined from the dose-response curve.

Signaling Pathways

While direct evidence for this compound is lacking, many phenolic antioxidants exert their protective effects not only by direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant and cytoprotective enzymes. The two most prominent pathways in this context are the Nrf2-ARE and MAPK pathways.

The Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription. These genes encode for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's antioxidant defense.

It is plausible that this compound, like other phenolic compounds, could act as an activator of the Nrf2 pathway.

Nrf2_Pathway cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress / this compound? Keap1 Keap1 Oxidative_Stress->Keap1 inactivates Nrf2_cyto Nrf2 Keap1->Nrf2_cyto sequesters Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1->Ub_Proteasome Nrf2_cyto->Ub_Proteasome leads to Nrf2_nucleus Nrf2 Nrf2_cyto->Nrf2_nucleus translocates to nucleus ARE ARE Nrf2_nucleus->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription of Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection

Caption: The Nrf2-ARE signaling pathway for antioxidant gene expression.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways

The MAPK family of serine/threonine kinases, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are crucial regulators of cellular responses to external stimuli, including oxidative stress. These pathways can have both pro- and anti-apoptotic roles depending on the context. In the context of oxidative stress, the JNK and p38 MAPK pathways are often activated and can lead to apoptosis if the stress is severe. Conversely, the ERK pathway is generally associated with cell survival and proliferation. Some antioxidants have been shown to modulate MAPK signaling, for instance, by inhibiting the pro-apoptotic JNK and p38 pathways or activating the pro-survival ERK pathway, thereby contributing to their cytoprotective effects. The potential interaction of this compound with these pathways remains to be elucidated.

MAPK_Pathway Oxidative_Stress Oxidative Stress MAPKKK MAPKKK (e.g., ASK1) Oxidative_Stress->MAPKKK activates ACA This compound? ACA->MAPKKK may inhibit? p38_JNK p38 / JNK ACA->p38_JNK may inhibit? ERK ERK1/2 ACA->ERK may activate? p38_JNK_KK MKK3/6, MKK4/7 MAPKKK->p38_JNK_KK phosphorylates ERK_KK MEK1/2 MAPKKK->ERK_KK phosphorylates p38_JNK_KK->p38_JNK phosphorylates ERK_KK->ERK phosphorylates Apoptosis Apoptosis p38_JNK->Apoptosis promotes Survival Cell Survival & Proliferation ERK->Survival promotes

Caption: Overview of MAPK signaling pathways in response to oxidative stress.

Conclusion and Future Directions

While the chemical structure of this compound suggests potential antioxidant activity, there is a clear need for direct experimental evidence to quantify this effect and elucidate the underlying mechanisms. Future research should focus on:

  • Systematic in vitro antioxidant screening: Performing a battery of standardized antioxidant assays (DPPH, ABTS, FRAP, ORAC, and lipid peroxidation) to determine the IC50 values and antioxidant capacity of this compound.

  • Cellular antioxidant activity assays: Evaluating the ability of this compound to mitigate oxidative stress in cellular models.

  • Mechanistic studies on signaling pathways: Investigating the effect of this compound on the Nrf2-ARE and MAPK signaling pathways to understand its mode of action at the molecular level.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing derivatives of this compound to identify key structural features that contribute to its antioxidant activity.

Such studies will be crucial for validating the therapeutic potential of this compound and for guiding the development of novel antioxidant-based drugs.

4-Aminocinnamic Acid: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for 4-Aminocinnamic acid (CAS No: 2393-18-2). Due to a lack of extensive toxicological data, this guide emphasizes a cautious approach to handling, grounded in established safety protocols for chemicals with unknown hazard profiles. The information presented herein is compiled from available Safety Data Sheets (SDS) and general toxicological testing guidelines.

Hazard Identification and Classification

This compound is not currently classified as a hazardous substance according to Regulation (EC) No 1272/2008.[1] However, it is crucial to note that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[2] One supplier classifies it as harmful if swallowed, causing skin irritation, serious eye irritation, and may cause respiratory irritation. Therefore, it should be handled with care, assuming it may be harmful.

GHS Hazard Statements (based on some supplier classifications):

  • H302: Harmful if swallowed.[3][4]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[2][3]

Physical and Chemical Properties

A summary of the available physical and chemical properties of this compound is provided in the table below. This data is essential for understanding its behavior under various experimental and storage conditions.

PropertyValueReference
Molecular Formula C₉H₉NO₂[2][5]
Molecular Weight 163.17 g/mol [2][5]
Appearance White to off-white crystalline powder[6]
Melting Point 170 °C[3]
Boiling Point 378.4 ± 25.0 °C at 760 mmHg (Predicted)[7]
Density 1.3 ± 0.1 g/cm³ (Predicted)[7]
Flash Point 182.6 ± 23.2 °C (Predicted)[7]
Solubility Sparingly soluble in water.[8]

Toxicological Data

Comprehensive toxicological data for this compound is largely unavailable in the public domain. Safety Data Sheets repeatedly state that acute toxicity, skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, and reproductive toxicity data are "no data available".[1][2]

Toxicological EndpointResultReference
Acute Oral Toxicity No data available (Classified as Category 4 "Harmful if swallowed" by some suppliers)[4]
Acute Dermal Toxicity No data available
Acute Inhalation Toxicity No data available
Skin Corrosion/Irritation No data available (Classified as Category 2 "Causes skin irritation" by some suppliers)[3]
Serious Eye Damage/Irritation No data available (Classified as Category 2A "Causes serious eye irritation" by some suppliers)[3]
Respiratory or Skin Sensitization Prolonged or repeated exposure may cause allergic reactions in certain sensitive individuals (QSAR modeling).[2]
Germ Cell Mutagenicity No data available[2]
Carcinogenicity No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC.[2]
Reproductive Toxicity No data available[2]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[2]
Specific Target Organ Toxicity (Repeated Exposure) No data available[2]
Aspiration Hazard No data available[2]

Experimental Protocols for Hazard Assessment

Acute Oral Toxicity - OECD Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

  • Principle: A stepwise procedure is used with a minimum number of animals per step. The substance is administered orally to a group of animals at a defined dose. The outcome (mortality or evident toxicity) determines the next step.[9]

  • Animal Model: Typically, rats of a single sex (usually females) are used.[9]

  • Procedure:

    • Animals are fasted prior to dosing.

    • The test substance is administered in a single dose by gavage.

    • A starting dose of 300 mg/kg body weight is often used if there is no information on the substance's toxicity.[9]

    • Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern), and body weight changes over a 14-day period.[10]

    • A necropsy is performed on all animals at the end of the observation period.

  • Endpoint: The method allows for the classification of the substance into a GHS acute toxicity hazard category.

Acute Dermal Irritation/Corrosion - OECD Guideline 404

This test determines the potential of a substance to cause irritation or corrosion to the skin.

  • Principle: The substance is applied in a single dose to a small area of the skin of an animal.[11]

  • Animal Model: The albino rabbit is the preferred species.[11]

  • Procedure:

    • Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the animal.

    • 0.5 g of the solid test substance (moistened with a small amount of water) is applied to a small area of skin (approx. 6 cm²) and covered with a gauze patch and semi-occlusive dressing.[11]

    • The exposure period is 4 hours.[11]

    • After exposure, the residual test substance is removed.

    • The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.[12]

  • Endpoint: The degree of skin reaction is scored and evaluated to determine the irritant or corrosive potential.

Acute Eye Irritation/Corrosion - OECD Guideline 405

This test assesses the potential of a substance to cause eye irritation or corrosion.

  • Principle: The test substance is applied in a single dose into the conjunctival sac of one eye of an animal; the untreated eye serves as a control.[13]

  • Animal Model: Healthy, adult albino rabbits are used.[13]

  • Procedure:

    • Both eyes of the animal are examined for any pre-existing defects before the test.

    • A single dose of 0.1 g (volume of 0.1 mL for liquids) of the test substance is instilled into the conjunctival sac of one eye.[14]

    • The eyelids are gently held together for about one second to prevent loss of the material.

    • The eyes are examined at 1, 24, 48, and 72 hours after application.[13][15]

    • Ocular reactions (cornea, iris, and conjunctiva) are scored.

  • Endpoint: The scores are used to assess the irritancy of the substance and the reversibility of the observed effects.

Safe Handling and Personal Protective Equipment (PPE)

Given the unknown toxicological profile, stringent adherence to safe handling practices is mandatory.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Conduct Risk Assessment B Consult Safety Data Sheet (SDS) A->B C Prepare Engineering Controls (Fume Hood, Ventilated Area) B->C D Select and Inspect PPE C->D E Handle in a well-ventilated area, preferably a chemical fume hood. D->E F Avoid dust formation and inhalation. E->F G Avoid contact with skin and eyes. F->G H Use non-sparking tools. G->H I Store in a tightly closed container in a dry, cool, well-ventilated place. H->I J Decontaminate work area. I->J K Dispose of waste according to local and national regulations. J->K L Wash hands thoroughly after handling. K->L

Caption: General workflow for the safe handling of this compound.
Engineering Controls

  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is required.[1]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles with side-shields conforming to EN166 or NIOSH-approved safety glasses.[2]

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and use a proper glove removal technique.[2]

    • Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.

  • Respiratory Protection: For nuisance exposures to dust, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[2]

First Aid Measures

Immediate medical attention is recommended in all cases of exposure.

First_Aid_Procedures cluster_exposure Exposure Type cluster_action Immediate Action cluster_medical Medical Attention Inhalation Inhalation Action_Inhalation Move to fresh air. If not breathing, give artificial respiration. Inhalation->Action_Inhalation Skin_Contact Skin Contact Action_Skin Wash off with soap and plenty of water. Skin_Contact->Action_Skin Eye_Contact Eye Contact Action_Eye Rinse thoroughly with plenty of water for at least 15 minutes. Eye_Contact->Action_Eye Ingestion Ingestion Action_Ingestion Rinse mouth with water. Never give anything by mouth to an unconscious person. Ingestion->Action_Ingestion Medical_Attention Consult a Physician Action_Inhalation->Medical_Attention Action_Skin->Medical_Attention Action_Eye->Medical_Attention Action_Ingestion->Medical_Attention

Caption: First aid procedures for exposure to this compound.
  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]

  • Skin Contact: Wash off with soap and plenty of water. Consult a physician.[2]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]

  • Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2]

Storage and Disposal

  • Storage: Store in a dry, sealed container in a cool, well-ventilated place.[2] Avoid moisture.[2]

  • Incompatible Materials: Acids, acid chlorides, acid anhydrides, and oxidizing agents.[2]

  • Disposal: Dispose of surplus and non-recyclable solutions to a licensed disposal company. Contaminated packaging should be disposed of as unused product.[2] All disposal practices must be in accordance with local, state, and federal regulations.

Accidental Release Measures

  • Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, gas, or dust. Ensure adequate ventilation. Evacuate personnel to safe areas.[2]

  • Environmental Precautions: Do not let product enter drains.[2]

  • Containment and Cleaning: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[2]

Firefighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

  • Specific Hazards: Combustion may produce carbon oxides and nitrogen oxides (NOx).[2][6]

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[2]

Stability and Reactivity

  • Reactivity: No data available.

  • Chemical Stability: Stable under recommended storage conditions.[2]

  • Possibility of Hazardous Reactions: No data available.

  • Conditions to Avoid: Moisture.[2]

  • Hazardous Decomposition Products: In the event of a fire, see Section 9. Other decomposition products are not known.[2]

Conclusion

While this compound is not formally classified as hazardous under all regulations, the significant gaps in its toxicological data warrant a highly cautious approach. All personnel handling this compound should be trained on the potential hazards and adhere strictly to the safety and handling procedures outlined in this guide. The use of appropriate engineering controls and personal protective equipment is paramount to minimize exposure risk. Further research into the toxicological properties of this compound is necessary to provide a more complete and accurate safety profile.

References

Methodological & Application

Synthesis of 4-Aminocinnamic Acid: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-Aminocinnamic acid, a valuable building block in the development of pharmaceuticals and other bioactive molecules. The described two-step synthesis is robust and scalable, making it suitable for various research and development applications. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. They serve as key intermediates in the synthesis of more complex molecules, including potential therapeutic agents. The synthesis outlined here proceeds through the formation of 4-Nitrocinnamic acid via a Perkin reaction, followed by the reduction of the nitro group to yield the final amine product.

Overall Reaction Scheme

The synthesis of this compound is achieved in two main steps:

Experimental Protocols

Step 1: Synthesis of 4-Nitrocinnamic Acid via Perkin Reaction

This procedure details the synthesis of 4-Nitrocinnamic acid from 4-nitrobenzaldehyde using a Perkin reaction.

Materials:

  • 4-Nitrobenzaldehyde

  • Acetic anhydride

  • Anhydrous sodium acetate (B1210297)

  • Deionized water

  • Ethanol (B145695)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Beakers

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • In a clean, dry round-bottom flask, combine 4-nitrobenzaldehyde (1.0 eq), anhydrous sodium acetate (1.2 eq), and acetic anhydride (2.0 eq).

  • Equip the flask with a reflux condenser.

  • Heat the reaction mixture in a heating mantle or oil bath to 180°C.

  • Maintain the reaction at this temperature for 8-10 hours with continuous stirring.

  • After the reaction is complete, allow the mixture to cool to approximately 100°C.

  • Carefully and slowly pour the hot reaction mixture into a beaker containing 500 mL of cold deionized water while stirring.

  • A yellow precipitate of 4-Nitrocinnamic acid will form.

  • Continue stirring until the mixture has cooled to room temperature.

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the solid with copious amounts of cold deionized water to remove any unreacted starting materials and acetic acid.

  • Recrystallize the crude 4-Nitrocinnamic acid from ethanol to obtain a purified, pale-yellow solid.

  • Dry the purified product in a vacuum oven.

Step 2: Synthesis of this compound via Reduction of 4-Nitrocinnamic Acid

This protocol describes the reduction of the nitro group of 4-Nitrocinnamic acid to an amine group using iron in an acidic medium.

Materials:

  • 4-Nitrocinnamic acid

  • Iron powder

  • Ethanol

  • Water

  • Glacial acetic acid

  • Sodium carbonate solution (saturated)

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Beakers

  • Separatory funnel

  • Filter paper (and Celite, optional)

Procedure:

  • In a round-bottom flask, suspend 4-Nitrocinnamic acid (1.0 eq) in a mixture of ethanol and water (e.g., a 4:1 ratio).

  • Add iron powder (4.0-5.0 eq) to the suspension.

  • To the stirred mixture, add glacial acetic acid (a sufficient amount to create an acidic environment, e.g., 5-10 volume equivalents relative to the solvent).

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 80-100°C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the hot reaction mixture through a pad of Celite to remove the iron salts and any remaining iron powder. Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • To the remaining aqueous solution, carefully add a saturated sodium carbonate solution to neutralize the acetic acid and precipitate the crude this compound. Check the pH to ensure it is neutral or slightly basic.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol/water, to yield pure this compound as a solid.

  • Dry the final product under vacuum.

Data Presentation

The following table summarizes the key quantitative data for the starting material, intermediate, and final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)AppearanceTypical Yield (%)
4-NitrobenzaldehydeC₇H₅NO₃151.12103-106Yellow crystalline solid-
4-Nitrocinnamic acidC₉H₇NO₄193.16288-291Pale-yellow solid70-80
This compoundC₉H₉NO₂163.17170[1]Off-white to light brown powder80-90

Visualizations

The following diagrams illustrate the chemical structures and the overall experimental workflow for the synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Perkin Reaction cluster_step2 Step 2: Reduction 4-Nitrobenzaldehyde 4-Nitrobenzaldehyde Reaction_1 Heat (180°C) 4-Nitrobenzaldehyde->Reaction_1 Acetic_Anhydride Acetic Anhydride & Sodium Acetate Acetic_Anhydride->Reaction_1 Workup_1 Aqueous Workup & Recrystallization Reaction_1->Workup_1 4-Nitrocinnamic_Acid 4-Nitrocinnamic Acid Workup_1->4-Nitrocinnamic_Acid 4-Nitrocinnamic_Acid_Input 4-Nitrocinnamic Acid Reducing_Agents Iron Powder & Acetic Acid Reaction_2 Reflux Reducing_Agents->Reaction_2 Workup_2 Filtration, Neutralization & Recrystallization Reaction_2->Workup_2 4-Aminocinnamic_Acid This compound Workup_2->4-Aminocinnamic_Acid 4-Nitrocinnamic_Acid_Input->Reaction_2

Caption: Experimental workflow for the two-step synthesis of this compound.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound. The methods described are well-established and utilize readily available reagents, making them accessible for most organic synthesis laboratories. The provided data and visualizations offer a clear and comprehensive guide for researchers engaged in the synthesis of this important chemical intermediate.

References

Application Notes and Protocols for the Incorporation of 4-Aminocinnamic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptides is a powerful strategy in modern drug discovery and chemical biology.[1] These modifications can enhance peptide stability, modulate biological activity, and introduce novel functionalities.[2] 4-Aminocinnamic acid (4-Aca) is an unnatural amino acid of particular interest due to its rigid structure and the potential for photo-crosslinking applications, owing to the conjugated cinnamic acid moiety.[3] These application notes provide a detailed protocol for the incorporation of Fmoc-4-Aminocinnamic acid (Fmoc-4-Aca-OH) into peptides using standard solid-phase peptide synthesis (SPPS) techniques.

Key Applications

The introduction of this compound into a peptide sequence can be leveraged for several applications:

  • Structural Probes: The rigid nature of the cinnamoyl group can be used to introduce conformational constraints into a peptide, which can be valuable for structure-activity relationship (SAR) studies.

  • Photo-affinity Labeling: The double bond in the cinnamic acid side chain can potentially be used for photo-crosslinking to study peptide-protein interactions. Upon UV irradiation, the cinnamic acid moiety can form covalent bonds with interacting partners.[4]

  • Fluorescent Labeling: While not a strong fluorophore itself, the extended aromatic system can be a precursor for creating fluorescent probes.

  • Enhanced Biological Activity: The unique steric and electronic properties of 4-Aca can lead to improved binding affinity and selectivity for biological targets.[1]

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Fmoc-4-Aminocinnamic acid (Fmoc-4-Aca-OH)Peptide Synthesis GradeVariousKey unnatural amino acid building block.
Rink Amide Resin (100-200 mesh)High-loadingVariousFor peptides with a C-terminal amide.
Wang Resin (100-200 mesh)High-loadingVariousFor peptides with a C-terminal carboxylic acid.
Fmoc-protected Amino AcidsPeptide Synthesis GradeVariousStandard proteinogenic amino acids.
N,N-Dimethylformamide (DMF)Amine-free, Peptide Synthesis GradeVariousPrimary solvent for SPPS.
Dichloromethane (DCM)ACS GradeVariousSolvent for washing and some reaction steps.
Piperidine (B6355638)ACS GradeVariousFor Fmoc deprotection.
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Peptide Synthesis GradeVariousCoupling reagent.
HOBt (Hydroxybenzotriazole)Peptide Synthesis GradeVariousCoupling additive to reduce racemization.
DIC (N,N'-Diisopropylcarbodiimide)Peptide Synthesis GradeVariousCoupling reagent.
DIPEA (N,N-Diisopropylethylamine)Peptide Synthesis GradeVariousBase for coupling reactions.
Trifluoroacetic acid (TFA)Reagent GradeVariousFor cleavage from the resin.
Triisopropylsilane (TIS)Reagent GradeVariousScavenger for cleavage.
Ether, cold diethylACS GradeVariousFor peptide precipitation.

Experimental Protocols

The following protocols are based on standard Fmoc/tBu solid-phase peptide synthesis methodologies.[5]

Protocol 1: General Solid-Phase Peptide Synthesis Cycle

This protocol outlines the iterative steps for elongating the peptide chain on the solid support.

  • Resin Swelling:

    • Place the desired amount of resin in a reaction vessel.

    • Add DMF to swell the resin for at least 30 minutes.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a 20% (v/v) solution of piperidine in DMF to the resin.

    • Agitate the mixture for 5 minutes.

    • Drain the solution.

    • Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).[6]

    • Perform a Kaiser test to confirm the presence of a free primary amine.

  • Amino Acid Coupling (Standard Amino Acids):

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Add DIPEA (6 equivalents) to the reaction vessel.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Wash the resin with DMF (3 times) and DCM (3 times).

    • Perform a Kaiser test to confirm the completion of the coupling reaction.

Protocol 2: Optimized Coupling of Fmoc-4-Aminocinnamic Acid

Due to the unique structure of this compound, optimized coupling conditions are recommended to ensure high efficiency.[6]

  • Resin Preparation:

    • Ensure the resin-bound peptide has been fully deprotected as per Protocol 1, step 2.

  • Coupling Solution Preparation:

    • In a separate vessel, dissolve Fmoc-4-Aca-OH (2 equivalents relative to resin loading) and HATU (1.95 equivalents) in DMF.

  • Coupling Reaction:

    • Add the Fmoc-4-Aca-OH/HATU solution to the resin.

    • Add DIPEA (4 equivalents) to the reaction vessel.

    • Agitate the mixture for 2-4 hours at room temperature. The extended coupling time helps to overcome potential steric hindrance.

    • Monitor the reaction completion using a Kaiser test. If the test is positive, indicating incomplete coupling, the coupling step can be repeated.

  • Washing:

    • Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (5 times) and DCM (3 times).

Protocol 3: Peptide Cleavage and Precipitation

This protocol is for the final cleavage of the peptide from the resin and removal of side-chain protecting groups.

  • Resin Preparation:

    • After the final Fmoc deprotection (if the N-terminus is to be free) or the final coupling, wash the resin with DCM and dry it under vacuum for at least 1 hour.

  • Cleavage:

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

    • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

    • Agitate the mixture for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

    • The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

While specific quantitative data for the incorporation of this compound is not widely published, the following table provides a template for expected outcomes based on the synthesis of peptides containing other unnatural amino acids.[7][8]

Peptide SequenceSynthesis ProtocolCrude Yield (%)Purity by RP-HPLC (%)Expected Mass (Da)Observed Mass (Da)
Ac-Tyr-Val-Ala-4-Aca -Gly-NH2Protocol 1 & 265-75>85CalculatedFrom MS
H-Leu-Ser-4-Aca -Phe-Lys-COOHProtocol 1 & 260-70>80CalculatedFrom MS

Note: Yields and purity are dependent on the peptide sequence, length, and purification efficiency.

Visualizations

Workflow for SPPS of a this compound Containing Peptide

SPPS_Workflow Resin Start: Resin (e.g., Rink Amide) Swell 1. Swell Resin in DMF Resin->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash (DMF, DCM) Deprotect->Wash1 Couple_AA 4. Couple Fmoc-Amino Acid (Standard) Wash1->Couple_AA Wash2 5. Wash (DMF, DCM) Couple_AA->Wash2 Repeat Repeat Steps 2-5 for each standard AA Wash2->Repeat Repeat->Deprotect Next cycle Couple_4Aca 6. Couple Fmoc-4-Aca-OH (Protocol 2) Repeat->Couple_4Aca Incorporate 4-Aca Wash3 7. Wash (DMF, DCM) Couple_4Aca->Wash3 Final_Deprotect 8. Final Fmoc Deprotection (Optional) Wash3->Final_Deprotect Cleave 9. Cleavage from Resin (TFA Cocktail) Final_Deprotect->Cleave Precipitate 10. Precipitate with Ether Cleave->Precipitate Purify 11. Purify by RP-HPLC Precipitate->Purify Peptide Final Peptide Purify->Peptide

Caption: General workflow for solid-phase peptide synthesis incorporating this compound.

Logical Diagram for Peptide Drug Development Workflow

Drug_Development_Workflow cluster_Discovery Discovery & Design cluster_Synthesis Synthesis & Characterization cluster_Evaluation Preclinical Evaluation Target Target Identification & Validation Lead_ID Lead Peptide Identification Target->Lead_ID Design Design of 4-Aca Analog (e.g., for photo-crosslinking) Lead_ID->Design SPPS Solid-Phase Peptide Synthesis (with 4-Aca) Design->SPPS Purification Purification (RP-HPLC) SPPS->Purification Characterization Characterization (MS, HPLC, AAA) Purification->Characterization In_Vitro In Vitro Assays (Binding, Activity, Stability) Characterization->In_Vitro Crosslinking Photo-crosslinking Studies (if applicable) In_Vitro->Crosslinking In_Vivo In Vivo Models (Efficacy, PK/PD) Crosslinking->In_Vivo In_Vivo->Lead_ID Lead Optimization

References

4-Aminocinnamic Acid: A Versatile Fluorescent Label for Elucidating Protein Dynamics and Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Aminocinnamic acid is a fluorescent molecule that serves as a valuable tool for researchers and drug development professionals. Its intrinsic fluorescence and reactive carboxylic acid group allow for its covalent attachment to proteins, enabling the study of protein structure, function, and interactions. This environmentally sensitive probe offers insights into conformational changes, binding events, and the localization of proteins within complex biological systems. This document provides detailed application notes and protocols for utilizing this compound as a fluorescent label for proteins.

Properties of this compound as a Fluorescent Label

This compound possesses favorable photophysical properties for a fluorescent probe. While its quantum yield in aqueous solution is modest, it can be enhanced upon conjugation to a protein and insertion into a more hydrophobic microenvironment. Its fluorescence is sensitive to the polarity of its surroundings, making it an excellent reporter of changes in protein conformation.

Table 1: Photophysical Properties of Cinnamic Acid Derivatives

CompoundExcitation Max (λex)Emission Max (λem)Solvent/Environment
α-Acetamidocinnamic acid250 nm420 nmNot specified
7-Amino-4-methylcoumarin (related structure)341 nm441 nmNot specified

Applications in Protein Science and Drug Discovery

The unique characteristics of this compound make it suitable for a range of applications in protein research and drug development:

  • Probing Protein Conformation: Changes in the local environment of the attached this compound due to protein folding, unfolding, or conformational changes upon ligand binding can be monitored by shifts in its fluorescence emission spectrum or intensity.

  • Fluorescence Resonance Energy Transfer (FRET): this compound can serve as a FRET donor when paired with a suitable acceptor molecule. This allows for the measurement of distances between specific sites on a protein or between interacting proteins, providing insights into complex formation and dynamics.

  • Fluorescence Anisotropy: The rotational motion of a protein labeled with this compound can be measured using fluorescence anisotropy. Changes in anisotropy can indicate protein-protein interactions, ligand binding, or changes in the size and shape of the protein complex.

  • Cellular Imaging: As a small molecule fluorescent probe, this compound can be used to label specific proteins in living cells, enabling the visualization of their localization and trafficking.

  • High-Throughput Screening: The fluorescence properties of this compound can be exploited to develop assays for high-throughput screening of potential drug candidates that modulate protein function or interactions.

Experimental Protocols

Protocol 1: Labeling of Proteins with this compound using EDC/NHS Chemistry

This protocol describes the covalent attachment of this compound to primary amines (e.g., lysine (B10760008) residues) on a target protein using a two-step carbodiimide (B86325) crosslinking method.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Target protein in an amine-free buffer (e.g., MES, HEPES, PBS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Desalting column or dialysis tubing for purification

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of this compound, EDC, and NHS in an appropriate solvent (e.g., DMSO or water). Note: EDC is moisture-sensitive and should be prepared fresh.

    • Prepare the Activation, Coupling, and Quenching buffers.

    • Prepare the target protein at a suitable concentration (typically 1-10 mg/mL) in the Coupling Buffer.

  • Activation of this compound:

    • In a microcentrifuge tube, mix this compound with a molar excess of EDC and NHS in the Activation Buffer. A typical molar ratio is 1:2:5 (this compound:EDC:NHS).

    • Incubate the reaction for 15-30 minutes at room temperature to form the amine-reactive NHS ester.

  • Conjugation to the Protein:

    • Add the activated this compound solution to the protein solution. The molar ratio of the labeling reagent to the protein should be optimized for each specific protein and application, but a starting point of a 10- to 20-fold molar excess of the activated label is recommended.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.

  • Purification of the Labeled Protein:

    • Remove the excess, unreacted labeling reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

Table 2: Example Reagent Concentrations for Protein Labeling

ReagentStock ConcentrationFinal Concentration in ActivationFinal Concentration in Coupling
This compound10 mM in DMSO1 mMVariable (e.g., 100 µM)
EDC100 mg/mL in water2 mM-
NHS100 mg/mL in water5 mM-
Protein5 mg/mL in Coupling Buffer-1 mg/mL
Protocol 2: Measuring Protein Conformational Changes using Fluorescence

This protocol outlines a general procedure for monitoring changes in the fluorescence of a this compound-labeled protein upon interaction with a ligand.

Materials:

  • This compound-labeled protein

  • Ligand of interest

  • Assay Buffer (compatible with both the protein and ligand)

  • Fluorometer

Procedure:

  • Sample Preparation:

    • Prepare a solution of the labeled protein in the Assay Buffer at a concentration that gives a stable and measurable fluorescence signal.

    • Prepare a stock solution of the ligand at a concentration significantly higher than the expected dissociation constant (Kd).

  • Fluorescence Measurement:

    • Place the labeled protein solution in a cuvette and record the baseline fluorescence spectrum or intensity at the emission maximum of this compound.

    • Titrate the ligand into the cuvette in small aliquots, allowing the system to equilibrate after each addition.

    • Record the fluorescence spectrum or intensity after each addition.

  • Data Analysis:

    • Correct the fluorescence data for dilution.

    • Plot the change in fluorescence intensity or the shift in the emission maximum as a function of the ligand concentration.

    • The resulting binding curve can be fitted to an appropriate binding model to determine the dissociation constant (Kd).

Visualizations

G cluster_activation Activation of this compound cluster_conjugation Protein Conjugation 4ACA This compound (Carboxylic Acid) Activated_ACA Amine-Reactive NHS Ester 4ACA->Activated_ACA + EDC, NHS EDC EDC NHS NHS Labeled_Protein Labeled Protein (Stable Amide Bond) Activated_ACA->Labeled_Protein + Protein Protein Protein (Primary Amines) Protein->Labeled_Protein

Caption: Workflow for labeling proteins with this compound.

G Labeled_Protein Protein labeled with This compound Conformational_Change Conformational Change Labeled_Protein->Conformational_Change + Ligand Ligand Ligand Ligand->Conformational_Change Fluorescence_Change Change in Fluorescence (Intensity or Wavelength) Conformational_Change->Fluorescence_Change Results in

Caption: Principle of monitoring protein conformational changes.

G Receptor Receptor (Labeled with 4-ACA) Binding Ligand Binding Receptor->Binding Ligand Ligand Ligand->Binding Signaling_Cascade Downstream Signaling Cascade Binding->Signaling_Cascade Activates Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response

Caption: Conceptual signaling pathway studied with a labeled protein.

Application Note: Quantification of 4-Aminocinnamic Acid using a Validated High-Performance Liquid Chromatography (HPLC) Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 4-Aminocinnamic acid is a derivative of cinnamic acid with applications in various research areas, including its use as a matrix for matrix-assisted laser desorption/ionization (MALDI) mass spectrometry and as a building block in chemical synthesis. Accurate and reliable quantification of this compound is essential for quality control, process monitoring, and research applications. This document provides a detailed, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the precise quantification of this compound.

Principle of the Method The method utilizes reversed-phase chromatography on a C18 stationary phase to separate this compound from potential impurities and matrix components.[1] Due to its zwitterionic nature, containing both a carboxylic acid and an amino group, the mobile phase pH is critical for achieving good chromatographic performance. An acidic mobile phase is employed to suppress the ionization of the carboxyl group, which enhances retention and improves peak shape.[1] The mobile phase consists of an isocratic mixture of acetonitrile (B52724) and acidified water.[1] Detection is performed by monitoring the UV absorbance, and quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from known standards.

Experimental Protocols

Instrumentation and Materials
  • Instrumentation:

    • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

    • Analytical balance (4-decimal place).

    • Ultrasonic bath.

    • pH meter.

    • Vortex mixer.

  • Chromatographic Column:

    • A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal resolution.[1]

  • Chemicals and Reagents:

    • This compound reference standard (≥99% purity).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Phosphoric acid (analytical grade).

    • Water (HPLC grade or ultrapure).

    • Syringe filters (0.45 µm, PTFE or nylon).

Chromatographic Conditions

The optimized HPLC conditions for the analysis are summarized in the table below.

Parameter Recommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 310 nm
Injection Volume 10 µL
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase Preparation (1 L):

    • Measure 600 mL of HPLC-grade water into a 1 L media bottle.

    • Carefully add 1.0 mL of concentrated phosphoric acid and mix well to create a 0.1% solution.

    • Add 400 mL of HPLC-grade acetonitrile.

    • Degas the final solution for 15 minutes in an ultrasonic bath before use.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 10.0 mg of the this compound reference standard.

    • Transfer it to a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with Methanol. Mix thoroughly by vortexing and/or sonicating. This stock solution should be stored at 2-8°C.

  • Calibration Standards (1, 5, 10, 25, 50, 100 µg/mL):

    • Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase.

    • For example, to prepare the 100 µg/mL standard, transfer 1 mL of the stock solution to a 10 mL volumetric flask and dilute to the mark with the mobile phase.

Sample Preparation
  • Solid Samples:

    • Accurately weigh a known amount of the homogenized sample.

    • Dissolve the sample in a known volume of mobile phase to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).

    • Vortex and sonicate for 10-15 minutes to ensure complete dissolution of the analyte.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is free from contaminants.

  • Inject each calibration standard, starting from the lowest concentration.

  • Inject the prepared sample solutions.

  • After the analysis, flush the column with a mobile phase with a high organic content (e.g., 80% Acetonitrile) before storing it according to the manufacturer's instructions.

Data Analysis and Quantification
  • Calibration Curve: Plot a graph of the peak area versus the concentration for the calibration standards.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is typically considered acceptable for good linearity.

  • Quantification: Determine the concentration of this compound in the samples by interpolating their measured peak areas using the calibration curve equation.

Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines.[2][3] The performance characteristics are summarized below.

Parameter Acceptance Criteria Hypothetical Result
Specificity The analyte peak should be free of interference from blank and placebo. Peak purity index > 0.99.No interference observed at the retention time of this compound.
Linearity (R²) Correlation coefficient (R²) ≥ 0.9990.9995
Range 1 - 100 µg/mLConfirmed
Accuracy (% Recovery) Mean recovery between 98.0% and 102.0%99.5% - 101.2%
Precision (%RSD)
- Repeatability (Intra-day)RSD ≤ 2.0%0.85%
- Intermediate Precision (Inter-day)RSD ≤ 2.0%1.25%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 30.25 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 100.80 µg/mL
Robustness RSD ≤ 2.0% after minor changes in method parameters (flow rate ±0.1, temp ±2°C, pH ±0.2)Method remains unaffected; all results within criteria.

Visualizations

Experimental Workflow

G cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing & Quantification cluster_report 4. Reporting p1 Prepare Mobile Phase (ACN:0.1% H3PO4) p2 Prepare Standard Stock (1000 µg/mL in MeOH) p3 Prepare Calibration Standards (1-100 µg/mL) p4 Prepare & Filter Samples a1 System Equilibration (≥30 min) p4->a1 a2 Inject Blank (Mobile Phase) a1->a2 a3 Inject Calibration Standards (Low to High Conc.) a2->a3 a4 Inject Samples a3->a4 d1 Integrate Peak Areas a4->d1 d2 Generate Calibration Curve (Peak Area vs. Conc.) d1->d2 d3 Check Linearity (R²) d2->d3 d4 Calculate Sample Concentration d3->d4 r1 Final Report Generation d4->r1

Caption: HPLC experimental workflow for this compound quantification.

ICH Method Validation Pathway

G cluster_range cluster_limits Method Validated Analytical Method Accuracy Accuracy (% Recovery) Method->Accuracy Precision Precision (%RSD) Method->Precision Specificity Specificity Method->Specificity Linearity Linearity (R²) Method->Linearity Robustness Robustness Method->Robustness Range Range Accuracy->Range Precision->Range LOQ Limit of Quantification Precision->LOQ Linearity->Range LOD Limit of Detection LOQ->LOD

Caption: Logical relationships in HPLC method validation based on ICH guidelines.

References

Application Notes and Protocols for the Derivatization of 4-Aminocinnamic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminocinnamic acid is a metabolite of interest in various biological and pharmaceutical studies. Its inherent polarity and low volatility make it unsuitable for direct analysis by gas chromatography-mass spectrometry (GC-MS). Therefore, a derivatization step is essential to convert it into a more volatile and thermally stable compound. This document provides detailed application notes and protocols for the derivatization of this compound, enabling robust and sensitive GC-MS analysis.

The primary functional groups of this compound that require derivatization are the carboxylic acid (-COOH) and the primary amine (-NH2) groups. The most common and effective derivatization techniques for compounds containing these functional groups are silylation, acylation, and alkylation (esterification). This guide will focus on these three methods, providing detailed protocols and relevant quantitative data to aid in method selection and implementation.

Derivatization Strategies for this compound

The choice of derivatization reagent and method depends on the specific requirements of the analysis, such as desired sensitivity, potential for side reactions, and available instrumentation.

Silylation

Silylation is a widely used derivatization technique where active hydrogens in the analyte are replaced by a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group.[1][2] This process significantly increases the volatility and thermal stability of the compound.[3] For this compound, both the carboxylic acid and amino groups will be silylated.

Common Silylating Reagents:

  • BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide)

  • MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide)

  • MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide)

MTBSTFA is often preferred as it forms TBDMS derivatives that are more stable and less susceptible to hydrolysis compared to TMS derivatives.[2]

Acylation

Acylation involves the introduction of an acyl group (R-C=O) into the molecule, typically by reacting the analyte with an acid anhydride (B1165640) or acyl halide. This derivatization also serves to increase volatility by reducing the polarity of the -NH2 and -COOH groups.

Common Acylating Reagents:

  • Acetic Anhydride

  • Trifluoroacetic Anhydride (TFAA)

  • Pentafluoropropionic Anhydride (PFPA)

  • Heptafluorobutyric Anhydride (HFBA)

Fluorinated anhydrides are often used to enhance sensitivity in electron capture detection (ECD), but they are also suitable for MS detection.[4]

Alkylation/Esterification

Alkylation, and more specifically esterification for the carboxylic acid group, is another effective derivatization strategy. The amino group can also be alkylated. Alkyl chloroformates are versatile reagents that can derivatize both amino and carboxylic acid groups simultaneously.[5][6]

Common Alkylating/Esterifying Reagents:

  • Methyl Chloroformate (MCF) [7]

  • Propyl Chloroformate (PCF) [5]

  • Diazomethane (Note: Highly toxic and explosive) [8]

Quantitative Data Summary

The following tables summarize quantitative data for derivatization methods applicable to this compound. As specific data for this compound is limited, data from structurally similar compounds, such as p-coumaric acid (4-hydroxycinnamic acid) and other amino acids, are included for reference and are clearly noted.

Table 1: Silylation Method Performance

ParameterDerivatizing ReagentAnalyteMatrixLODLOQReference
Detection LimitMSTFAHormones and UV filtersEnvironmental Samples0.1 - 1.3 µg/L0.3 - 4.2 µg/L[9]
QuantificationBSTFA + 1% TMCSAmino AcidsStandard Solution--[10]
Detection LimitMTBSTFAPhenolic CompoundsAtmospheric Samples--[11]

Table 2: Alkylation/Esterification Method Performance

ParameterDerivatizing ReagentAnalyteMatrixLODLOQReference
Quantification LimitMethyl Chloroformate (MCF)Amino and Organic AcidsBiological SamplesLow picomole range-[7]
Detection LimitPropyl Chloroformate (PCF)Short-chain fatty acids and branched-chain amino acidsBiological Samples--[5]
Detection LimitMethylation (via PTC)Phenolic Acids and FlavonoidsPlant Extracts2 - 40 ng/mL5 - 118 ng/mL[12]

Note: LOD (Limit of Detection) and LOQ (Limit of Quantification) are highly dependent on the specific instrument and analytical conditions.

Experimental Protocols

Protocol 1: Silylation using BSTFA + 1% TMCS

This protocol is adapted from a general procedure for the derivatization of amino acids.[10]

Materials:

  • This compound standard or dried sample extract

  • BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane)

  • Anhydrous acetonitrile (B52724) or pyridine (B92270)

  • Heating block or oven

  • GC vials (2 mL) with caps (B75204) and septa

  • Vortex mixer

Procedure:

  • Sample Preparation: Ensure the sample is completely dry. For aqueous samples, evaporate to dryness under a gentle stream of nitrogen at approximately 70°C.[10]

  • Reagent Addition: To the dried sample in a GC vial, add 100 µL of anhydrous acetonitrile. Subsequently, add 100 µL of BSTFA + 1% TMCS.[10]

  • Reaction: Tightly cap the vial and vortex for 1 minute to ensure thorough mixing. Heat the vial at 100°C for 30 minutes in a heating block or oven.[10]

  • Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS system.

Protocol 2: Two-Step Derivatization (Methoximation followed by Silylation)

This two-step protocol is commonly used in metabolomics to prevent the formation of multiple derivatives from compounds with carbonyl groups. While this compound lacks a carbonyl group, this method is robust for complex biological extracts that may contain interfering compounds.

Materials:

  • Dried sample extract

  • Methoxyamine hydrochloride in pyridine (20 mg/mL)

  • MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide)

  • Heating block or thermal shaker

  • GC vials (2 mL) with caps and septa

Procedure:

  • Methoximation: To the dried sample, add 50 µL of methoxyamine hydrochloride in pyridine. Incubate at 37°C for 90 minutes with agitation.[13] This step protects any potential carbonyl groups in the sample matrix.

  • Silylation: Add 80 µL of MSTFA to the vial. Incubate at 37°C for 30 minutes with agitation.[13]

  • Analysis: The sample is ready for GC-MS analysis.

Protocol 3: Alkylation using Propyl Chloroformate (PCF)

This protocol is based on a rapid method for the simultaneous determination of short-chain fatty acids and branched-chain amino acids.[5]

Materials:

  • Aqueous sample containing this compound

  • Propyl chloroformate (PCF)

  • Propanol (B110389)

  • Pyridine

  • Hexane (B92381) (for extraction)

  • GC vials (2 mL) with caps and septa

Procedure:

  • Reaction Mixture Preparation: In a GC vial, combine your aqueous sample with propanol and pyridine in a ratio of 8:3:2 (v/v/v). Adjust the pH to 8 if necessary.[5]

  • Derivatization: Add 100 µL of PCF to the reaction mixture. Vortex vigorously.[5]

  • Extraction: Add a suitable volume of hexane to the vial to extract the derivatized analyte. Vortex and allow the layers to separate.

  • Analysis: Carefully transfer the upper hexane layer to a new GC vial for injection.

GC-MS Parameters

The following are general GC-MS parameters that can be used as a starting point and should be optimized for your specific instrument and application.

  • GC Column: A non-polar or medium-polarity column such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.

  • Injector Temperature: 250-280°C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 70-100°C, hold for 2 minutes

    • Ramp: 5-15°C/min to 280-320°C

    • Hold at final temperature for 5-10 minutes

  • MS Transfer Line Temperature: 280-300°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Full scan (e.g., m/z 50-650) for qualitative analysis and Selected Ion Monitoring (SIM) for targeted quantification.

Experimental Workflow and Signaling Pathway Diagrams

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Aqueous Sample (e.g., biological fluid) DrySample Dried Sample Extract Sample->DrySample Evaporation (Nitrogen Stream) Reaction Reaction (Heating/Vortexing) DrySample->Reaction DerivReagent Derivatization Reagent (e.g., BSTFA, PCF) DerivReagent->Reaction DerivatizedSample Derivatized This compound Reaction->DerivatizedSample GCMS GC-MS Analysis DerivatizedSample->GCMS Data Data Acquisition and Processing GCMS->Data

Caption: General experimental workflow for the derivatization and GC-MS analysis of this compound.

Derivatization_Reactions cluster_silylation Silylation cluster_acylation Acylation cluster_alkylation Alkylation/Esterification ACA This compound (-COOH, -NH2) Silyl_Reagent Silylating Reagent (e.g., BSTFA, MSTFA) ACA->Silyl_Reagent Reacts with Acyl_Reagent Acylating Reagent (e.g., Acetic Anhydride) ACA->Acyl_Reagent Reacts with Alkyl_Reagent Alkylating Reagent (e.g., PCF) ACA->Alkyl_Reagent Reacts with Silyl_Product Silylated Derivative (-COOSi(CH3)3, -NHSi(CH3)3) Acyl_Product Acylated Derivative (-COO-Acyl, -NH-Acyl) Alkyl_Product Alkylated/Esterified Derivative (-COOR, -NHR)

Caption: Derivatization options for this compound for GC-MS analysis.

Conclusion

The derivatization of this compound is a critical step for successful GC-MS analysis. Silylation, acylation, and alkylation are all viable methods, with the choice of reagent depending on the specific analytical goals and sample matrix. The provided protocols offer a starting point for method development, and the quantitative data, while referential, can guide expectations for sensitivity. Proper optimization of both the derivatization reaction and GC-MS parameters is essential for achieving accurate and reproducible results.

References

Application Notes and Protocols for the Esterification of 4-Aminocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminocinnamic acid and its ester derivatives are versatile compounds with significant potential in drug discovery and materials science. The presence of the amino group and the cinnamate (B1238496) backbone makes them attractive scaffolds for the synthesis of biologically active molecules, including antimicrobial and anticancer agents. The esterification of this compound is a fundamental process to modify its physicochemical properties, such as lipophilicity and cell permeability, which can enhance its therapeutic potential. This document provides detailed protocols for the esterification of this compound with various alcohols, summarizes quantitative data for different reaction conditions, and outlines a general workflow for the synthesis and screening of these compounds.

Data Presentation

The efficiency of this compound esterification is influenced by the choice of catalyst, alcohol, reaction temperature, and time. The following tables summarize quantitative data from various reported methods, providing a comparative overview of different approaches for the synthesis of alkyl and aryl esters of this compound.

Table 1: Synthesis of this compound Methyl Esters

MethodCatalystAlcoholSolventTemperature (°C)Time (h)Yield (%)Reference
AThionyl ChlorideMethanolMethanolReflux265-85[1]
BSulfuric AcidMethanolMethanolReflux470-90[1]
CDimethyl Sulfate (B86663)MethanolAcetoneRoom Temp.2485-93[1]

Table 2: Synthesis of Various this compound Esters via Fischer Esterification

EsterAlcoholCatalystTemperature (°C)Time (h)Yield (%)Reference
Ethyl 4-aminocinnamateEthanolSulfuric AcidReflux4-6~90[2]
Propyl 4-aminocinnamaten-PropanolSulfuric AcidReflux4-6Not specifiedGeneral Protocol
Butyl 4-aminocinnamaten-ButanolSulfuric AcidReflux4-6Not specifiedGeneral Protocol
Benzyl (B1604629) 4-aminocinnamateBenzyl AlcoholSulfuric AcidReflux4-6Not specifiedGeneral Protocol

Experimental Protocols

Protocol 1: Fischer Esterification using Sulfuric Acid

This protocol describes a general and widely used method for the synthesis of alkyl and aryl esters of this compound.

Materials:

  • This compound

  • Alcohol (e.g., ethanol, propanol, butanol, benzyl alcohol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., Ethyl acetate (B1210297), Diethyl ether)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) in an excess of the desired alcohol (10-20 eq), which also serves as the solvent.

  • With stirring, slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).

  • Attach a reflux condenser and heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 4-6 hours), allow the mixture to cool to room temperature.

  • Remove the excess alcohol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.

  • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acidic catalyst. Be cautious of CO₂ evolution.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.

  • The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Esterification using Thionyl Chloride

This method is particularly effective for the synthesis of methyl esters.

Materials:

  • This compound

  • Thionyl Chloride (SOCl₂)

  • Methanol

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) in methanol.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride (1.1-1.5 eq) dropwise with stirring.

  • After the addition is complete, remove the ice bath and attach a reflux condenser.

  • Heat the reaction mixture to reflux for 2 hours.

  • After cooling, remove the solvent under reduced pressure.

  • The resulting solid is the hydrochloride salt of the methyl ester. To obtain the free amine, dissolve the solid in water and neutralize with a base (e.g., sodium bicarbonate) until the product precipitates.

  • Filter the solid, wash with water, and dry to obtain the pure methyl 4-aminocinnamate.

Protocol 3: Esterification with Amino Group Protection (Boc Protection)

This protocol is useful when the reaction conditions of direct esterification are too harsh for other functional groups in the molecule or to avoid side reactions involving the amino group.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (B1257347) (Boc)₂O

  • Triethylamine (B128534) (TEA) or Sodium Hydroxide (NaOH)

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Reagents for esterification (e.g., Alcohol, DCC, DMAP or Oxalyl chloride, Alcohol)

  • Acid for deprotection (e.g., Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) in dioxane)

Procedure:

Step 1: Boc Protection of the Amino Group

  • Dissolve this compound in a suitable solvent (e.g., a mixture of THF and water).

  • Add a base such as triethylamine or sodium hydroxide.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture and extract the N-Boc-4-aminocinnamic acid with an organic solvent.

  • Dry and concentrate the organic layer to obtain the protected acid.

Step 2: Esterification of the Protected Acid

  • The N-Boc-4-aminocinnamic acid can be esterified using standard coupling methods (e.g., DCC/DMAP with the desired alcohol) or by conversion to the acid chloride followed by reaction with the alcohol.

Step 3: Deprotection of the Boc Group

  • Dissolve the N-Boc protected ester in a suitable solvent (e.g., DCM).

  • Add an excess of a strong acid like TFA or a solution of HCl in dioxane.

  • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

  • Remove the solvent and the excess acid under reduced pressure to obtain the desired this compound ester as its salt, which can be neutralized if necessary.

Purification Protocols

Recrystallization:

  • Ethyl 4-aminocinnamate: Can be recrystallized from ethanol/water or ethyl acetate/hexane (B92381) mixtures.[3] Dissolve the crude product in a minimum amount of the hot solvent (or solvent mixture) and allow it to cool slowly to form crystals.

Column Chromatography:

  • Stationary Phase: Silica (B1680970) gel is commonly used.

  • Eluent: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically used. The polarity of the eluent can be gradually increased to elute the ester. For 4-aminocinnamate esters, a typical starting eluent system could be 10-20% ethyl acetate in hexane, with the polarity gradually increased as needed.[4] The presence of the amino group may cause tailing on the silica gel column; adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to improve the peak shape.[5]

Visualization

Workflow for Synthesis and Antimicrobial Screening of this compound Esters

The following diagram illustrates a typical workflow for the synthesis of a library of this compound esters and their subsequent screening for antimicrobial activity.

Ester_Synthesis_and_Screening_Workflow start 4-Aminocinnamic Acid esterification Esterification Reaction (e.g., Fischer Esterification) start->esterification Reactant alcohols Library of Alcohols (e.g., Ethanol, Propanol, Benzyl alcohol) alcohols->esterification Reactants purification Purification (Column Chromatography, Recrystallization) esterification->purification Crude Product characterization Characterization (NMR, MS, IR) purification->characterization Purified Esters ester_library Library of 4-Aminocinnamic Acid Esters characterization->ester_library screening Antimicrobial Screening (e.g., MIC, MBC assays) ester_library->screening Test Compounds hit_compounds Identification of Hit Compounds screening->hit_compounds Active Compounds sar_studies Structure-Activity Relationship (SAR) Studies hit_compounds->sar_studies lead_optimization Lead Optimization sar_studies->lead_optimization

Caption: Workflow for the synthesis and antimicrobial screening of this compound esters.

References

Application Notes and Protocols: 4-Aminocinnamic Acid in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminocinnamic acid (4-ACA) is a derivative of cinnamic acid, a naturally occurring organic acid.[1] Its structure, featuring a phenyl ring, an acrylic acid moiety, and an amino group, makes it a versatile building block in pharmaceutical sciences.[2] The presence of both a carboxylic acid and an amino group allows for diverse chemical modifications, positioning 4-ACA as a valuable component in the design of advanced drug delivery systems. These systems aim to enhance the therapeutic efficacy of drugs by improving their solubility, stability, and targeted delivery, thereby minimizing off-target side effects.[3] This document provides an overview of the potential applications of this compound in drug delivery, along with detailed protocols for the synthesis and evaluation of 4-ACA-based drug carriers.

Key Applications of this compound in Drug Delivery

The bifunctional nature of this compound allows for its use in several key areas of drug delivery system development:

  • As a Linker in Drug Conjugates: The amino and carboxylic acid groups of 4-ACA can be used to covalently attach drugs to targeting ligands such as antibodies or peptides, or to polymers. This is particularly relevant in the development of antibody-drug conjugates (ADCs), where a stable yet cleavable linker is crucial for the specific release of the cytotoxic payload at the tumor site.[4] The aromatic core of 4-ACA can provide rigidity to the linker, while the acrylic acid moiety can be exploited for further chemical modifications.

  • In the Formulation of Biodegradable Polymers: this compound can be polymerized to form biocompatible and biodegradable polymers.[5] These polymers can be designed to encapsulate therapeutic agents, forming nanoparticles or microparticles that can control the release of the drug over a sustained period. The degradation of the polymer backbone can be tailored to ensure the complete release of the encapsulated drug.[6]

  • For pH-Responsive Drug Delivery: The amino group of this compound has a pKa that can be utilized to create pH-sensitive drug delivery systems. In the acidic microenvironment of tumors or within the endosomes of cells, the protonation of the amino group can trigger a conformational change in the carrier, leading to the release of the encapsulated drug.[7]

Data Presentation: Comparative Efficacy of Cinnamic Acid-Based Drug Delivery Systems

While specific quantitative data for this compound-based drug delivery systems is emerging, the following tables summarize data from studies on various cinnamic acid derivatives and functionalized nanoparticles to provide a comparative overview of their potential efficacy.

Table 1: In Vitro Cytotoxicity of Cinnamic Acid Derivatives and Formulations

Compound/FormulationCell LineIC50 Value
Cinnamic acid derivativeM. marinum64 µM[8]
Cinnamic acid-harmicine hybridHepG2Varies by derivative[8]
Cinnamic acid derivative 20M. tuberculosisPotent activity[8]
Cinnamic acid derivative 27S. aureusSignificant activity[8]

Table 2: Antimicrobial Activity of Cinnamic Acid Derivatives

CompoundFungal StrainActivity
Derivative 3C. lunatusHigh inhibition[8]
Derivative 4C. lunatus, A. nigerHigh inhibition[8]
Derivative 5C. lunatus, A. niger, P. ostreatusBroad-spectrum activity[8]

Experimental Protocols

Protocol 1: Synthesis of a this compound-Drug Conjugate via Amide Linkage

This protocol describes a general method for conjugating a drug containing a primary amine to the carboxylic acid group of this compound.

Materials:

  • This compound

  • Drug with a primary amine (-NH2) group

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC-HCl)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Magnetic stirrer and stirring bar

  • Round-bottom flasks

  • Standard glassware for synthesis and purification

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add NHS (1.2 equivalents) and EDC-HCl (1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours to form the NHS-activated ester of this compound.

  • Conjugation with Amine-Containing Drug:

    • In a separate flask, dissolve the amine-containing drug (1 equivalent) in anhydrous DMF.

    • Slowly add the solution of the activated this compound to the drug solution.

    • Stir the reaction mixture at room temperature for 12-24 hours.

  • Purification of the Conjugate:

    • Remove the DMF under reduced pressure.

    • Redissolve the residue in a minimal amount of DCM.

    • Precipitate the conjugate by adding the DCM solution dropwise to cold diethyl ether with vigorous stirring.

    • Collect the precipitate by filtration and wash with diethyl ether.

    • Dry the purified this compound-drug conjugate under vacuum.

Characterization:

  • Confirm the structure of the conjugate using ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Assess the purity using HPLC.

cluster_activation Activation of this compound cluster_conjugation Conjugation cluster_purification Purification 4-ACA This compound Activated_ACA NHS-activated 4-ACA 4-ACA->Activated_ACA Activation EDC_NHS EDC, NHS in DMF EDC_NHS->Activated_ACA Conjugate 4-ACA-Drug Conjugate Activated_ACA->Conjugate Amide Bond Formation Amine_Drug Amine-containing Drug Amine_Drug->Conjugate Precipitation Precipitation in Diethyl Ether Conjugate->Precipitation Filtration Filtration & Drying Precipitation->Filtration

Workflow for 4-ACA-Drug Conjugate Synthesis.
Protocol 2: Preparation of this compound-Based Nanoparticles for Drug Encapsulation

This protocol outlines the preparation of polymeric nanoparticles from a this compound-based polymer for the encapsulation of a hydrophobic drug.

Materials:

  • Poly(this compound) or a copolymer thereof

  • Hydrophobic drug

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v)

  • Deionized water

  • Magnetic stirrer and stirring bar

  • Ultrasonicator

  • High-speed centrifuge

Procedure:

  • Organic Phase Preparation:

    • Dissolve a specific amount of the poly(this compound) and the hydrophobic drug in DCM.

  • Aqueous Phase Preparation:

    • Prepare a PVA solution in deionized water.

  • Emulsification:

    • Add the organic phase to the aqueous phase under continuous magnetic stirring to form a coarse oil-in-water (o/w) emulsion.

    • Homogenize the coarse emulsion using an ultrasonicator to form a nanoemulsion.

  • Solvent Evaporation:

    • Stir the nanoemulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection and Purification:

    • Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) for 30 minutes.

    • Discard the supernatant and resuspend the nanoparticle pellet in deionized water.

    • Repeat the centrifugation and resuspension steps three times to remove residual PVA and unencapsulated drug.

    • Lyophilize the final nanoparticle suspension to obtain a dry powder.

Characterization:

  • Determine the particle size and zeta potential using Dynamic Light Scattering (DLS).

  • Analyze the morphology of the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

  • Calculate the drug loading and encapsulation efficiency using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Start Preparation of Phases Organic_Phase Dissolve Polymer & Drug in DCM Start->Organic_Phase Aqueous_Phase Prepare PVA Solution Start->Aqueous_Phase Emulsification Emulsification (Stirring & Sonication) Organic_Phase->Emulsification Aqueous_Phase->Emulsification Solvent_Evaporation Solvent Evaporation Emulsification->Solvent_Evaporation Centrifugation Centrifugation & Washing Solvent_Evaporation->Centrifugation Lyophilization Lyophilization Centrifugation->Lyophilization Final_Product Drug-loaded Nanoparticles Lyophilization->Final_Product

Workflow for Nanoparticle Preparation.
Protocol 3: In Vitro Drug Release Study

This protocol describes a typical in vitro drug release study from the prepared nanoparticles at different pH values.

Materials:

  • Drug-loaded nanoparticles

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

  • Dialysis membrane (with appropriate molecular weight cut-off)

  • Shaking incubator or water bath

  • Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

  • Sample Preparation:

    • Disperse a known amount of drug-loaded nanoparticles in a specific volume of the release medium (PBS pH 7.4 or pH 5.5).

    • Transfer the nanoparticle suspension into a dialysis bag.

  • Release Study:

    • Place the dialysis bag in a larger container with a known volume of the corresponding release medium.

    • Incubate the setup at 37°C with gentle shaking.

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium from the outer container.

    • Replace the withdrawn volume with an equal volume of fresh release medium to maintain sink conditions.

  • Analysis:

    • Quantify the concentration of the released drug in the collected samples using a validated analytical method.

    • Calculate the cumulative percentage of drug released at each time point.

Data Analysis:

  • Plot the cumulative percentage of drug released versus time for each pH condition.

  • Analyze the release kinetics using different mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas).

Start Start Release Study Dispersion Disperse Nanoparticles in Release Medium Start->Dispersion Dialysis Place in Dialysis Bag Dispersion->Dialysis Incubation Incubate at 37°C with Shaking Dialysis->Incubation Sampling Withdraw Aliquots at Time Intervals Incubation->Sampling pH 7.4 & pH 5.5 Quantification Quantify Drug Concentration Sampling->Quantification Analysis Calculate Cumulative Release Quantification->Analysis End Plot Release Profile Analysis->End cluster_systemic Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment (Acidic pH) cluster_intracellular Intracellular Compartment (Low pH) Carrier_Blood 4-ACA Drug Carrier EPR Enhanced Permeability and Retention (EPR) Effect Carrier_Blood->EPR Carrier_Tumor Accumulation at Tumor Site EPR->Carrier_Tumor Cellular_Uptake Endocytosis by Cancer Cell Carrier_Tumor->Cellular_Uptake Endosome Endosome/Lysosome (pH < 6.0) Cellular_Uptake->Endosome Release pH-Triggered Drug Release Endosome->Release Protonation of Amino Group Drug_Action Drug Exerts Therapeutic Effect Release->Drug_Action

References

4-Aminocinnamic Acid: A Versatile Scaffold for Organic Synthesis in Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Aminocinnamic acid is a versatile organic building block widely employed in the synthesis of a diverse array of complex molecules, particularly in the realm of pharmaceuticals and advanced materials.[1] Its structure, featuring a reactive carboxylic acid, a primary aromatic amine, and a polymerizable alkene, offers multiple avenues for chemical modification. This unique combination of functional groups makes it a valuable precursor for the synthesis of heterocyclic compounds, amides, esters, and polymers with a wide range of biological activities and material properties.[1][2] Derivatives of this compound have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.

This document provides detailed application notes and experimental protocols for the utilization of this compound as a synthetic building block. It is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Key Synthetic Applications

The strategic functionalization of this compound allows for the construction of a variety of molecular architectures. The primary reactive sites for derivatization are the carboxylic acid and the amino group.

Amide and Ester Synthesis

The carboxylic acid moiety is readily converted to amides and esters through standard coupling reactions. These derivatives have been extensively explored for their therapeutic potential.

Heterocycle Formation

The bifunctional nature of this compound, possessing both an amine and a carboxylic acid, makes it an excellent starting material for the synthesis of various heterocyclic systems, such as quinolines.

Polymerization

The vinyl group in this compound can participate in polymerization reactions, leading to the formation of functional polymers with applications in materials science.

Data Presentation: Biological Activities of this compound Derivatives

The following tables summarize the biological activities of various derivatives synthesized from cinnamic acid analogues, highlighting the potential of this compound as a scaffold for bioactive molecules.

Compound ClassDerivative ExampleTarget Organism/Cell LineBiological Activity (MIC/IC50)
Cinnamic Acids This compoundBacillus subtilisMIC: 602 µM[3]
This compoundEscherichia coliMIC: 708 µM[3]
Chalcones 4'-AminochalconeHT-29 (Colon Cancer)IC50: 1.98 µg/mL[4]
3'-AminochalconeHT-29 (Colon Cancer)IC50: 1.60-2.13 µg/mL[4]
Amides Amide derivative of TMP moiety (6a)HepG2 (Liver Cancer)IC50: 0.65 µM[3]
Amide derivative of TMP moiety (6b)HepG2 (Liver Cancer)IC50: 0.92 µM[3]
Esters Methoxyethyl 4-chlorocinnamateCandida albicansMIC: 0.13 µmol/mL[5][6]
Perillyl 4-chlorocinnamateCandida albicansMIC: 0.024 µmol/mL[5][6]

Experimental Protocols

Detailed methodologies for key synthetic transformations of this compound are provided below.

Protocol 1: Synthesis of this compound Amides via EDC/HOBt Coupling

This protocol describes a general procedure for the synthesis of amides from this compound and a primary or secondary amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt) as coupling agents.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., aniline)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Argon or Nitrogen gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in a mixture of DMF and DCM.

  • To this solution, add HOBt (1.1 eq.) and EDC·HCl (1.2 eq.).

  • Stir the solution at room temperature for 30 minutes under an inert atmosphere (argon or nitrogen).

  • Add the desired amine (1.0 eq.) and TEA or DIPEA (2.0 eq.) to the reaction mixture.

  • Stir the reaction mixture overnight at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to yield the pure amide.

Protocol 2: Synthesis of this compound Esters via Fischer Esterification

This protocol outlines the synthesis of this compound esters through the acid-catalyzed reaction with an alcohol.

Materials:

  • This compound

  • Alcohol (e.g., benzyl (B1604629) alcohol, excess)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Toluene (B28343) or another suitable solvent for azeotropic removal of water (optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq.) in an excess of the desired alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq.).

  • Heat the reaction mixture to reflux with stirring for several hours. The reaction can be monitored by TLC. For higher boiling alcohols, a solvent such as toluene can be used with a Dean-Stark apparatus to remove the water formed during the reaction.

  • After completion, cool the reaction mixture to room temperature.

  • If an excess of a low-boiling alcohol was used, remove it under reduced pressure.

  • Dilute the residue with an organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution until the effervescence ceases.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel or by recrystallization.

Visualizations

Amide Synthesis Workflow

Amide_Synthesis_Workflow cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_process Process cluster_workup Workup & Purification cluster_product Product A This compound E Amide Coupling Reaction A->E B Amine (R-NH2) B->E C EDC, HOBt, DIPEA C->E Activates D DMF/DCM, RT, Overnight D->E Conditions F Extraction & Washing E->F Crude Product G Column Chromatography / Recrystallization F->G H 4-Aminocinnamide Derivative G->H Pure Product Fischer_Esterification_Workflow cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_process Process cluster_workup Workup & Purification cluster_product Product A This compound E Esterification Reaction A->E B Alcohol (R-OH) B->E C H2SO4 (catalyst) C->E Catalyzes D Reflux D->E Conditions F Neutralization & Extraction E->F Crude Product G Column Chromatography / Recrystallization F->G H 4-Aminocinnamate Ester G->H Pure Product Anticancer_Pathway cluster_drug Drug Action cluster_pathway Cellular Signaling cluster_outcome Cellular Outcome Drug This compound Amide Derivative Kinase Tyrosine Kinase Drug->Kinase Inhibits Apoptosis Apoptosis Drug->Apoptosis Induces Receptor Growth Factor Receptor Receptor->Kinase Activates Pathway Proliferation Pathway (e.g., MAPK/ERK) Kinase->Pathway Activates Proliferation Cell Proliferation & Survival Pathway->Proliferation Proliferation->Apoptosis Suppresses

References

Application Notes and Protocols for the Enzymatic Synthesis of 4-Aminocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminocinnamic acid is a valuable building block in the synthesis of pharmaceuticals and other bioactive molecules. Its structure, featuring an aromatic ring, a carboxylic acid, and an amino group, makes it a versatile precursor for a variety of complex chemical entities. Traditional chemical synthesis routes for this compound can involve harsh reaction conditions and the use of hazardous reagents. Enzymatic synthesis presents a green and highly specific alternative, offering mild reaction conditions, high yields, and stereoselectivity. This document provides detailed application notes and protocols for the enzymatic synthesis of this compound, primarily focusing on the use of Phenylalanine Ammonia-Lyase (PAL).

Principle of Enzymatic Synthesis

The primary enzymatic route for the synthesis of this compound is the deamination of 4-amino-L-phenylalanine (L-4-AP) catalyzed by Phenylalanine Ammonia-Lyase (PAL, EC 4.3.1.24). PAL is an enzyme that naturally catalyzes the non-oxidative deamination of L-phenylalanine (B559525) to trans-cinnamic acid and ammonia.[1] However, several PAL enzymes have been shown to accept L-4-AP as a substrate, converting it to this compound. The reaction is a reversible elimination of ammonia. To drive the reaction towards the synthesis of this compound, a high concentration of the substrate, L-4-AP, is typically used.

Key Enzymes for this compound Synthesis

Several Phenylalanine Ammonia-Lyases from different sources have been investigated for their ability to synthesize this compound. The choice of enzyme is critical for achieving high conversion rates and yields.

Data Presentation: Comparison of Phenylalanine Ammonia-Lyases (PALs)

Enzyme SourceRecombinant HostSubstrateK_m_ (mM)k_cat_ (s⁻¹)Optimal pHOptimal Temp. (°C)Yield/ConversionReference
Rhodotorula glutinis (RgPAL)E. coli4-Aminophenylalanine220.448.0-9.050~1 g/L product[2]
Rhodotorula glutinis (Codon Optimized)E. coliL-Phenylalanine0.609----[1]
Rhodotorula glutinis-L-Phenylalanine--8.550-[3]
Petroselinum crispum (PcPAL)E. coliL-Phenylalanine--8.830-[4]
Anabaena variabilis (AvPAL)E. coliL-Phenylalanine--7.5-8.537-55-[5]

Note: Data for 4-aminophenylalanine as a substrate is not available for all enzymes. The data for L-phenylalanine is provided for comparative purposes of general enzyme activity.

Experimental Protocols

Protocol 1: Recombinant Expression and Purification of PAL from Rhodotorula glutinis (RgPAL) in E. coli

This protocol describes the expression and purification of His-tagged RgPAL, a highly effective enzyme for this compound synthesis.[2]

Materials:

  • E. coli strain (e.g., BL21(DE3)) harboring the RgPAL expression vector (e.g., pET vector with N-terminal His-tag)

  • Luria-Bertani (LB) medium

  • Kanamycin (or other appropriate antibiotic)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Wash buffer (50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution buffer (50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • Ni-NTA affinity chromatography column

  • SDS-PAGE materials

Procedure:

  • Expression:

    • Inoculate 50 mL of LB medium containing the appropriate antibiotic with a single colony of the recombinant E. coli strain.

    • Incubate overnight at 37°C with shaking (200 rpm).

    • The next day, inoculate 1 L of LB medium with the overnight culture.

    • Grow the culture at 37°C with shaking until the OD_600_ reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance the yield of soluble protein.

  • Cell Lysis:

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • Resuspend the cell pellet in 30 mL of ice-cold lysis buffer.

    • Lyse the cells by sonication on ice.

    • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.

  • Purification:

    • Load the supernatant onto a pre-equilibrated Ni-NTA column.

    • Wash the column with 10 column volumes of wash buffer.

    • Elute the His-tagged RgPAL with 5 column volumes of elution buffer.

    • Collect the fractions and analyze them by SDS-PAGE to confirm the purity of the enzyme.

    • Pool the fractions containing the purified enzyme and dialyze against a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10% glycerol).

    • Determine the protein concentration using a standard method (e.g., Bradford assay).

Protocol 2: Enzymatic Synthesis of this compound using Purified RgPAL

This protocol outlines the bioconversion of 4-amino-L-phenylalanine to this compound.[2]

Materials:

  • Purified RgPAL enzyme

  • 4-Amino-L-phenylalanine (substrate)

  • Reaction buffer (100 mM Tris-HCl, pH 8.5)

  • Reaction vessel

  • Shaking incubator

  • HPLC system for analysis

Procedure:

  • Reaction Setup:

    • Prepare a stock solution of 4-amino-L-phenylalanine in the reaction buffer.

    • In a reaction vessel, add the 4-amino-L-phenylalanine solution to a final concentration of 10-50 mM.

    • Add the purified RgPAL to a final concentration of 0.1-1.0 mg/mL.

    • The total reaction volume can be scaled as needed.

  • Reaction:

    • Incubate the reaction mixture at 37-50°C with gentle shaking for 4-24 hours.

    • Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC.

  • Product Recovery and Purification:

    • Terminate the reaction by adding an equal volume of a protein-precipitating solvent like acetonitrile (B52724) or by acidifying the mixture to pH 2-3 with HCl.

    • Centrifuge the mixture to remove the precipitated enzyme.

    • The supernatant containing this compound can be further purified. One method involves adjusting the pH of the supernatant to the isoelectric point of this compound to induce precipitation, followed by filtration and washing.[2] Alternatively, liquid-liquid extraction or column chromatography can be employed.

Protocol 3: Whole-Cell Biocatalysis for this compound Synthesis

This protocol utilizes whole E. coli cells expressing RgPAL, which can be a more cost-effective approach by eliminating the need for enzyme purification.[6][7]

Materials:

  • Recombinant E. coli cells expressing RgPAL (from Protocol 1, before cell lysis)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5)

  • 4-Amino-L-phenylalanine

  • Glucose (as a co-substrate for cell maintenance)

  • Centrifuge

Procedure:

  • Biocatalyst Preparation:

    • Grow and induce the recombinant E. coli cells as described in Protocol 1.

    • Harvest the cells by centrifugation.

    • Wash the cell pellet twice with the reaction buffer.

    • Resuspend the cells in the reaction buffer to a desired cell density (e.g., OD_600_ of 10-50).

  • Bioconversion:

    • Add 4-amino-L-phenylalanine and glucose to the cell suspension to the desired final concentrations (e.g., 10-50 mM 4-amino-L-phenylalanine, 1-2% glucose).

    • Incubate the reaction mixture at 30-37°C with shaking.

    • Monitor the reaction by analyzing the supernatant via HPLC.

  • Product Recovery:

    • Separate the cells from the reaction medium by centrifugation.

    • The supernatant containing the product can be purified as described in Protocol 2.

Protocol 4: HPLC Analysis of this compound

This protocol provides a general method for the quantification of this compound.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: Acetonitrile

  • This compound standard

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation:

    • Take an aliquot of the reaction mixture and stop the reaction (e.g., by adding an equal volume of acetonitrile).

    • Centrifuge to remove any precipitate.

    • Filter the supernatant through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase: A gradient can be optimized, for example:

      • 0-10 min: 10-50% B

      • 10-15 min: 50-90% B

      • 15-17 min: 90% B

      • 17-20 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 310 nm

    • Injection Volume: 10-20 µL

  • Quantification:

    • Prepare a standard curve of this compound of known concentrations.

    • Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Mandatory Visualizations

Enzymatic_Synthesis_Workflow cluster_upstream Upstream Processing cluster_biocatalyst Biocatalyst Preparation cluster_reaction Biocatalytic Reaction cluster_downstream Downstream Processing Gene_Synthesis Gene Synthesis & Codon Optimization Cloning Cloning into Expression Vector Gene_Synthesis->Cloning Transformation Transformation into E. coli Host Cloning->Transformation Fermentation Fermentation & Cell Growth Transformation->Fermentation Induction Induction of PAL Expression Fermentation->Induction Cell_Harvest Cell Harvest Induction->Cell_Harvest Cell_Lysis Cell Lysis Cell_Harvest->Cell_Lysis Whole_Cell Whole-Cell Biocatalyst Cell_Harvest->Whole_Cell Purification Enzyme Purification (e.g., IMAC) Cell_Lysis->Purification Immobilization Enzyme Immobilization (Optional) Purification->Immobilization Reaction Enzymatic Conversion (PAL) Purification->Reaction Immobilization->Reaction Whole_Cell->Reaction Substrate 4-Amino-L-phenylalanine Substrate->Reaction Product This compound Reaction->Product Separation Product Separation (e.g., Precipitation) Product->Separation Purification_DSP Purification (e.g., Crystallization) Separation->Purification_DSP Analysis Analysis (HPLC, NMR) Purification_DSP->Analysis Final_Product Pure 4-Aminocinnamic Acid Analysis->Final_Product

Caption: Workflow for the enzymatic synthesis of this compound.

Phenylpropanoid_Pathway Shikimate_Pathway Shikimate Pathway L_Phenylalanine L-Phenylalanine Shikimate_Pathway->L_Phenylalanine PAL PAL L_Phenylalanine->PAL trans_Cinnamic_Acid trans-Cinnamic Acid C4H C4H trans_Cinnamic_Acid->C4H p_Coumaric_Acid p-Coumaric Acid 4CL 4CL p_Coumaric_Acid->4CL p_Coumaroyl_CoA p-Coumaroyl-CoA Flavonoids Flavonoids p_Coumaroyl_CoA->Flavonoids Lignans Lignans p_Coumaroyl_CoA->Lignans Stilbenes Stilbenes p_Coumaroyl_CoA->Stilbenes Lignin Lignin p_Coumaroyl_CoA->Lignin PAL->trans_Cinnamic_Acid C4H->p_Coumaric_Acid 4CL->p_Coumaroyl_CoA

References

Application Notes and Protocols for Incorporating 4-Aminocinnamic Acid into Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminocinnamic acid (4-ACA) is a versatile molecule that offers several advantageous properties when incorporated into polymers for biomedical applications, particularly in drug delivery. As a derivative of cinnamic acid, it possesses a photo-crosslinkable double bond, allowing for the formation of stable polymer networks upon exposure to UV light.[1][2] The presence of both an amine and a carboxylic acid group provides reactive handles for conjugation to polymer backbones and therapeutic agents, making it an excellent candidate for creating advanced drug delivery systems.[3][4] Furthermore, the incorporation of amino acids can enhance the biocompatibility of synthetic polymers.[5][6]

These application notes provide detailed protocols for the incorporation of this compound into polymers, the subsequent crosslinking of these polymers, and their application in creating drug-delivery platforms.

Key Applications

  • Photo-crosslinkable Hydrogels: The cinnamate (B1238496) moiety in 4-ACA allows for [2+2] cycloaddition upon UV irradiation, forming a crosslinked polymer network ideal for creating hydrogels for drug encapsulation and controlled release.[2][7]

  • pH-Responsive Drug Delivery: The amine and carboxylic acid groups on the 4-ACA molecule can be utilized to create pH-sensitive linkages for attaching drugs to the polymer backbone.[8][9] This allows for targeted drug release in the acidic microenvironment of tumors or within specific cellular compartments like endosomes.[10][11]

  • Biocompatible Coatings and Materials: The amino acid structure of 4-ACA can improve the biocompatibility of polymeric materials, making them more suitable for in vivo applications.[12][13]

Data Presentation

Table 1: Properties of 4-ACA Functionalized Polymers
Polymer BackboneMethod of 4-ACA IncorporationMolecular Weight (Mn, g/mol )Polydispersity Index (PDI)Thermal PropertiesReference
Poly(L-lactic acid) (PLLA)Ring-opening polymerization with 4-ACA derivative15,000 - 30,0001.5 - 2.0Tg: 55-60 °CN/A
Poly(ethylene glycol) (PEG)Esterification5,000 - 20,0001.1 - 1.3Tm: 50-60 °CN/A
ChitosanAmidation50,000 - 150,0001.8 - 2.5Td > 250 °CN/A

Note: Data are representative values and can vary based on synthesis conditions. Tg = Glass transition temperature, Tm = Melting temperature, Td = Decomposition temperature.

Experimental Protocols

Protocol 1: Synthesis of a 4-ACA Functionalized Polyester (B1180765) for Photo-crosslinking

This protocol describes the synthesis of a polyester with pendant this compound groups, which can be subsequently crosslinked using UV light.

Materials:

  • Poly(caprolactone) diol (PCL-diol, Mn = 2000 g/mol )

  • This compound (4-ACA)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Methanol (B129727)

Procedure:

  • Protection of the amine group of 4-ACA:

    • Dissolve 4-ACA in a 1:1 mixture of water and dioxane.

    • Add di-tert-butyl dicarbonate (B1257347) (Boc anhydride) and triethylamine.

    • Stir at room temperature for 12 hours.

    • Extract the Boc-protected 4-ACA (Boc-4-ACA) using ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent.

  • Functionalization of PCL-diol with Boc-4-ACA:

    • Dry PCL-diol under vacuum at 60°C for 4 hours.

    • Dissolve the dried PCL-diol and Boc-4-ACA in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add DCC and a catalytic amount of DMAP.

    • Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 24 hours.

    • Filter the mixture to remove the dicyclohexylurea byproduct.

    • Precipitate the polymer by adding the filtrate to a large volume of cold diethyl ether.

    • Collect the polymer and dry under vacuum.

  • Deprotection of the amine group:

    • Dissolve the Boc-protected polymer in DCM.

    • Add trifluoroacetic acid (TFA) dropwise.

    • Stir for 2 hours at room temperature.

    • Precipitate the final polymer in cold diethyl ether.

    • Wash with methanol to remove residual TFA.

    • Dry the 4-ACA functionalized PCL under vacuum.

Characterization:

  • 1H NMR: To confirm the incorporation of 4-ACA.

  • GPC/SEC: To determine the molecular weight and polydispersity of the functionalized polymer.[14]

  • FTIR: To identify the characteristic peaks of the ester and amide bonds.

Protocol 2: Photo-crosslinking of 4-ACA Functionalized Polymer Films

This protocol outlines the procedure for creating a crosslinked hydrogel from the synthesized polymer.

Materials:

Procedure:

  • Film Casting:

    • Dissolve the purified 4-ACA functionalized polymer in chloroform to form a 10% (w/v) solution.

    • Cast the solution onto a clean quartz plate.

    • Allow the solvent to evaporate slowly in a dust-free environment to form a thin, uniform film.

  • UV Irradiation:

    • Place the polymer film under a UV lamp.

    • Irradiate the film for a specified time (e.g., 5-30 minutes). The optimal time will depend on the polymer concentration and the intensity of the UV source.

    • The crosslinking can be monitored by observing the decrease in the UV absorbance of the cinnamoyl group.

Characterization of Crosslinked Polymer:

  • Swellability Test: Immerse a pre-weighed dry hydrogel in a buffer solution (e.g., PBS pH 7.4) and measure the weight increase over time to determine the swelling ratio.

  • FTIR: To observe the disappearance of the C=C bond peak of the cinnamate group.

Protocol 3: Conjugation of a Drug to a 4-ACA Functionalized Polymer via a pH-Sensitive Linker

This protocol describes the attachment of a model amine-containing drug to the polymer via the amine group of 4-ACA, using a pH-sensitive hydrazone linker.

Materials:

Procedure:

  • Synthesis of a Hydrazide-Functionalized Polymer:

    • React the Boc-protected 4-ACA functionalized polymer with an excess of hydrazine hydrate in DMF at 60°C for 24 hours to convert the terminal ester groups to hydrazides.

    • Precipitate the polymer in water and dry under vacuum.

  • Drug Conjugation via Hydrazone Linkage:

    • Dissolve the hydrazide-functionalized polymer and the aldehyde-containing drug in DMF.

    • Add a catalytic amount of acetic acid.

    • Stir the reaction at room temperature for 48 hours.

    • Purify the polymer-drug conjugate by dialysis against a mixture of water and methanol to remove unreacted drug and catalyst.

    • Lyophilize to obtain the final product.

Characterization and Drug Release Study:

  • UV-Vis Spectroscopy: To quantify the amount of conjugated drug.

  • In Vitro Drug Release:

    • Disperse the polymer-drug conjugate in buffer solutions of different pH (e.g., pH 7.4 and pH 5.5).

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points, take aliquots of the release medium and measure the drug concentration using UV-Vis or HPLC.

    • This will demonstrate the pH-responsive cleavage of the hydrazone bond and subsequent drug release.[9][10]

Mandatory Visualizations

G cluster_synthesis Protocol 1: Polymer Synthesis 4_ACA This compound Boc_4_ACA Boc-Protected 4-ACA 4_ACA->Boc_4_ACA Functionalization Esterification (DCC, DMAP) Boc_4_ACA->Functionalization PCL_diol Poly(caprolactone) diol PCL_diol->Functionalization Boc_Polymer Boc-Protected 4-ACA-PCL Functionalization->Boc_Polymer Deprotection TFA Treatment Boc_Polymer->Deprotection Final_Polymer 4-ACA Functionalized PCL Deprotection->Final_Polymer

Caption: Workflow for the synthesis of a 4-ACA functionalized polyester.

G cluster_application Protocols 2 & 3: Polymer Application Final_Polymer 4-ACA Functionalized Polymer Film_Casting Film Casting Final_Polymer->Film_Casting Drug_Conjugation Drug Conjugation (pH-sensitive linker) Final_Polymer->Drug_Conjugation UV_Irradiation UV Irradiation (λ ≥ 280 nm) Film_Casting->UV_Irradiation Crosslinked_Hydrogel Crosslinked Hydrogel UV_Irradiation->Crosslinked_Hydrogel Drug_Loaded_Polymer Polymer-Drug Conjugate Drug_Conjugation->Drug_Loaded_Polymer Drug_Release pH-Triggered Drug Release Drug_Loaded_Polymer->Drug_Release Therapeutic_Application Therapeutic Application Drug_Release->Therapeutic_Application

Caption: Application workflow for drug delivery system development.

G Polymer_Drug_Conjugate Polymer-Linker-Drug Stable at pH 7.4 Acidic_Environment Tumor Microenvironment or Endosome (pH < 6.5) Polymer_Drug_Conjugate->Acidic_Environment Cleavage Linker Cleavage Drug Release Acidic_Environment->Cleavage

Caption: pH-responsive drug release mechanism.

References

4-Aminocinnamic Acid: A Superior Matrix for MALDI Mass Spectrometry in Lipids and Beyond

Application Note: Characterizing 4-Aminocinnamic Acid Using Fluorescence Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Aminocinnamic acid (4-ACA) is an aromatic compound of interest in various scientific fields, including its use as a building block in the synthesis of larger molecules and as a potential fluorescent probe. Its fluorescence properties are intrinsically linked to its molecular environment, making fluorescence spectroscopy a powerful tool for its characterization. This application note provides detailed protocols for analyzing 4-ACA using fluorescence spectroscopy, with a focus on how environmental factors such as solvent polarity and pH influence its spectral characteristics. Understanding these influences is critical for applications ranging from bio-imaging to materials science.

Core Principles of Fluorescence

Fluorescence is a photoluminescent process where a molecule absorbs a photon of light, promoting it to an excited electronic state. The molecule then rapidly relaxes to the lowest vibrational level of this excited state before returning to the ground state, emitting a photon of lower energy (longer wavelength) in the process.

Key parameters in fluorescence spectroscopy include:

  • Excitation Spectrum: A plot of fluorescence intensity versus the excitation wavelength, while the emission wavelength is held constant. This spectrum often resembles the molecule's absorption spectrum.[1]

  • Emission Spectrum: A plot of fluorescence intensity versus the emission wavelength, using a fixed excitation wavelength.[1][2]

  • Stokes Shift: The difference in wavelength (or energy) between the maxima of the excitation and emission spectra. Solvent effects can significantly alter the Stokes shift.[3]

  • Quantum Yield (Φ): The ratio of photons emitted to photons absorbed, representing the efficiency of the fluorescence process.[4]

  • Fluorescence Lifetime (τ): The average time a molecule spends in the excited state before returning to the ground state, typically in the nanosecond range for organic fluorophores.[5][6]

Key Experimental Parameters for 4-ACA

The fluorescence of this compound is highly sensitive to its local environment. The following parameters must be carefully controlled and can be systematically investigated to understand the molecule's photophysical behavior.

Solvent Effects

The polarity of the solvent can significantly alter the fluorescence emission of a fluorophore.[3] For polar molecules like 4-ACA, an increase in solvent polarity often stabilizes the more polar excited state, leading to a reduction in the energy gap between the excited and ground states. This results in a "red shift," or a shift of the emission spectrum to longer wavelengths.[3][7] This phenomenon, known as solvatochromism, can be used to probe the local polarity of the molecule's environment.

pH Effects

The pH of the solution can dramatically affect the fluorescence intensity and spectral position of 4-ACA.[8] The molecule contains both an acidic carboxylic acid group and a basic amino group. Changes in pH alter the protonation state of these groups, which in turn modifies the electronic structure of the molecule and its fluorescence properties. Generally, maximum fluorescence intensity is observed within a specific pH range, and significant quenching can occur in highly acidic or basic conditions.[9]

Data Presentation

The following tables summarize representative data that can be obtained from the described experiments. Note that these values are illustrative and should be determined experimentally for each specific setup.

Table 1: Effect of Solvent Polarity on 4-ACA Fluorescence

SolventPolarity IndexExcitation Max (λ_ex, nm)Emission Max (λ_em, nm)Stokes Shift (nm)Relative Quantum Yield
Dioxane4.8320385651.00
Acetonitrile5.8325400750.85
Ethanol4.3330415850.70
Water10.23404401000.40

Table 2: Effect of pH on 4-ACA Fluorescence in Aqueous Buffer

pHExcitation Max (λ_ex, nm)Emission Max (λ_em, nm)Relative Fluorescence Intensity (%)
2.034545030
4.034244585
6.0340440100
8.033843590
10.033543065

Experimental Protocols & Workflows

General Experimental Workflow

The process for analyzing 4-ACA fluorescence follows a standardized workflow from sample preparation to data analysis.

G cluster_prep Preparation cluster_setup Instrumentation & Measurement cluster_analysis Analysis A Prepare Stock Solution (e.g., 1 mM 4-ACA in DMSO) B Prepare Working Solutions (Dilute stock in desired solvent/buffer) A->B C Turn on Spectrofluorometer (Allow lamp to warm up) B->C D Configure Settings (Slits, Scan Speed, PMT Voltage) C->D E Measure Blank Spectrum (Solvent/Buffer only) D->E F Measure Sample Spectrum (Excitation & Emission Scans) E->F G Subtract Blank Spectrum F->G H Determine λ_ex and λ_em Maxima G->H I Calculate Stokes Shift & Relative Intensity H->I

Caption: General workflow for fluorescence spectroscopy analysis.

Protocol 1: Sample Preparation
  • Stock Solution: Prepare a 1 mM stock solution of this compound in a suitable solvent like DMSO. Store this solution in the dark at 4°C.

  • Working Solutions:

    • For Solvent Effects: Dilute the stock solution to a final concentration of 1-10 µM in various solvents of differing polarity (e.g., dioxane, acetonitrile, ethanol, water). Ensure the final concentration of DMSO from the stock is less than 1%.

    • For pH Effects: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering the desired pH range. Dilute the 4-ACA stock solution into each buffer to a final concentration of 1-10 µM. Verify the final pH of each solution.[10]

  • Controls: Prepare blank samples containing only the solvent or buffer for background subtraction.

Protocol 2: Instrument Setup and Spectral Acquisition

This protocol assumes the use of a standard scanning spectrofluorometer.

  • Instrument Warm-up: Turn on the instrument, including the xenon lamp source, and allow it to stabilize for at least 30 minutes as per the manufacturer's recommendation.[11]

  • Cuvette: Use a 1 cm path length quartz fluorescence cuvette. Ensure the cuvette is clean and placed in the sample holder with the correct orientation.[11]

  • Parameter Optimization:

    • Slit Widths: Set both excitation and emission slit widths. Start with 5 nm. For weakly fluorescent samples, you may need to increase the slit width to 10 nm to improve the signal-to-noise ratio, but this will decrease spectral resolution.[12]

    • Scan Speed: Select a moderate scan speed (e.g., 120 nm/min).

    • PMT Voltage: Adjust the photomultiplier tube (PMT) voltage to ensure the signal from the brightest sample is within the linear range of the detector (typically below 90% of saturation).

  • Acquiring an Emission Spectrum:

    • Place the blank (solvent/buffer) in the holder and record a blank scan across the expected emission range.

    • Based on the absorbance spectrum or literature, set a fixed excitation wavelength (e.g., 340 nm).

    • Scan the emission monochromator across a range of wavelengths (e.g., 360 nm to 600 nm).

    • Replace the blank with the 4-ACA sample and record the emission spectrum.[13]

  • Acquiring an Excitation Spectrum:

    • From the emission spectrum, determine the wavelength of maximum emission (λ_em).

    • Set the emission monochromator to this fixed λ_em value.

    • Scan the excitation monochromator across a range of wavelengths (e.g., 280 nm to 400 nm).

    • Record the excitation spectrum for the sample after running a blank.[13]

  • Data Processing: Subtract the corresponding blank spectrum from each sample spectrum to correct for background signal and Raman scattering from the solvent.[2]

Logical Relationships and Influences

The photophysical properties of 4-ACA are governed by a combination of its intrinsic structure and its external environment. The diagram below illustrates how pH and solvent polarity influence the observable fluorescence characteristics.

G A 4-ACA Fluorescence Properties F Emission Wavelength Shift (Solvatochromism) A->F G Fluorescence Intensity Change (Quenching/Enhancement) A->G H Quantum Yield (Φ) Alteration A->H B Solvent Polarity D Stabilization of Excited State Dipole B->D influences C Solution pH E Protonation State of -NH2 and -COOH groups C->E determines D->A E->A

Caption: Influence of environmental factors on 4-ACA fluorescence.

Conclusion

Fluorescence spectroscopy is an essential and highly sensitive technique for characterizing this compound. By systematically evaluating the effects of solvent polarity and pH, researchers can gain a deep understanding of its photophysical behavior. The protocols outlined in this application note provide a robust framework for obtaining high-quality, reproducible fluorescence data, which is crucial for developing applications for 4-ACA in drug development, materials science, and as a fluorescent probe for biological systems.

References

Troubleshooting & Optimization

Technical Support Center: 4-Aminocinnamic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 4-Aminocinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for common issues encountered during synthesis.

FAQs: Common Impurities in this compound Synthesis

Q1: What are the most common synthetic routes for this compound and what are their general impurity profiles?

A1: The three most common methods for synthesizing this compound are the Knoevenagel condensation, the Perkin reaction, and the Heck reaction. Each method has a distinct impurity profile.

  • Knoevenagel Condensation: This reaction involves the condensation of 4-aminobenzaldehyde (B1209532) with malonic acid. Common impurities can include unreacted starting materials and intermediates.

  • Perkin Reaction: This method uses the condensation of 4-aminobenzaldehyde with acetic anhydride. Side products can form due to the basic reaction environment, and the reaction is sensitive to moisture.

  • Heck Reaction: This palladium-catalyzed cross-coupling reaction of a 4-haloaniline with acrylic acid is known for its high stereoselectivity but can introduce process-related impurities.

Q2: What specific impurities should I look out for in the Knoevenagel synthesis of this compound?

  • Unreacted 4-aminobenzaldehyde: This can be detected by chromatographic methods.

  • Unreacted malonic acid: As a water-soluble starting material, it is often removed during aqueous workup.

  • 4-aminobenzylidene malonic acid: This is the initial condensation product before decarboxylation. Incomplete decarboxylation will lead to its presence in the final product.

  • Polymeric materials: Aldehydes can be prone to polymerization under certain conditions.

Q3: What are the typical byproducts in the Perkin reaction for this compound?

A3: The Perkin reaction is conducted at high temperatures in the presence of a base, which can lead to side reactions.[1] Potential impurities include:

  • Unreacted 4-aminobenzaldehyde: Can be carried through to the final product if the reaction is incomplete.

  • Diacetylated 4-aminophenol: Formed if the starting 4-aminobenzaldehyde contains phenolic impurities that react with acetic anhydride.

  • Self-condensation products of acetic anhydride: Can occur at high temperatures.

  • Tar-like substances: Often form due to the high reaction temperatures and basic conditions, especially with amino-substituted aldehydes.[2]

Q4: What impurities are associated with the Heck reaction synthesis of this compound?

A4: The Heck reaction, while generally clean, can have the following impurities:

  • Unreacted 4-haloaniline (e.g., 4-bromoaniline (B143363) or 4-iodoaniline): A common starting material that may not fully react.

  • Homocoupled biaryl species: Formed from the coupling of two molecules of the 4-haloaniline.

  • Palladium residues: The palladium catalyst can contaminate the final product and usually requires specific purification steps for removal.

  • Phosphine (B1218219) oxides: If phosphine ligands are used, they can be oxidized during the reaction.

Troubleshooting Guides

Low Yield
ProblemPotential Cause(s)Recommended Solution(s)
Low yield in Knoevenagel Condensation - Incomplete reaction. - Suboptimal catalyst or solvent. - Premature precipitation of starting materials.- Increase reaction time and/or temperature. Monitor reaction progress by TLC. - Screen different amine catalysts (e.g., piperidine, pyridine (B92270), triethylamine) and solvents (e.g., ethanol, DMF). - Ensure all starting materials are fully dissolved before and during the reaction.
Low yield in Perkin Reaction - Presence of moisture hydrolyzing acetic anhydride. - Incomplete reaction due to insufficient heating or time. - Oxidation of 4-aminobenzaldehyde.- Use anhydrous reagents and dry glassware. - Ensure the reaction is heated to the optimal temperature (typically 160-180°C) for a sufficient duration (3-5 hours).[1] - Use freshly distilled or high-purity 4-aminobenzaldehyde.
Low yield in Heck Reaction - Inactive catalyst. - Inefficient base or solvent. - Poor quality of reactants.- Use a fresh, active palladium catalyst and consider using a phosphine ligand to improve stability and activity. - Screen different bases (e.g., triethylamine, potassium carbonate) and solvents (e.g., DMF, acetonitrile). - Ensure the 4-haloaniline and acrylic acid are pure.
Product Purity Issues
ProblemPotential Cause(s)Recommended Solution(s)
Presence of starting materials in the final product - Incomplete reaction. - Inefficient workup or purification.- Increase reaction time or temperature. - Optimize the workup procedure to effectively remove unreacted starting materials (e.g., acid/base washes). - Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water). For persistent impurities, column chromatography may be necessary.[3]
Formation of colored impurities or tar - High reaction temperatures. - Air oxidation of the amino group.- Optimize the reaction temperature to the lowest effective level. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon). - Treat the crude product with activated charcoal during recrystallization to remove colored impurities.
Product has a low melting point - Presence of impurities.- Recrystallize the product until a sharp and consistent melting point is achieved. - Analyze the product by HPLC or NMR to identify the impurities and guide further purification strategies.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the synthesis of cinnamic acid derivatives. Note that yields can vary significantly based on the specific substrate and reaction scale.

Synthesis MethodReactantsCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Purity (%)
Knoevenagel Condensation 4-Aminobenzaldehyde, Malonic AcidPiperidine/PyridineEthanolReflux6-875-85>95 (after recrystallization)
Perkin Reaction 4-Aminobenzaldehyde, Acetic AnhydrideSodium AcetateNone170-1803~23-38Variable, requires extensive purification[4]
Heck Reaction 4-Bromoaniline, Acrylic AcidPd(OAc)₂, PPh₃DMF/Water100-12012-2460-80>98 (after chromatography)

Note: The data presented is a compilation from various sources and may not be directly representative of every experimental setup. It is intended for comparative purposes.

Experimental Protocols

Key Experiment: Knoevenagel Condensation of 4-Aminobenzaldehyde

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

  • 4-aminobenzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine

  • Ethanol (95%)

  • Concentrated Hydrochloric Acid

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-aminobenzaldehyde (1.0 eq) and malonic acid (1.1 eq) in a minimal amount of 95% ethanol.

  • To this solution, add pyridine (as solvent) and a catalytic amount of piperidine.

  • Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.

  • Collect the solid precipitate by vacuum filtration and wash with cold deionized water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.[5][6]

Characterization:

The purity and identity of the synthesized this compound should be confirmed by:

  • Melting Point: Compare the observed melting point with the literature value.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • FT-IR Spectroscopy: To identify the characteristic functional groups.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Visualizations

Experimental Workflow: Knoevenagel Synthesis of this compound

Knoevenagel_Workflow Reactants Reactants (4-Aminobenzaldehyde, Malonic Acid, Ethanol) Catalyst Catalyst Addition (Pyridine, Piperidine) Reactants->Catalyst Reflux Reflux (2-4 hours) Catalyst->Reflux Cooling Cooling to RT Reflux->Cooling Precipitation Precipitation (Ice/HCl) Cooling->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Recrystallization Recrystallization (Ethanol/Water) Filtration->Recrystallization Drying Drying Recrystallization->Drying Product Pure 4-Aminocinnamic Acid Drying->Product

Caption: A typical workflow for the synthesis and purification of this compound via Knoevenagel condensation.

Logical Relationship: Troubleshooting Low Yield in Synthesis

Troubleshooting_Yield Start Low Yield Observed Check_Completion Check Reaction Completion (TLC, HPLC) Start->Check_Completion Incomplete Reaction Incomplete Check_Completion->Incomplete Optimize_Conditions Optimize Reaction Conditions (Time, Temp, Catalyst) Incomplete->Optimize_Conditions Yes Check_Workup Review Workup & Purification Incomplete->Check_Workup No Success Yield Improved Optimize_Conditions->Success Loss_During_Workup Product Loss Identified Check_Workup->Loss_During_Workup Optimize_Purification Optimize Purification (Recrystallization, Extraction) Loss_During_Workup->Optimize_Purification Yes Check_Reagents Verify Reagent Purity Loss_During_Workup->Check_Reagents No Optimize_Purification->Success Impure_Reagents Reagents Impure Check_Reagents->Impure_Reagents Purify_Reagents Purify/Replace Reagents Impure_Reagents->Purify_Reagents Yes Impure_Reagents->Success No, other issue Purify_Reagents->Success

Caption: A logical flowchart for troubleshooting low yield in the synthesis of this compound.

References

Technical Support Center: Synthesis of 4-Aminocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Aminocinnamic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for the synthesis of this compound are the Knoevenagel condensation of 4-aminobenzaldehyde (B1209532) with malonic acid and the Perkin reaction of 4-aminobenzaldehyde with acetic anhydride.[1][2][3][4] The Heck reaction is another potential, though less common, route.

Q2: My this compound product is discolored. What is the likely cause and how can I purify it?

A2: Discoloration, often appearing as a brownish or yellowish tint, can be due to the presence of impurities from side reactions or unreacted starting materials. Purification can typically be achieved through recrystallization from a suitable solvent system, such as ethanol/water.[5][6] In some cases, treatment with activated charcoal during the work-up process can help remove colored impurities.[3][7]

Q3: How can I monitor the progress of my reaction?

A3: Thin-Layer Chromatography (TLC) is a common and effective method to monitor the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product.[5][8]

Q4: What are the typical yields for the synthesis of this compound?

A4: Yields can vary significantly depending on the chosen synthetic route and the optimization of reaction conditions. For the Knoevenagel condensation, yields can range from moderate to excellent, often exceeding 70% under optimized conditions.[8][9] The Perkin reaction may result in lower to moderate yields.[3]

Troubleshooting Guides

Low Yield in Knoevenagel Condensation

Issue: The yield of this compound from the Knoevenagel condensation of 4-aminobenzaldehyde and malonic acid is significantly lower than expected.

dot

Caption: Troubleshooting workflow for low yield in Knoevenagel synthesis.

Potential Cause Troubleshooting Steps
Impure Starting Materials 4-aminobenzaldehyde can oxidize over time. It is recommended to use freshly purified starting material. Malonic acid should be dry, as moisture can interfere with the reaction.
Inefficient Catalyst/Base The choice and quality of the base are critical. Pyridine, often used with a catalytic amount of piperidine, should be of high purity. Triethylamine (TEA) can be a less toxic alternative.[8] Ensure the catalyst has not degraded. Optimize the amount of catalyst; too much or too little can negatively impact the yield.
Suboptimal Reaction Conditions The reaction temperature and time are crucial parameters. Insufficient heating may lead to incomplete reaction, while excessive heat can cause decomposition. Monitor the reaction by TLC to determine the optimal reaction time. Ensure efficient stirring to maintain a homogeneous reaction mixture.
Side Reactions Self-condensation of 4-aminobenzaldehyde can occur. To minimize this, the aldehyde can be added slowly to the reaction mixture.[1] Michael addition of malonic acid to the newly formed this compound is another possible side reaction. Adjusting the stoichiometry of the reactants can help mitigate this.
Incomplete Decarboxylation The Knoevenagel condensation initially forms a dicarboxylic acid intermediate, which then decarboxylates to yield the final product. Insufficient heating during the reaction or work-up can lead to incomplete decarboxylation.
Low Yield in Perkin Reaction

Issue: The synthesis of this compound via the Perkin reaction results in a poor yield.

dot

Synthesis_Pathway cluster_knoevenagel Knoevenagel Condensation cluster_perkin Perkin Reaction A 4-Aminobenzaldehyde C Intermediate (Unstable) A->C + Base/Catalyst B Malonic Acid B->C D This compound C->D - CO2 (Decarboxylation) E 4-Aminobenzaldehyde G Mixed Anhydride Intermediate E->G + Base (NaOAc) F Acetic Anhydride F->G H This compound G->H + H2O (Hydrolysis)

References

Technical Support Center: Degradation of 4-Aminocinnamic Acid in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the degradation pathways of 4-Aminocinnamic acid (4-ACA) in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental factors that can cause the degradation of this compound in solution?

A1: The primary environmental factors that can induce degradation of this compound in solution are exposure to light (photodegradation), presence of oxidizing agents (oxidative degradation), and exposure to acidic or basic conditions (hydrolysis). Temperature can also accelerate these degradation processes.[1][2][3]

Q2: What are the expected degradation pathways for this compound?

A2: Based on the structure of this compound and data from related compounds, the following degradation pathways are likely:

  • Photodegradation: Exposure to UV light can lead to isomerization from the trans-isomer to the cis-isomer and potential photodimerization to form cyclobutane (B1203170) derivatives like truxillic or truxinic acids.[4]

  • Oxidative Degradation: The amino group is susceptible to oxidation, which can form N-oxides or hydroxylamines.[5] The double bond can also be oxidized, potentially leading to cleavage and the formation of 4-aminobenzaldehyde (B1209532) and glyoxylic acid. Furthermore, degradation of the side chain can lead to the formation of 4-aminobenzoic acid.[6][7]

  • Hydrolytic Degradation: While the core structure is generally stable to hydrolysis, extreme pH and high temperatures might lead to modifications of the acrylic acid side chain.

  • Biodegradation: In the presence of microorganisms, a likely pathway is β-oxidation of the acrylic acid side chain, leading to the formation of 4-aminobenzoic acid.[6][8]

Q3: How can I minimize the degradation of this compound during my experiments?

A3: To minimize degradation, it is crucial to control the experimental environment:

  • Light Protection: Always work under amber or UV-filtered light. Use amber glassware or wrap containers in aluminum foil to protect solutions from light.[1]

  • pH Control: Maintain the pH of the solution in a neutral or slightly alkaline range, as this can reduce the rate of photodegradation.[1]

  • Solvent Choice: The polarity of the solvent can influence stability. It is advisable to test the stability of 4-ACA in different solvents to find one that minimizes degradation.[1] Degas solvents before use to minimize oxidative degradation.[1]

  • Temperature Control: Store solutions at controlled, often reduced, temperatures (e.g., 2-8 °C) to slow down the kinetic rate of degradation reactions.[1][5]

  • Inert Atmosphere: For sensitive experiments, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.[5]

  • Antioxidants: If compatible with the experimental design, consider adding an antioxidant to the solution.[1]

Q4: What analytical techniques are best suited for studying the degradation of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV or Diode-Array Detection (DAD) is the primary technique for separating and quantifying this compound and its degradation products.[9][10][11] For structural elucidation of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are essential.[10][12]

Troubleshooting Guides

Issue 1: Rapid loss of this compound concentration in solution.

Potential Cause Troubleshooting Step
Photodegradation Immediately protect the solution from light by using amber vials or wrapping the container in aluminum foil. Work in a dimly lit area or under a fume hood with the light off.[1]
Oxidation Prepare fresh solutions using degassed solvents. If possible, sparge the solution with nitrogen or argon. Avoid sources of metal ion contamination which can catalyze oxidation.[5]
Incorrect pH Measure the pH of the solution. Adjust to a neutral or slightly alkaline pH if the experimental conditions allow.[1]
High Temperature Store the solution at a lower temperature (e.g., in a refrigerator or on ice) when not in use.[1]

Issue 2: Appearance of unexpected peaks in HPLC chromatogram.

Potential Cause Troubleshooting Step
Formation of Degradation Products This is the expected outcome of a degradation study. Proceed to identify the new peaks using LC-MS and characterize the degradation pathway.
Solvent Impurities Run a blank injection of your mobile phase and sample solvent to check for contaminant peaks. Use high-purity, HPLC-grade solvents.[1]
Co-eluting Impurities Optimize your HPLC method to improve resolution. This may involve changing the mobile phase composition, gradient, or using a different column.[1]
Placebo or Excipient Degradation (for formulated products) Prepare and analyze a placebo sample under the same stress conditions to identify peaks not related to the active pharmaceutical ingredient.[13]

Quantitative Data Summary

The following tables summarize typical data obtained from forced degradation studies of a substance like this compound. The goal of such studies is often to achieve 5-20% degradation to ensure that stability-indicating methods can be properly validated.[3][14]

Table 1: Summary of Forced Degradation Conditions and Results

Stress Condition Reagent/Condition Duration Temperature % Degradation of 4-ACA Major Degradation Products (Hypothetical)
Acid Hydrolysis 0.1 M HCl24 hours80 °C8%4-Aminobenzoic acid
Base Hydrolysis 0.1 M NaOH8 hours60 °C15%4-Aminobenzoic acid, Polymerization products
Oxidation 3% H₂O₂4 hoursRoom Temp20%4-Aminobenzaldehyde, 4-Aminobenzoic acid, N-oxide derivative
Photodegradation UV Light (254 nm)48 hoursRoom Temp12%cis-4-Aminocinnamic acid, Dimerization products
Thermal Degradation Dry Heat72 hours105 °C5%Minor unidentified products

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study

Forced degradation studies are performed to evaluate the stability of a drug substance and to develop a stability-indicating analytical method.[3][10]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat the solution at a specified temperature (e.g., 80°C) for a defined period.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat the solution at a specified temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

    • Photolytic Degradation: Expose the stock solution in a photostability chamber to a defined light exposure (e.g., 1.2 million lux hours and 200 watt hours/m²).[3]

    • Thermal Degradation: Store the solid this compound in an oven at a high temperature (e.g., 105°C).

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. A typical method might use a C18 column with a gradient elution of acetonitrile (B52724) and a phosphate (B84403) buffer.

  • Peak Purity and Mass Balance: Assess the purity of the this compound peak and calculate the mass balance to ensure all degradation products are accounted for.[13]

Protocol 2: HPLC Method for Analysis of this compound and its Degradants

  • Instrumentation: HPLC system with a UV/DAD detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.02 M Potassium Phosphate buffer, pH 3.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

Visualizations

Degradation_Pathways cluster_photo Photodegradation cluster_ox Oxidative Degradation cluster_bio Biodegradation ACA This compound (trans) cis_ACA cis-4-Aminocinnamic Acid ACA->cis_ACA Isomerization (UV) dimer Cyclobutane Dimers (e.g., Truxillic Acids) ACA->dimer [2+2] Cycloaddition (UV) n_oxide 4-ACA N-Oxide ACA->n_oxide Oxidation (Amino Group) aldehyde 4-Aminobenzaldehyde ACA->aldehyde Oxidation (Double Bond Cleavage) benzoic_acid 4-Aminobenzoic Acid ACA->benzoic_acid Oxidation (Side Chain) benzoic_acid_bio 4-Aminobenzoic Acid ACA->benzoic_acid_bio β-Oxidation

Caption: Potential degradation pathways of this compound in solution.

Experimental_Workflow start Prepare 4-ACA Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidant, Light, Heat) start->stress sample Sample at Time Points stress->sample analyze Analyze via HPLC-UV/DAD sample->analyze identify Identify Degradants (LC-MS) analyze->identify elucidate Elucidate Degradation Pathway identify->elucidate

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Purification of 4-Aminocinnamic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 4-aminocinnamic acid via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure a successful purification process.

Troubleshooting Guide

Encountering issues during recrystallization is common. This guide addresses specific problems you may face during the purification of this compound.

ProblemPossible Cause(s)Recommended Solution(s)
No crystals form upon cooling - The solution is not saturated (too much solvent was used).- The solution is supersaturated.- Cooling is occurring too rapidly.- Concentrate the solution by boiling off some of the solvent.- Scratch the inner wall of the flask with a glass stirring rod at the solution's surface to induce nucleation.- Add a small "seed" crystal of pure this compound.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
"Oiling out" (product separates as a liquid) - The solution is too concentrated.- The cooling process is too rapid, causing the solute to come out of solution above its melting point.- Significant impurities are present, depressing the melting point of the mixture.- Reheat the mixture to redissolve the oil, then add a small amount of additional hot solvent to decrease the concentration.- Ensure a slow cooling rate by insulating the flask.- Consider a different recrystallization solvent or a mixed solvent system.
Low yield of purified crystals - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization occurred during hot filtration.- The crystals were washed with a solvent in which they are too soluble, or with solvent that was not sufficiently cooled.- Use the minimum amount of hot solvent necessary for complete dissolution.- Ensure the filtration apparatus (funnel and receiving flask) is preheated before hot filtration.- Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Colored crystals - Presence of colored impurities from the synthesis, such as residual starting materials or byproducts.- Add a small amount of activated charcoal to the hot solution before the filtration step. Use charcoal sparingly as it can adsorb the desired product as well.
Crystals are very fine or needle-like - The solution cooled too quickly, leading to rapid precipitation rather than slow crystal growth.- Allow the solution to cool to room temperature slowly and undisturbed before further cooling in an ice bath.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: Based on its polarity, polar protic solvents are generally suitable for recrystallizing this compound. A mixed solvent system of ethanol (B145695) and water or methanol and water is often effective. The ideal solvent or solvent mixture should dissolve the this compound well at elevated temperatures but poorly at room temperature. It is sparingly soluble in water alone[1].

Q2: How do I perform a small-scale solvent test to find the optimal recrystallization solvent?

A2: Place a small amount of your crude this compound (e.g., 20-30 mg) into a test tube. Add a few drops of the solvent to be tested and observe the solubility at room temperature. If it is insoluble, heat the mixture gently. A good solvent will dissolve the compound when hot and show significant crystal formation upon cooling.

Q3: My this compound is not dissolving in methanol, even with heating. What could be the issue?

A3: this compound, being an amino acid, can exist as a zwitterion (with both a positive and negative charge on the molecule), which can significantly decrease its solubility in organic solvents like methanol. If you are encountering solubility issues, the use of a mixed solvent system with water or acidification with a dilute acid like HCl can improve solubility[2].

Q4: What are the likely impurities in my crude this compound sample?

A4: If the this compound was synthesized via a Perkin reaction, common impurities could include unreacted starting materials such as 4-aminobenzaldehyde (B1209532) (or its precursor) and acetic anhydride, as well as side-products from condensation reactions.

Q5: The melting point of my recrystallized product is still broad. What should I do?

A5: A broad melting point range indicates the presence of impurities. A second recrystallization step may be necessary to achieve higher purity. Ensure that the crystals are completely dry before measuring the melting point, as residual solvent can also depress and broaden the melting point range.

Experimental Protocol: Recrystallization of this compound

This protocol details the methodology for purifying this compound using a mixed ethanol-water solvent system.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot ethanol required to dissolve the solid completely while heating and stirring on a hot plate.

  • Addition of Anti-Solvent: Once the solid is fully dissolved in the hot ethanol, slowly add hot deionized water dropwise to the solution until it becomes slightly and persistently turbid (cloudy). This indicates that the solution is saturated.

  • Clarification: Add a few drops of hot ethanol back into the solution until the turbidity just disappears, resulting in a clear, saturated solution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and then gently reheat the mixture to boiling for a few minutes.

  • Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. The formation of crystals should be observed.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of an ice-cold ethanol-water mixture to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through the funnel. Subsequently, transfer the crystals to a watch glass to air dry.

Quantitative Data Summary

SolventChemical FormulaPolarityExpected Solubility at Room TemperatureExpected Solubility at Boiling Point
WaterH₂OHighLowLow to Moderate
EthanolC₂H₅OHHighLow to ModerateHigh
MethanolCH₃OHHighLow to ModerateHigh
AcetoneC₃H₆OMediumLowModerate
Ethyl AcetateC₄H₈O₂MediumLowModerate
DichloromethaneCH₂Cl₂LowVery LowLow
HexaneC₆H₁₄LowInsolubleInsoluble

Diagrams

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Oiling Out cool->oiling_out collect Collect Crystals (Vacuum Filtration) crystals_form->collect Yes no_crystals No Crystals crystals_form->no_crystals No end Pure Product collect->end low_yield Low Yield collect->low_yield concentrate Concentrate Solution (Boil off solvent) no_crystals->concentrate scratch_seed Scratch Flask or Add Seed Crystal no_crystals->scratch_seed reheat_add_solvent Reheat, Add More Solvent, Cool Slowly oiling_out->reheat_add_solvent check_mother_liquor Check Mother Liquor, Use Minimum Solvent low_yield->check_mother_liquor concentrate->cool scratch_seed->cool reheat_add_solvent->cool

Caption: Troubleshooting workflow for the recrystallization of this compound.

Experimental_Workflow start Start: Crude This compound dissolve 1. Dissolve in Minimum Hot Ethanol start->dissolve add_water 2. Add Hot Water until Turbid dissolve->add_water clarify 3. Add Hot Ethanol to Clarify add_water->clarify hot_filtration 4. Hot Filtration (Optional) clarify->hot_filtration cool 5. Slow Cooling & Ice Bath hot_filtration->cool Yes/No filter_wash 6. Vacuum Filtration & Wash with Cold Solvent cool->filter_wash dry 7. Dry Crystals filter_wash->dry end End: Pure This compound dry->end

Caption: Experimental workflow for the purification of this compound.

References

challenges in 4-Aminocinnamic acid crystallization and how to solve them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the crystallization of 4-Aminocinnamic acid (4-ACA).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the crystallization of this compound in a question-and-answer format, providing direct and actionable troubleshooting advice.

Q1: I've dissolved my 4-ACA sample in a hot solvent and allowed it to cool, but no crystals have formed. What should I do?

A1: This is a common issue, often indicating that the solution is not sufficiently supersaturated. Here are several steps to induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can serve as nucleation sites for crystal growth.

  • Seeding: If available, add a single, small seed crystal of pure 4-ACA to the solution. This provides a template for new crystals to form.

  • Solvent Evaporation: Gently blow a stream of inert gas (like nitrogen or argon) over the surface of the solution or leave it partially uncovered in a fume hood for a short period. This will increase the concentration of the solute.

  • Reduce Solvent Volume: It's possible that too much solvent was used. Gently reheat the solution to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again.

  • Lower Temperature: If crystals do not form at room temperature, try cooling the solution in an ice bath or refrigerator. Be aware that rapid cooling can lead to the formation of smaller crystals.

Q2: My 4-ACA is "oiling out" as a liquid instead of forming solid crystals. How can I resolve this?

A2: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, often due to high solute concentration or the presence of impurities that depress the melting point. To address this:

  • Re-dissolve and Dilute: Reheat the solution until the oil redissolves completely. Then, add a small amount of additional hot solvent to decrease the concentration.

  • Slow Cooling: Allow the solution to cool much more slowly. Insulating the flask with glass wool or a beaker can help. Slower cooling rates favor the formation of ordered crystals over an amorphous oil.

  • Solvent System Modification: Consider using a different solvent or a mixed solvent system. A solvent in which the compound is slightly less soluble at elevated temperatures might be beneficial.

Q3: The crystallization is happening too quickly, resulting in a fine powder. How can I obtain larger crystals?

A3: Rapid crystallization often traps impurities and leads to small, poorly formed crystals. To promote the growth of larger, purer crystals:

  • Increase Solvent Volume: Reheat the solution to redissolve the precipitate and add a small amount of additional hot solvent. This will keep the compound in solution for a longer period during cooling, allowing for slower crystal growth.

  • Slow Cooling: As mentioned previously, ensure the solution cools slowly and without disturbance.

  • Use a Co-solvent: Employing a mixed solvent system where 4-ACA is less soluble in the second solvent (the anti-solvent) can allow for more controlled precipitation.

Q4: My final product has a low yield. What are the likely causes and how can I improve it?

A4: Low recovery of the purified product can be due to several factors:

  • Excessive Solvent: Using too much solvent will result in a significant portion of the product remaining dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary for complete dissolution.

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), the product can crystallize prematurely on the filter paper. Ensure the filtration apparatus is pre-heated.

  • Incomplete Cooling: Make sure the solution has been thoroughly cooled in an ice bath for an adequate amount of time (e.g., 30 minutes) to maximize precipitation before filtration.

  • Washing with Too Much Cold Solvent: While washing the collected crystals is necessary to remove residual impurities, using an excessive amount of cold solvent can dissolve some of the product. Use a minimal amount of ice-cold solvent for washing.

Q5: How do I deal with colored impurities in my 4-ACA sample?

A5: If your crystallized 4-ACA has a noticeable color, it indicates the presence of impurities. To remove them:

  • Activated Charcoal: After dissolving the crude 4-ACA in the hot solvent, add a small amount of activated charcoal to the solution and briefly continue heating. The charcoal will adsorb the colored impurities.

  • Hot Filtration: Perform a hot gravity filtration to remove the activated charcoal and any other insoluble impurities before allowing the solution to cool and crystallize.

Data Presentation: Solvent Selection for Crystallization

Table 1: Estimated Solubility of this compound in Various Solvents

SolventPolarityExpected Solubility at Room TemperatureExpected Solubility at Boiling PointNotes
WaterHighLowLow to ModerateA good candidate for recrystallization, potentially in a mixed solvent system.
EthanolHighModerateHighLikely a good "soluble" solvent for a mixed-solvent recrystallization.
MethanolHighModerateHighSimilar to ethanol, a good "soluble" solvent candidate.
AcetoneMediumModerateHighMay be a suitable single solvent or part of a mixed system.
Ethyl AcetateMediumLow to ModerateHighA potential recrystallization solvent.
TolueneLowVery LowLowUnlikely to be a good solvent for 4-ACA due to polarity mismatch.
HexaneLowInsolubleInsolubleCan be used as an "anti-solvent" in a mixed-solvent system.

Table 2: Solubility of trans-Cinnamic Acid in Methanol-Water and Ethanol-Water Mixtures at 298.15 K

This data for the parent compound, trans-Cinnamic Acid, illustrates how solubility changes with the composition of mixed solvent systems. A similar trend can be expected for this compound.[1][2]

Solvent SystemMole Fraction of AlcoholSolubility of trans-Cinnamic Acid (mole fraction)
Methanol-Water0.00.0001
0.20.0025
0.40.0120
0.60.0350
0.80.0700
1.00.1200
Ethanol-Water0.00.0001
0.20.0040
0.40.0250
0.60.0600
0.80.1100
1.00.1600

Note: The solubility of 4-ACA is expected to be slightly different from trans-Cinnamic acid due to the presence of the amino group. Experimental verification is always recommended.

Experimental Protocols

1. Protocol for Cooling Crystallization from a Single Solvent (e.g., Water)

This method is suitable if a solvent is found that dissolves 4-ACA well at high temperatures but poorly at low temperatures.

  • Dissolution: In an Erlenmeyer flask, add the crude 4-ACA and a magnetic stir bar. Add a minimal amount of the chosen solvent (e.g., water).

  • Heating: Gently heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the 4-ACA is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-heated flask.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To promote the formation of larger crystals, the flask can be insulated.

  • Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Allow the crystals to dry completely on the filter paper under vacuum, and then transfer them to a watch glass to air dry.

2. Protocol for Anti-Solvent Crystallization (e.g., Ethanol-Water System)

This method is effective when 4-ACA is highly soluble in one solvent (the "solvent") and poorly soluble in another (the "anti-solvent"), and the two solvents are miscible.

  • Dissolution: Dissolve the crude 4-ACA in the minimum amount of the "good" solvent (e.g., hot ethanol) in an Erlenmeyer flask with stirring.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add the "poor" solvent (the anti-solvent, e.g., hot water) dropwise until the solution becomes slightly turbid.

  • Clarification: Add a few drops of the "good" solvent back into the solution until the turbidity just disappears, resulting in a saturated solution.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 6-8 from the single-solvent crystallization protocol.

Mandatory Visualizations

Experimental Workflow for Cooling Crystallization

Cooling_Crystallization_Workflow A Dissolve Crude 4-ACA in Minimum Hot Solvent B Hot Gravity Filtration (if insoluble impurities present) A->B transfer hot solution C Slow Cooling to Room Temperature A->C if no filtration B->C filtrate D Cool in Ice Bath C->D E Vacuum Filtration D->E F Wash Crystals with Ice-Cold Solvent E->F G Dry Purified Crystals F->G No_Crystals_Troubleshooting Start No Crystals Formed Upon Cooling Prob1 Insufficient Supersaturation Start->Prob1 Sol1a Scratch Inner Surface of Flask Prob1->Sol1a Sol1b Add a Seed Crystal Prob1->Sol1b Sol1c Evaporate Some Solvent Prob1->Sol1c Sol1d Cool to a Lower Temperature Prob1->Sol1d Polymorphism_Control Condition Crystallization Conditions Solvent Solvent System Condition->Solvent Cooling Cooling Rate Condition->Cooling Additives Additives / Impurities Condition->Additives Polymorph Resulting Polymorph (e.g., Form A, B, or C) Solvent->Polymorph Cooling->Polymorph Additives->Polymorph

References

Technical Support Center: 4-Aminocinnamic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common reactions involving 4-Aminocinnamic acid. The information is designed to help you identify and resolve issues related to byproduct formation in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile bifunctional molecule. The most common reactions involve derivatization of its amino or carboxylic acid groups. These include:

  • Esterification: The carboxylic acid group is reacted with an alcohol to form an ester.

  • Amidation: The carboxylic acid group is reacted with an amine, or the amino group is reacted with a carboxylic acid (or its activated derivative) to form an amide.

  • N-Acetylation: The amino group is acetylated.

  • Photodimerization: [2+2] cycloaddition reaction upon exposure to UV light.[1]

  • Decarboxylation: Removal of the carboxyl group, often at elevated temperatures.

Q2: Why is byproduct formation a concern in this compound reactions?

A2: As a bifunctional molecule, this compound can undergo competing reactions at its two reactive sites (the amino group and the carboxylic acid group), leading to the formation of undesired byproducts.[2][3] For example, during esterification of the carboxylic acid, the amino group can also react, leading to polymerization or other side reactions if not properly protected.

Q3: How can I minimize byproduct formation?

A3: Minimizing byproducts often involves a combination of strategies:

  • Protection of Functional Groups: Temporarily blocking one of the functional groups (e.g., protecting the amino group as a Boc-derivative) allows for selective reaction at the other site.

  • Optimization of Reaction Conditions: Carefully controlling parameters such as temperature, reaction time, and stoichiometry of reactants can favor the desired reaction pathway.

  • Choice of Reagents: Using specific activating agents or catalysts can enhance the selectivity of the reaction.

Troubleshooting Guides

Esterification Reactions (e.g., Fischer Esterification)

Issue: Low yield of the desired ester and formation of side products.

Common Byproduct/IssuePotential CauseSuggested Solution
Unreacted this compound Incomplete reaction.Increase reaction time, use a larger excess of the alcohol, or ensure efficient removal of water (e.g., using a Dean-Stark apparatus).[4][5]
Polymerization Intermolecular reaction between the amino group of one molecule and the carboxylic acid of another.Protect the amino group (e.g., with a Boc protecting group) before performing the esterification.
N-Acylation of the Alcohol The amino group of this compound reacts with the alcohol.This is less common but can occur at high temperatures. Protecting the amino group is the most effective solution.
Discoloration of Reaction Mixture Oxidation of the amino group.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
  • Protection of the Amino Group (Optional but Recommended):

    • Dissolve this compound in a suitable solvent (e.g., dioxane/water).

    • Add Di-tert-butyl dicarbonate (B1257347) (Boc)₂O and a base (e.g., sodium bicarbonate).

    • Stir at room temperature until the reaction is complete (monitor by TLC).

    • Isolate the Boc-protected this compound.

  • Esterification:

    • Suspend the (Boc-protected) this compound in a large excess of absolute ethanol.

    • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

    • Reflux the mixture for several hours, monitoring the reaction progress by TLC.

    • After completion, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

    • Extract the ester with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Deprotection (if applicable):

    • Dissolve the Boc-protected ester in a suitable solvent (e.g., dichloromethane).

    • Add an excess of a strong acid (e.g., trifluoroacetic acid).

    • Stir at room temperature until deprotection is complete (monitor by TLC).

    • Remove the acid and solvent under reduced pressure to obtain the desired ethyl 4-aminocinnamate.

Fischer_Esterification_Workflow cluster_protection Protection (Optional) cluster_esterification Esterification cluster_deprotection Deprotection 4-ACA 4-Aminocinnamic Acid Protect Protect Amino Group 4-ACA->Protect Boc2O (Boc)₂O Boc2O->Protect Boc-4-ACA Boc-4-Aminocinnamic Acid Protect->Boc-4-ACA Esterify Fischer Esterification Boc-4-ACA->Esterify Ethanol Ethanol Ethanol->Esterify H2SO4 H₂SO₄ (cat.) H2SO4->Esterify Boc-Ester Boc-Protected Ester Esterify->Boc-Ester Deprotect Deprotection Boc-Ester->Deprotect TFA TFA TFA->Deprotect Final_Product Ethyl 4-Aminocinnamate Deprotect->Final_Product

Fischer Esterification workflow for this compound.
Amidation Reactions (e.g., using DCC)

Issue: Formation of N,N'-dicyclohexylurea (DCU) byproduct and other side reactions.

Common Byproduct/IssuePotential CauseSuggested Solution
N,N'-dicyclohexylurea (DCU) Inherent byproduct of using DCC as a coupling agent.DCU is poorly soluble in many organic solvents. Most of it can be removed by filtration. For complete removal, column chromatography may be necessary.
N-acylurea Rearrangement of the O-acylisourea intermediate.Add a nucleophilic catalyst such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to intercept the intermediate before it rearranges.
Polymerization Intermolecular reaction if this compound is reacted with itself.Use one of the reactants in excess or protect one of the functional groups if you are not aiming for polymerization.
Racemization Loss of stereochemical integrity at an adjacent chiral center (if applicable).The addition of HOBt or NHS can help to suppress racemization.
  • Dissolve this compound and 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) in an anhydrous polar aprotic solvent (e.g., DMF or THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the solution and stir for 15-30 minutes at 0 °C.

  • Add benzylamine (B48309) (1.0 equivalent) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • After completion, filter off the precipitated N,N'-dicyclohexylurea (DCU).

  • Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash successively with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Amidation_Pathway cluster_activation Carboxylic Acid Activation cluster_desired_path Desired Reaction cluster_side_reaction Side Reaction 4-ACA 4-Aminocinnamic Acid Activate Activation 4-ACA->Activate DCC DCC DCC->Activate Intermediate O-acylisourea Intermediate Activate->Intermediate Amidation Nucleophilic Attack Intermediate->Amidation Rearrangement Rearrangement Intermediate->Rearrangement No amine present or steric hindrance Amine R-NH₂ Amine->Amidation Amide Desired Amide Amidation->Amide DCU1 DCU Amidation->DCU1 N-acylurea N-acylurea Byproduct Rearrangement->N-acylurea

Desired amidation pathway and potential side reaction with DCC.
N-Acetylation

Issue: Incomplete reaction or formation of di-acetylated product.

Common Byproduct/IssuePotential CauseSuggested Solution
Unreacted this compound Insufficient acetylating agent or reaction time.Use a slight excess of acetic anhydride (B1165640) or acetyl chloride. Ensure the reaction goes to completion by monitoring with TLC.
Di-acetylated Product Reaction of the carboxylic acid to form a mixed anhydride, followed by reaction with another amine.This is less likely under standard N-acetylation conditions but can be minimized by controlling the stoichiometry and temperature.
Hydrolysis of Acetic Anhydride Presence of water in the reaction mixture.Use anhydrous solvents and reagents.
  • Suspend this compound in a suitable solvent such as water or a mixture of acetic acid and water.

  • Add a base, such as sodium acetate (B1210297) or sodium bicarbonate, to neutralize the carboxylic acid and the generated acetic acid.

  • Cool the mixture in an ice bath.

  • Slowly add acetic anhydride with vigorous stirring.

  • Continue stirring at room temperature until the reaction is complete (monitor by TLC).

  • The N-acetyl-4-aminocinnamic acid may precipitate from the reaction mixture. If so, collect the solid by filtration.

  • If the product does not precipitate, acidify the solution with a mineral acid (e.g., HCl) to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Recrystallize from a suitable solvent (e.g., ethanol/water) to purify the product.

N_Acetylation_Workflow 4-ACA 4-Aminocinnamic Acid Reaction N-Acetylation 4-ACA->Reaction Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Reaction Base Base (e.g., NaOAc) Base->Reaction Product N-Acetyl-4-Aminocinnamic Acid Reaction->Product Byproduct Acetic Acid Reaction->Byproduct

General workflow for the N-Acetylation of this compound.
Decarboxylation

Issue: Polymerization of the resulting 4-vinylaniline (B72439).

Common Byproduct/IssuePotential CauseSuggested Solution
Polymer 4-vinylaniline is prone to polymerization, especially at high temperatures and in the presence of oxygen or radical initiators.[6][7]Conduct the decarboxylation under an inert atmosphere. Consider performing the reaction at the lowest possible temperature that still allows for efficient decarboxylation. The addition of a polymerization inhibitor (e.g., hydroquinone) may be beneficial. Distill the product under reduced pressure immediately after the reaction.
Incomplete Decarboxylation Insufficient temperature or reaction time.Optimize the reaction temperature and duration. The use of a high-boiling point solvent can help to maintain a consistent and sufficiently high temperature.
  • Place this compound in a round-bottom flask equipped with a distillation apparatus.

  • Add a high-boiling point solvent (e.g., quinoline) and a copper catalyst (e.g., copper powder or copper(I) oxide).

  • Heat the mixture under an inert atmosphere (e.g., nitrogen).

  • The decarboxylation will occur at elevated temperatures, and the resulting 4-vinylaniline can be distilled directly from the reaction mixture.

  • Collect the distilled product, which should be stored under an inert atmosphere and in the dark to prevent polymerization.

Decarboxylation_Process 4-ACA 4-Aminocinnamic Acid Heat Heat (e.g., in Quinoline/Cu) 4-ACA->Heat Decarboxylation Decarboxylation Heat->Decarboxylation 4-Vinylaniline 4-Vinylaniline Decarboxylation->4-Vinylaniline CO2 CO₂ Decarboxylation->CO2 Polymerization Polymerization (Side Reaction) 4-Vinylaniline->Polymerization Heat, O₂, light Polymer Poly(4-vinylaniline) Polymerization->Polymer

Decarboxylation of this compound and the competing polymerization side reaction.

References

Technical Support Center: Improving the Stability of 4-Aminocinnamic Acid (4-ACA) Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Aminocinnamic acid (4-ACA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common stability issues encountered with 4-ACA solutions during experiments.

Troubleshooting Guide

This guide addresses specific problems you might face with 4-ACA solutions, offering potential causes and recommended solutions.

Problem Potential Cause Recommended Solution
Precipitation in aqueous solution Low aqueous solubility of 4-ACA, especially at neutral pH.[1]- Adjust the pH of the solution. 4-ACA is more soluble in dilute acidic solutions.[2] - Consider using a co-solvent system (e.g., with ethanol (B145695) or DMSO) for initial dissolution before dilution in aqueous buffer. - For biological assays, prepare a concentrated stock solution in DMSO and then dilute it into the aqueous medium.
Solution discoloration (yellowing/browning) Oxidative degradation: The amino group on the aromatic ring is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, or the presence of trace metal ions.- Prepare solutions fresh whenever possible. - Protect solutions from light by using amber vials or wrapping containers in aluminum foil. - Degas solvents to remove dissolved oxygen. - Consider adding antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT).
Loss of compound activity or inconsistent results Chemical degradation: This can be due to hydrolysis, oxidation, or photodegradation, leading to a decrease in the concentration of active 4-ACA.- Confirm the stability of your 4-ACA solution under your specific experimental conditions (pH, temperature, light exposure) using a stability-indicating HPLC method. - Store stock solutions at low temperatures (-20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles. - Ensure the pH of the final solution is within a stable range for 4-ACA (likely acidic to neutral).
Unexpected peaks in HPLC analysis Formation of degradation products: Exposure to harsh conditions (e.g., strong acids/bases, high heat, strong oxidizing agents, or UV light) can lead to the formation of new chemical entities.- Identify the degradation products using techniques like LC-MS. Potential degradation pathways include oxidation of the amino group, isomerization of the double bond (trans to cis), and reactions involving the carboxylic acid group. - Adjust experimental and storage conditions to minimize the formation of these impurities.

Frequently Asked Questions (FAQs)

1. What is the best way to dissolve this compound?

Due to its sparingly soluble nature in water, the following methods are recommended:

  • For Aqueous Buffers: If your experiment allows, dissolving 4-ACA in a dilute acidic solution (e.g., dilute HCl) can improve its solubility.[2] Subsequently, the pH can be carefully adjusted.

  • For Organic Stock Solutions: For many biological applications, preparing a concentrated stock solution in an organic solvent is the most practical approach. Dimethyl sulfoxide (B87167) (DMSO) is a common choice.

2. How should I store this compound solutions?

  • Solid Form: Store the solid 4-ACA powder in a cool, dark, and dry place.

  • Stock Solutions: Prepare concentrated stock solutions in a suitable organic solvent like DMSO. Aliquot into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Working Solutions: Aqueous working solutions should ideally be prepared fresh for each experiment. If short-term storage is necessary, keep them at 2-8°C and protected from light for no longer than a day.

3. What are the likely degradation pathways for this compound?

While specific degradation studies on 4-ACA are not extensively documented in the available literature, based on its chemical structure (an aminophenol and a cinnamic acid derivative), the following degradation pathways are plausible:

  • Oxidation: The aminophenol moiety is prone to oxidation, which can lead to the formation of colored quinone-imine type structures. This is often accelerated by light, heat, and the presence of metal ions.

  • Photodegradation: The conjugated system in 4-ACA can absorb UV light, potentially leading to isomerization of the trans double bond to the cis isomer, or other photochemical reactions. Studies on the related compound 4-aminocarminic acid have shown susceptibility to photodegradation.[3][4]

  • Hydrolysis: While the amide bond is not present, under extreme pH and temperature conditions, other hydrolytic reactions could occur, though this is generally less common for this structure compared to esters or amides.

4. How can I improve the stability of my 4-ACA solution?

  • pH Control: Maintain the pH of your solution in the acidic to neutral range, as extreme alkaline conditions can promote degradation of similar phenolic compounds.

  • Use of Antioxidants: The addition of antioxidants can help prevent oxidative degradation. Common antioxidants used in pharmaceutical formulations include ascorbic acid, sodium metabisulfite, and butylated hydroxytoluene (BHT).

  • Use of Cyclodextrins: Cyclodextrins can form inclusion complexes with cinnamic acid derivatives, which can enhance both their solubility and stability by protecting the molecule from the surrounding environment.[5][6][7][8]

  • Light Protection: Always protect solutions from light by using amber-colored containers or by wrapping the containers with aluminum foil.

  • Temperature Control: Store solutions at recommended low temperatures to slow down the rate of degradation.

Quantitative Data

Table 1: Solubility of this compound and Related Compounds

CompoundSolventSolubility
This compoundWaterSparingly soluble[1]
This compoundDilute HClSoluble[2]
α-Cyano-4-hydroxycinnamic acidMethanol (B129727)50 mg/mL[9]
α-Cyano-4-hydroxycinnamic acidDMSO100 mM
Cinnamic acidWater0.4 g/L (at 25°C)[10]
Cinnamic acidEthanolSoluble[10]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Objective: To prepare a 10 mM stock solution of 4-ACA in DMSO for use in biological assays.

Materials:

  • This compound (MW: 163.17 g/mol )

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weigh out 1.63 mg of this compound and transfer it to a sterile tube.

  • Add 1.0 mL of anhydrous, sterile-filtered DMSO to the tube.

  • Vortex the tube vigorously until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure no particulate matter remains.

  • Aliquot the stock solution into smaller, single-use volumes in light-protecting tubes.

  • Store the aliquots at -20°C or -80°C until use.

Protocol 2: Stability-Indicating HPLC Method Development (General Approach)

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating 4-ACA from its potential degradation products.

Instrumentation and Conditions (Starting Point):

  • HPLC System: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase:

  • Gradient Elution: A gradient from low to high organic phase (Acetonitrile) is recommended to ensure the elution of both the polar parent compound and any less polar degradation products. A starting gradient could be 5% to 95% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Monitor at the λmax of 4-ACA and also use a PDA detector to screen for impurities with different UV spectra.

  • Column Temperature: 30°C

Procedure:

  • Prepare solutions of 4-ACA that have been subjected to forced degradation (see below).

  • Inject the stressed samples into the HPLC system.

  • Optimize the gradient, mobile phase composition, and other chromatographic parameters to achieve baseline separation of the parent 4-ACA peak from all degradation product peaks.

  • The method is considered "stability-indicating" if all degradation products are well-resolved from the main peak and from each other.

Protocol 3: Forced Degradation Studies

Objective: To intentionally degrade 4-ACA to generate potential degradation products for the development of a stability-indicating analytical method and to understand its degradation pathways. A target degradation of 5-20% is generally recommended.[11][12][13][14][15][16]

General Procedure:

  • Prepare a stock solution of 4-ACA in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or acetonitrile to ensure solubility).

  • Aliquot the stock solution into separate, clearly labeled containers for each stress condition.

Stress Conditions:

  • Acidic Hydrolysis: Add an equal volume of 1 M HCl to an aliquot of the stock solution. Incubate at room temperature and at an elevated temperature (e.g., 60°C).[14]

  • Alkaline Hydrolysis: Add an equal volume of 1 M NaOH to an aliquot of the stock solution. Incubate at room temperature.[14]

  • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to an aliquot of the stock solution. Incubate at room temperature, protected from light.[11][12]

  • Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C or higher) in the dark.

  • Photodegradation: Expose an aliquot of the stock solution to a light source (e.g., UV lamp or a photostability chamber) as per ICH Q1B guidelines. Also, expose a solid sample to the same light conditions.

Sample Analysis:

  • At various time points (e.g., 2, 4, 8, 24 hours), withdraw a sample from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by the developed HPLC method to assess the extent of degradation and the formation of new peaks.

  • For identification of unknown peaks, collect fractions and analyze by LC-MS.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stability Stability Assessment cluster_troubleshoot Troubleshooting prep_solid 4-ACA Solid prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) prep_solid->prep_stock prep_work Prepare Working Solution (Dilute in Aqueous Buffer) prep_stock->prep_work stability_test Stability Test (Vary pH, Temp, Light) prep_work->stability_test Use in Experiment hplc_analysis HPLC Analysis stability_test->hplc_analysis observe Observe Issue (Precipitation, Discoloration) hplc_analysis->observe Analyze Results identify Identify Cause (Solubility, Degradation) observe->identify implement Implement Solution (Adjust pH, Add Stabilizer) identify->implement implement->prep_stock Optimize Protocol

Caption: Experimental workflow for preparing and troubleshooting this compound solutions.

degradation_pathways cluster_stress Stress Conditions cluster_products Potential Degradation Products ACA This compound oxidation Oxidation (O2, H2O2) ACA->oxidation photolysis Photolysis (UV/Vis Light) ACA->photolysis hydrolysis Hydrolysis (Acid/Base, Heat) ACA->hydrolysis oxidized_prod Oxidized Products (e.g., Quinone-imines) oxidation->oxidized_prod isomers Cis-Isomers photolysis->isomers hydrolyzed_prod Hydrolysis Products hydrolysis->hydrolyzed_prod

Caption: Potential degradation pathways of this compound under various stress conditions.

References

Technical Support Center: 4-Aminocinnamic Acid Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 4-aminocinnamic acid in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in neutral aqueous buffers?

This compound is sparingly soluble in water and neutral pH buffers due to its chemical structure, which includes a non-polar aromatic ring and a carboxylic acid group. At neutral pH, the carboxylic acid group is partially deprotonated, but the molecule as a whole retains significant hydrophobic character, limiting its interaction with water molecules.

Q2: How does pH affect the solubility of this compound?

The solubility of this compound is highly pH-dependent due to its two ionizable groups: a carboxylic acid and an amino group.

  • At low pH (acidic conditions): The amino group is protonated (-NH3+) and the carboxylic acid group is protonated (-COOH). The molecule carries a net positive charge, which can increase its solubility in aqueous solutions. It has been noted to be soluble in dilute HCl.[1]

  • Near neutral pH: The molecule exists predominantly in a zwitterionic form, with a protonated amino group (-NH3+) and a deprotonated carboxylic acid group (-COO-). While the net charge is neutral, intermolecular interactions can still limit solubility.

  • At high pH (alkaline conditions): The amino group is neutral (-NH2) and the carboxylic acid group is deprotonated (-COO-), giving the molecule a net negative charge. This charged form is generally more soluble in water.

Q3: What is the pKa of this compound?

This compound has two pKa values:

  • The predicted pKa for the carboxylic acid group is approximately 4.79.[2]

  • The pKa of the amino group is not precisely documented for this specific molecule, but for similar aromatic amines, it is typically in the range of 4-5. However, as part of an amino acid-like structure, it's also important to consider the protonation state of the amino group, which generally has a pKa in the range of 9-10 for deprotonation of the conjugate acid (-NH3+).

Q4: What are the recommended organic solvents for preparing a stock solution of this compound?

For preparing a concentrated stock solution, polar aprotic solvents are recommended. Based on data for structurally similar compounds, the following solvents are good starting points:

Ethanol and methanol (B129727) can also be used, although the solubility may be lower.

Data Presentation: Solubility of Structurally Similar Compounds

Since specific quantitative solubility data for this compound is limited, the following table summarizes the solubility of structurally related compounds to provide a general guideline.

CompoundSolventSolubility
α-Cyano-4-hydroxycinnamic acid DMSO~ 30 mg/mL
Dimethylformamide~ 30 mg/mL
1:5 DMSO:PBS (pH 7.2)~ 0.1 mg/mL
4-Acetamidobutyric acid DMSO~ 20 mg/mL
Dimethylformamide~ 20 mg/mL
Ethanol~ 1 mg/mL
PBS (pH 7.2)~ 10 mg/mL

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 163.17 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated scale

Procedure:

  • Weighing: Accurately weigh out 1.63 mg of this compound and place it into a sterile microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO to the tube.

  • Dissolution: Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution, but be cautious of potential degradation if the compound is heat-sensitive.

  • Inspection: Visually inspect the solution to ensure there are no undissolved particles.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of DMSO Stock Solution into Aqueous Buffer

This protocol provides a recommended procedure for diluting the DMSO stock solution into an aqueous medium to minimize precipitation.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) aqueous buffer (e.g., PBS, Tris)

  • Sterile tubes for dilution

Procedure:

  • Prepare Buffer: Dispense the required volume of the pre-warmed aqueous buffer into a sterile tube.

  • Dilution: While gently vortexing or stirring the buffer, add the desired volume of the this compound DMSO stock solution dropwise. This "reverse dilution" method ensures rapid dispersion of the compound and minimizes localized high concentrations that can lead to precipitation.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the aqueous solution is low (typically ≤ 0.5%) to avoid solvent-induced artifacts in biological assays.

  • Final Inspection: After dilution, visually inspect the solution for any signs of precipitation (e.g., cloudiness, visible particles). If the solution remains clear, it is ready for use. It is recommended to prepare fresh dilutions for each experiment.

Protocol 3: pH Adjustment for Enhanced Aqueous Solubility

This protocol describes how to increase the solubility of this compound in an aqueous buffer by adjusting the pH.

Materials:

  • This compound

  • Aqueous buffer of choice (e.g., 10 mM Phosphate buffer)

  • 0.1 M NaOH solution

  • 0.1 M HCl solution

  • pH meter

Procedure:

  • Suspension: Prepare a suspension of this compound in the desired aqueous buffer at a concentration slightly higher than the target concentration.

  • pH Adjustment (to increase solubility): While stirring the suspension, slowly add 0.1 M NaOH dropwise. Monitor the pH continuously with a pH meter. As the pH increases above the pKa of the carboxylic acid group (~4.79), the compound will deprotonate and its solubility will increase. Continue adding NaOH until the compound is fully dissolved.

  • pH Adjustment (for experimental conditions): If the resulting pH is higher than desired for the experiment, it can be carefully back-titrated with 0.1 M HCl. Be aware that lowering the pH may cause the compound to precipitate again. It is crucial to determine the pH at which the compound remains soluble at the target concentration.

  • Filtration: If any particulates remain, the solution can be filtered through a 0.22 µm syringe filter.

Mandatory Visualizations

ionization_states cluster_low_ph Low pH (e.g., < 2) cluster_mid_ph Intermediate pH (e.g., 3-8) cluster_high_ph High pH (e.g., > 10) low_ph Cationic Form -COOH -NH3+ zwitterion Zwitterionic Form -COO- -NH3+ low_ph->zwitterion Increase pH > pKa1 (~4.79) zwitterion->low_ph Decrease pH < pKa1 (~4.79) high_ph Anionic Form -COO- -NH2 zwitterion->high_ph Increase pH > pKa2 (~9-10) high_ph->zwitterion Decrease pH < pKa2 (~9-10)

Caption: Ionization states of this compound at different pH values.

dissolution_workflow start Start: Weigh this compound Powder dissolve_dmso Dissolve in minimal anhydrous DMSO to create a concentrated stock solution. start->dissolve_dmso vortex Vortex/Warm (37°C) until fully dissolved. dissolve_dmso->vortex dilute Add DMSO stock dropwise to buffer while vortexing. vortex->dilute prepare_buffer Prepare aqueous buffer and pre-warm to 37°C. prepare_buffer->dilute check_solubility Visually inspect for precipitation. dilute->check_solubility solution_clear Solution is clear and ready for use. check_solubility->solution_clear No troubleshoot Proceed to Troubleshooting Guide check_solubility->troubleshoot Yes

Caption: Experimental workflow for dissolving this compound using a cosolvent.

troubleshooting_workflow start Precipitation Observed check_concentration Is the final concentration too high? start->check_concentration reduce_concentration Reduce the final concentration. check_concentration->reduce_concentration Yes check_dmso Is the final DMSO concentration too low? check_concentration->check_dmso No reassess Re-evaluate solubility reduce_concentration->reassess increase_dmso Slightly increase DMSO concentration (if assay permits). check_dmso->increase_dmso Yes check_ph Is the buffer pH optimal? check_dmso->check_ph No increase_dmso->reassess adjust_ph Adjust buffer pH to be more acidic or alkaline. check_ph->adjust_ph No check_mixing Was the stock added too quickly? check_ph->check_mixing Yes adjust_ph->reassess improve_mixing Add stock solution dropwise to vigorously stirred buffer. check_mixing->improve_mixing Yes check_mixing->reassess No improve_mixing->reassess

Caption: Troubleshooting guide for this compound precipitation.

References

Technical Support Center: Preventing Photobleaching of 4-Aminocinnamic Acid Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing 4-Aminocinnamic acid-based fluorescent probes. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues related to photobleaching during fluorescence microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why does it occur with this compound probes?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as a this compound probe, upon exposure to excitation light.[1] This process leads to a permanent loss of fluorescence. It occurs when the fluorophore in its excited state reacts with other molecules, often molecular oxygen, to form non-fluorescent products.[2] This can compromise experimental results by reducing the signal-to-noise ratio and leading to inaccurate quantitative data.[3]

Q2: How can I tell if my this compound probe is photobleaching?

A2: The most common sign of photobleaching is a rapid decrease in fluorescence intensity during continuous imaging.[3] You may observe that the initial image is bright, but subsequent images in a time-lapse series become progressively dimmer in the illuminated area.

Q3: Are there ways to minimize photobleaching without using chemical reagents?

A3: Yes. Optimizing your imaging parameters is the first and most crucial step. This includes:

  • Minimizing Exposure Time: Only expose the sample to excitation light when acquiring an image.[3]

  • Reducing Excitation Intensity: Use the lowest possible laser power or lamp intensity that provides an adequate signal.[4]

  • Using Neutral Density Filters: These filters can reduce the intensity of the excitation light without changing its spectral properties.[3]

  • Choosing the Right Filter Sets: Ensure your filters are well-matched to the excitation and emission spectra of your this compound probe to maximize signal detection and minimize unnecessary light exposure.

Q4: What are antifade reagents and how do they protect my this compound probe?

A4: Antifade reagents are chemical compounds added to mounting media or live-cell imaging solutions to reduce photobleaching. They typically work by scavenging for reactive oxygen species (ROS), which are major contributors to the photochemical destruction of fluorophores.[5] By neutralizing these harmful molecules, antifade reagents help to preserve the fluorescent signal.

Q5: Which antifade reagent is most effective for this compound probes?

A5: The effectiveness of an antifade reagent can depend on the specific experimental conditions. Commonly used antifade agents include p-phenylenediamine (B122844) (PPD), n-propyl gallate (NPG), 1,4-diazabicyclo[2.2.2]octane (DABCO), and Trolox.[6] It is often recommended to empirically test a few different reagents to find the best one for your setup.

Troubleshooting Guide

Issue: Rapid loss of fluorescence signal from my this compound probe during image acquisition.

This is a classic sign of photobleaching. Follow these steps to diagnose and mitigate the problem.

Step 1: Optimize Imaging Parameters

The most immediate way to reduce photobleaching is to minimize the amount of light hitting your sample.

  • Action: Reduce the excitation light intensity and the exposure time to the minimum level required for a good signal-to-noise ratio.

  • Verification: Acquire a time-lapse series on a test area. If the fluorescence intensity still drops significantly, proceed to the next step.

Step 2: Implement an Antifade Reagent

If optimizing imaging parameters is insufficient, the use of an antifade reagent is necessary.

  • Action: Prepare or purchase a mounting medium containing an antifade reagent. For fixed cells, commercial options like ProLong™ Gold or VECTASHIELD® are available.[7] For live-cell imaging, reagents like Trolox or L-Ascorbic acid can be added to the imaging medium.

  • Verification: Compare the photostability of your probe with and without the antifade reagent under the same imaging conditions.

Step 3: Control the Chemical Environment

The presence of oxygen can accelerate photobleaching.

  • Action: For live-cell imaging, consider using an oxygen scavenging system, such as glucose oxidase and catalase, in your imaging medium.

  • Verification: Assess if the addition of an oxygen scavenger improves the photostability of your this compound probe.

Quantitative Data Summary

The following table summarizes the relative photostability of a hypothetical this compound probe in the presence of various common antifade reagents. The data represents the percentage of initial fluorescence intensity remaining after 5 minutes of continuous excitation.

Antifade ReagentConcentration% Initial Fluorescence Remaining (after 5 min)
None (PBS/Glycerol)N/A15%
DABCO2.5% (w/v)65%
n-Propyl gallate (NPG)0.1 M75%
p-Phenylenediamine (PPD)0.1% (w/v)85%
Trolox2 mM80% (Live Cells)

Note: These are illustrative values. The optimal reagent and concentration should be determined empirically for your specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of an Antifade Mounting Medium (DABCO)

This protocol describes how to prepare a simple and effective antifade mounting medium for fixed-cell imaging.

Materials:

  • 1,4-diazabicyclo[2.2.2]octane (DABCO)

  • Glycerol (B35011)

  • Phosphate-Buffered Saline (PBS), 10X solution, pH 7.4

  • Distilled water

  • 50 ml conical tube

  • Magnetic stirrer and stir bar

Procedure:

  • In the 50 ml conical tube, combine 1.25 g of DABCO with 5 ml of 10X PBS.

  • Add 45 ml of glycerol to the tube.

  • Add a magnetic stir bar and place the tube on a magnetic stirrer in the dark.

  • Stir for several hours until the DABCO is completely dissolved. The solution may need to be gently warmed (to no more than 40°C) to aid dissolution.

  • Confirm the pH is between 8.0 and 8.5. Adjust with 0.1 M HCl or 0.1 M NaOH if necessary.

  • Aliquot into smaller, light-proof tubes and store at -20°C.

Protocol 2: Live-Cell Imaging with Trolox to Reduce Photobleaching

This protocol outlines the use of Trolox, a water-soluble antioxidant, to mitigate photobleaching during live-cell imaging.

Materials:

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • Imaging medium (e.g., phenol (B47542) red-free DMEM or HBSS)

  • Cells stained with your this compound probe

  • Imaging dish or chamber slide

Procedure:

  • Prepare a 100X stock solution of Trolox (e.g., 200 mM in DMSO or ethanol). Store aliquots at -20°C.

  • On the day of the experiment, dilute the Trolox stock solution 1:100 into your pre-warmed imaging medium to a final concentration of 2 mM.

  • Gently wash your stained cells twice with the pre-warmed imaging medium.

  • Replace the medium with the Trolox-containing imaging medium.

  • Incubate the cells for 10-15 minutes at 37°C to allow the Trolox to equilibrate.

  • Proceed with your live-cell imaging experiment, ensuring you have also optimized your acquisition parameters.

Visualizations

Photobleaching_Pathway Probe_GS This compound (Ground State) Probe_ES Excited Singlet State Probe_GS->Probe_ES Excitation Light Bleached_Probe Bleached Probe (Non-fluorescent) Probe_GS->Bleached_Probe Probe_ES->Probe_GS Fluorescence Probe_TS Excited Triplet State Probe_ES->Probe_TS Intersystem Crossing ROS Reactive Oxygen Species (ROS) Probe_TS->ROS Energy Transfer to O2 ROS->Probe_GS Oxidation Antifade Antifade Reagent Antifade->ROS Scavenges

Caption: General mechanism of photobleaching and the protective role of antifade reagents.

Troubleshooting_Workflow Start Start: Rapid Signal Loss Observed Optimize_Imaging Step 1: Optimize Imaging Parameters - Reduce Excitation Intensity - Minimize Exposure Time Start->Optimize_Imaging Check_Stability Is Photostability Sufficient? Optimize_Imaging->Check_Stability Use_Antifade Step 2: Use Antifade Reagent - Commercial or Homemade - For Fixed or Live Cells Check_Stability->Use_Antifade No End_Good Problem Resolved: Stable Signal Check_Stability->End_Good Yes Check_Again Is Photostability Sufficient? Use_Antifade->Check_Again Oxygen_Scavenger Step 3: Control Chemical Environment - Use Oxygen Scavenging System (Live Cells) Check_Again->Oxygen_Scavenger No Check_Again->End_Good Yes End_Bad Further Optimization Needed/ Consider a More Photostable Probe Oxygen_Scavenger->End_Bad

Caption: Troubleshooting workflow for addressing photobleaching of fluorescent probes.

References

Technical Support Center: Solvent Effects on 4-Aminocinnamic Acid NMR Spectra

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the NMR spectroscopy of 4-Aminocinnamic acid, particularly concerning solvent effects.

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H and 13C NMR chemical shifts for this compound?

A1: The chemical shifts of this compound are highly dependent on the solvent used due to interactions such as hydrogen bonding and solvent polarity. Below is a summary of reported chemical shifts in deuterated dimethyl sulfoxide (B87167) (DMSO-d6).

Data Presentation: 1H and 13C NMR Chemical Shifts of this compound in DMSO-d6

Proton (1H) Chemical Shift (ppm) Carbon (13C) Chemical Shift (ppm)
-COOH~12.0C=O~168
Ar-H (ortho to -CH=CH)~7.6Ar-C (ortho to -CH=CH)~130
Ar-H (ortho to -NH2)~6.6Ar-C (ortho to -NH2)~114
-CH= (alpha to Ar)~7.4-CH= (alpha to Ar)~142
-CH- (beta to Ar)~6.2-CH- (beta to Ar)~118
-NH2~5.9Ar-C (ipso to -CH=CH)~122
Ar-C (ipso to -NH2)~151

Note: These are approximate values and can vary based on concentration, temperature, and instrument calibration. Data for the hydrochloride salt may show different chemical shifts, particularly for the aromatic protons and the amine group due to protonation.[1][2][3]

Q2: Why do the chemical shifts of this compound change in different NMR solvents?

A2: Solvent effects on NMR spectra arise from several interactions between the solute (this compound) and the solvent molecules.[4][5] The primary factors include:

  • Hydrogen Bonding: The carboxylic acid and amine protons are labile and can form hydrogen bonds with hydrogen bond-accepting solvents like DMSO or acetone. This typically leads to a downfield shift (higher ppm) for these protons. In protic solvents like methanol-d4 (B120146) or D2O, these protons can exchange with deuterium (B1214612), leading to signal broadening or disappearance.[6][7][8]

  • Solvent Polarity: Polar solvents can influence the electron density distribution in the this compound molecule, leading to changes in the chemical shifts of both proton and carbon nuclei.

  • Anisotropic Effects: Aromatic solvents like benzene-d6 (B120219) can induce significant shifts due to their magnetic anisotropy. Protons located above or below the plane of the benzene (B151609) ring will be shielded (shifted upfield), while those on the edge will be deshielded (shifted downfield). This can be used to resolve overlapping signals.[6][9]

Q3: I am not seeing the carboxylic acid or amine proton signals in my 1H NMR spectrum. What should I do?

A3: The absence of these signals is common, especially in protic solvents like methanol-d4 or D2O, due to proton-deuterium exchange.[7][10] In aprotic solvents, these signals can sometimes be very broad and difficult to distinguish from the baseline. To confirm their presence, you can try the following:

  • D2O Shake: Acquire a spectrum in a non-protic solvent (e.g., DMSO-d6), then add a drop of D2O, shake the NMR tube, and re-acquire the spectrum. The signals corresponding to the -COOH and -NH2 protons should disappear or significantly decrease in intensity.

  • Use of Aprotic Polar Solvents: Solvents like DMSO-d6 or acetone-d6 (B32918) are often good choices for observing exchangeable protons as they slow down the exchange rate compared to protic solvents.[7]

Troubleshooting Guides

This section addresses specific issues you may encounter during your NMR experiments with this compound.

Issue 1: Poorly Resolved or Overlapping Aromatic and Vinylic Proton Signals

Symptoms: The signals for the aromatic and vinylic protons are broad, poorly defined, or overlap, making interpretation and coupling constant analysis difficult.

Possible Causes and Solutions:

Cause Solution
Poor Shimming The magnetic field homogeneity is not optimized. Re-shim the spectrometer. If the sample is too concentrated, it can be difficult to shim.[11]
Inappropriate Solvent Choice The chemical shifts of the aromatic and vinylic protons are accidentally degenerate in the chosen solvent. Change to a solvent with different properties (e.g., from CDCl3 to benzene-d6 or acetone-d6) to induce different chemical shifts.[6][9]
Sample Concentration Too High High concentrations can lead to peak broadening due to viscosity or intermolecular interactions. Prepare a more dilute sample.[11]
Presence of Paramagnetic Impurities Paramagnetic species can cause significant line broadening. Ensure your sample and NMR tube are free from such impurities. Filtering the sample can sometimes help.
Issue 2: Broad Peaks Throughout the Spectrum

Symptoms: All signals in the spectrum are broader than expected.

Possible Causes and Solutions:

Cause Solution
Poor Shimming The magnetic field is not homogeneous. Re-shim the instrument.
Inhomogeneous Sample The sample is not fully dissolved or contains solid particulates. Filter the sample solution into the NMR tube.[4][12]
High Sample Viscosity A highly concentrated or polymeric sample can lead to broad lines. Dilute the sample or gently heat it (if the compound is stable).[1]
Presence of Paramagnetic Ions Even trace amounts of paramagnetic ions can cause significant broadening. Purify the sample or use a chelating agent if appropriate.[1]
Issue 3: Unexpected Peaks in the Spectrum

Symptoms: The spectrum contains signals that do not correspond to this compound.

Possible Causes and Solutions:

Cause Solution
Residual Solvent from Synthesis/Purification Solvents like ethyl acetate (B1210297) or hexane (B92381) may be present. Place the sample under high vacuum for an extended period.
Water in the NMR Solvent Deuterated solvents can absorb atmospheric moisture. Use a fresh or properly stored sealed ampoule of solvent. The water peak's position varies with the solvent.[11]
Contaminated NMR Tube The NMR tube was not cleaned properly and contains residues from a previous sample. Use a clean, high-quality NMR tube.[4]
Internal Standard Reaction If an internal standard like TMS was used, it might have reacted with the sample. Consider using a different, inert internal standard or referencing the spectrum to the residual solvent peak.[1]

Experimental Protocols

1. Standard Sample Preparation for 1H and 13C NMR

  • Sample Weighing: For a standard 5 mm NMR tube, weigh 5-25 mg of this compound for 1H NMR and 50-100 mg for 13C NMR.[1]

  • Solvent Addition: Add approximately 0.6-0.7 mL of the desired deuterated solvent to a clean, dry vial containing the sample.

  • Dissolution: Gently agitate or sonicate the vial to ensure complete dissolution of the sample.

  • Filtration and Transfer: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, unscratched NMR tube.[4][12]

  • Capping and Labeling: Cap the NMR tube and label it clearly. Do not use paper labels on the part of the tube that will be inside the magnet.[13]

2. D2O Exchange Experiment

  • Prepare the sample of this compound in a suitable aprotic deuterated solvent (e.g., DMSO-d6) as described above.

  • Acquire a standard 1H NMR spectrum.

  • Remove the NMR tube from the spectrometer.

  • Add 1-2 drops of deuterium oxide (D2O) to the NMR tube.

  • Cap the tube and shake it vigorously for a few seconds to ensure mixing.

  • Re-insert the tube into the spectrometer and acquire another 1H NMR spectrum.

  • Compare the two spectra. The signals for the exchangeable protons (-COOH and -NH2) should have disappeared or be significantly reduced in the second spectrum.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis weigh 1. Weigh Sample (5-25 mg for 1H, 50-100 mg for 13C) dissolve 2. Dissolve in 0.6-0.7 mL Deuterated Solvent weigh->dissolve Add solvent filter 3. Filter into Clean NMR Tube dissolve->filter Transfer solution shim 4. Insert into Magnet and Shim filter->shim Prepared Sample acquire 5. Acquire Spectrum shim->acquire Optimized B0 field process 6. Process Data (FT, Phase, Baseline Correction) acquire->process Raw FID interpret 7. Spectral Interpretation process->interpret Processed Spectrum

Caption: A typical workflow for preparing a this compound sample for NMR analysis.

troubleshooting_logic start NMR Spectrum Acquired issue Are peaks broad or overlapping? start->issue check_shim Re-shim the spectrometer issue->check_shim Yes good_spectrum Spectrum is of good quality issue->good_spectrum No change_solvent Try a different solvent (e.g., benzene-d6) check_shim->change_solvent Shimming does not resolve dilute_sample Prepare a more dilute sample change_solvent->dilute_sample Still overlapping filter_sample Filter the sample dilute_sample->filter_sample Still broad

Caption: A troubleshooting flowchart for common issues with NMR peak resolution.

References

removing unreacted starting materials from 4-Aminocinnamic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive resource for the removal of unreacted starting materials from 4-Aminocinnamic acid. This document offers detailed experimental protocols, troubleshooting advice, and a guide to solvent selection to achieve high purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials found in crude this compound?

A1: Crude this compound synthesized via the Knoevenagel condensation will likely contain unreacted 4-aminobenzaldehyde (B1209532) and malonic acid. The reaction involves the condensation of these two starting materials, and incomplete reaction is a common source of impurities.

Q2: What are the recommended methods for purifying crude this compound?

A2: The most effective methods for removing unreacted starting materials from this compound are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the level of impurities, the desired final purity, and the scale of the purification.

Q3: How can I assess the purity of my this compound sample?

A3: Thin Layer Chromatography (TLC) is a quick and effective method for qualitatively assessing the purity of your sample and monitoring the progress of the purification. The presence of multiple spots indicates the presence of impurities. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the recommended method.

Q4: What is a suitable TLC system for monitoring the purification of this compound?

A4: A common mobile phase for the TLC analysis of this compound and its starting materials is a mixture of ethyl acetate (B1210297) and hexanes, often with a small amount of acetic acid to ensure sharp spots for the carboxylic acids. A starting point could be a 1:1 mixture of ethyl acetate and hexanes with 1% acetic acid. The spots can be visualized under UV light or by using a potassium permanganate (B83412) stain.[1]

Troubleshooting Guides

Recrystallization Issues
IssuePossible Cause(s)Solution(s)
Low or No Crystal Formation - The solution is not sufficiently saturated (too much solvent was used).- The solution cooled too quickly.- Boil off some of the solvent to increase the concentration.- Scratch the inside of the flask at the meniscus with a glass rod to induce nucleation.- Add a seed crystal of pure this compound.- Allow the solution to cool more slowly by insulating the flask.[2][3]
Product "Oils Out" Instead of Crystallizing - The boiling point of the solvent is higher than the melting point of the solute.- The solution is too concentrated or cooled too rapidly.- Reheat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is more soluble, and cool slowly.- Choose a lower-boiling point solvent or solvent mixture.[2]
Colored Impurities in Final Product - Colored impurities have similar solubility profiles to the product.- Add a small amount of activated charcoal to the hot solution before the hot filtration step. Use sparingly to avoid adsorbing the desired product.
Column Chromatography Issues
IssuePossible Cause(s)Solution(s)
Poor Separation of Compounds - Inappropriate mobile phase polarity.- Column was packed improperly.- Optimize the mobile phase using TLC to achieve better separation between the spots.- Ensure the column is packed uniformly without cracks or air bubbles.
Compound is Stuck on the Column - The compound is too polar for the chosen mobile phase.- Gradually increase the polarity of the mobile phase. For this compound, adding methanol (B129727) to the ethyl acetate/hexane mixture can help elute the compound.
Streaking of Spots on TLC and Broad Elution from Column - The compound is interacting too strongly with the acidic silica (B1680970) gel.- Add a small amount of acetic acid (e.g., 1%) to the mobile phase to suppress the deprotonation of the carboxylic acid and protonate the amine, leading to sharper bands.

Data Presentation

Solubility of this compound and Starting Materials

Precise quantitative solubility data for this compound is not extensively available. The following table provides qualitative and semi-quantitative solubility information to guide solvent selection for purification.

CompoundWaterEthanol (B145695)MethanolEthyl AcetateHexane
This compound Sparingly solubleSoluble (especially when heated)Soluble (especially when heated)Slightly solubleInsoluble
4-Aminobenzaldehyde SolubleSolubleSolubleSolubleLimited solubility
Malonic Acid Highly soluble (73 g/100 mL at 20°C)[4]SolubleHighly solubleSparingly solubleInsoluble[5]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is ideal for removing small amounts of impurities. A mixed solvent system of ethanol and water is often effective for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol. Heat the solution gently on a hot plate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, slowly add hot deionized water dropwise until the solution becomes slightly turbid.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, place the flask in an ice bath for 30 minutes.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven or by air drying.

Protocol 2: Purification by Acid-Base Extraction

This method is effective for separating the acidic this compound and malonic acid from the basic/neutral 4-aminobenzaldehyde.

Materials:

  • Crude this compound

  • Diethyl ether (or ethyl acetate)

  • Saturated sodium bicarbonate solution

  • 1 M Hydrochloric acid (HCl)

  • Separatory funnel

  • Beakers

Procedure:

  • Dissolution: Dissolve the crude product in diethyl ether in a separatory funnel.

  • First Extraction: Add saturated sodium bicarbonate solution to the separatory funnel. Shake the funnel vigorously, venting frequently to release any pressure.

  • Separation: Allow the layers to separate. The deprotonated 4-aminocinnamate and malonate salts will be in the aqueous layer. The 4-aminobenzaldehyde will remain in the organic layer.

  • Isolation of Starting Material: Drain the organic layer and wash it with brine, then dry it over anhydrous sodium sulfate. Evaporation of the solvent will yield the unreacted 4-aminobenzaldehyde.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add 1 M HCl with stirring until the solution is acidic (test with pH paper). This compound will precipitate out of the solution. Malonic acid will remain dissolved in the aqueous layer due to its high water solubility.

  • Isolation of Product: Collect the precipitated this compound by vacuum filtration.

  • Washing and Drying: Wash the crystals with cold deionized water and dry them thoroughly.

Protocol 3: Purification by Column Chromatography

This technique is suitable for separating compounds with different polarities and is effective for obtaining highly pure this compound.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Hexanes

  • Ethyl acetate

  • Methanol

  • Acetic acid

  • Test tubes or fraction collector

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexanes.

  • Column Packing: Pack the chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a slightly polar solvent mixture (e.g., 9:1 ethyl acetate:hexanes) and load it onto the top of the silica gel column.

  • Elution: Elute the column with a mobile phase of increasing polarity. Start with a non-polar solvent system like 9:1 hexanes:ethyl acetate to elute the less polar 4-aminobenzaldehyde. Gradually increase the polarity by increasing the proportion of ethyl acetate and then adding methanol to elute the more polar this compound. Adding 1% acetic acid to the mobile phase can improve the peak shape of the carboxylic acids.

  • Fraction Collection: Collect the eluting solvent in fractions.

  • Analysis: Analyze the collected fractions by TLC to identify the fractions containing the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Mandatory Visualization

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis cluster_product Final Product start Crude this compound (with unreacted starting materials) recrystallization Recrystallization start->recrystallization Small Scale acid_base Acid-Base Extraction start->acid_base Large Scale / Gross Separation column Column Chromatography start->column High Purity tlc TLC Analysis recrystallization->tlc acid_base->tlc column->tlc hplc HPLC Analysis tlc->hplc If further analysis needed pure_product Pure this compound tlc->pure_product If pure hplc->pure_product

Caption: Purification workflow for this compound.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 4-Aminocinnamic Acid and 4-Hydroxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acid and its derivatives are a class of organic compounds that have garnered significant interest in the scientific community for their diverse pharmacological properties. Among these, 4-Aminocinnamic acid and 4-hydroxycinnamic acid (commonly known as p-coumaric acid) are two prominent derivatives that exhibit a range of biological activities. This guide provides a comprehensive and objective comparison of their performance in key biological assays, supported by experimental data. It aims to serve as a valuable resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Quantitative Comparison of Biological Activities

The following tables summarize the available quantitative data for the antioxidant, anti-inflammatory, anticancer, and antimicrobial activities of this compound and 4-hydroxycinnamic acid. This data, presented as IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values, allows for a direct comparison of their potency.

Table 1: Antioxidant Activity
CompoundAssayIC50 (µM)Reference
This compound DPPHData Not Available
4-Hydroxycinnamic acid DPPH~199[1]
ABTS~60[1]

Lower IC50 values indicate higher antioxidant activity.

Table 2: Anti-inflammatory Activity
CompoundAssayCell LineIC50 (µM)Reference
This compound Nitric Oxide (NO) Production InhibitionRAW 264.7Data Not Available
4-Hydroxycinnamic acid Nitric Oxide (NO) Production InhibitionRAW 264.7>609 (Weak activity)[2]

Lower IC50 values indicate higher anti-inflammatory activity.

Table 3: Anticancer Activity
CompoundCell LineCancer TypeIC50 (µM)Reference
This compound VariousData Not Available
4-Hydroxycinnamic acid A375Melanoma2500 (48h)[3]
B16Melanoma2800 (48h)[3]
HT-29Colorectal Cancer150 (72h)

Lower IC50 values indicate higher anticancer activity.

Table 4: Antimicrobial Activity
CompoundMicroorganismTypeMIC (µM)Reference
This compound Bacillus subtilisGram-positive bacteria602[4]
Escherichia coliGram-negative bacteria708[4]
4-Hydroxycinnamic acid Staphylococcus aureusGram-positive bacteria3045 - 6090[5]
Bacillus subtilisGram-positive bacteria487 - 974[5]
Escherichia coliGram-negative bacteria15224[5]
Candida albicansFungus>6090

Lower MIC values indicate higher antimicrobial activity.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of a compound to act as a free radical scavenger.

  • Reagent Preparation : Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol (B129727) or ethanol). Prepare a working solution of DPPH (e.g., 0.1 mM) in the same solvent.

  • Reaction Mixture : In a 96-well plate, add a specific volume of the test compound at various concentrations to the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.

  • Incubation : Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement : Measure the absorbance of the solutions at the characteristic wavelength of DPPH (around 517 nm) using a microplate reader.

  • Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination : The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentrations.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Anticancer Activity

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Seeding : Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition : Add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) to allow the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measurement : Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.

  • Calculation : Cell viability is expressed as a percentage of the untreated control cells.

  • IC50 Determination : The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages

This assay evaluates the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a pro-inflammatory mediator.

  • Cell Culture : Culture RAW 264.7 macrophage cells in a suitable medium.

  • Cell Seeding and Treatment : Seed the cells in a 96-well plate and pre-treat with various concentrations of the test compound for a specific duration (e.g., 1 hour).

  • Stimulation : Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce NO production, and incubate for a further period (e.g., 24 hours).

  • Nitrite (B80452) Measurement : Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at approximately 540 nm.

  • Calculation : The amount of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

  • IC50 Determination : The IC50 value, the concentration of the compound that inhibits NO production by 50%, is determined from the dose-response curve.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum : Prepare a standardized suspension of the test microorganism in a suitable broth medium.

  • Serial Dilutions : Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing the broth medium.

  • Inoculation : Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without the compound) and a negative control (broth only).

  • Incubation : Incubate the plate under appropriate conditions (e.g., temperature and time) for the specific microorganism.

  • MIC Determination : The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms underlying the biological activities of these compounds is crucial for their development as therapeutic agents.

4-Hydroxycinnamic Acid (p-Coumaric Acid)

The anti-inflammatory effects of 4-hydroxycinnamic acid are primarily mediated through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory genes.[6]

  • NF-κB Pathway : In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines. 4-Hydroxycinnamic acid has been shown to inhibit the phosphorylation of IκBα, thereby preventing NF-κB nuclear translocation and suppressing the expression of these inflammatory genes.[2]

  • MAPK Pathway : The MAPK family, including ERK, JNK, and p38, also plays a critical role in inflammation. Upon stimulation, these kinases are phosphorylated and activated, leading to the activation of transcription factors that further promote the inflammatory response. 4-Hydroxycinnamic acid can inhibit the phosphorylation of key MAPK proteins, thus dampening the inflammatory cascade.[2]

NF_kB_and_MAPK_Pathways cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKs MAPKs (ERK, JNK, p38) TLR4->MAPKs p-IkBa p-IkBa IKK->p-IkBa Phosphorylation IkBa IkBa NF-kB NF-kB NF-kB_n NF-kB NF-kB->NF-kB_n Translocation p-IkBa->NF-kB Degradation & Release p-MAPKs p-MAPKs MAPKs->p-MAPKs Phosphorylation p-MAPKs_n p-MAPKs p-MAPKs->p-MAPKs_n Translocation 4-Hydroxycinnamic_Acid_IKK 4-Hydroxycinnamic acid 4-Hydroxycinnamic_Acid_IKK->IKK 4-Hydroxycinnamic_Acid_MAPK 4-Hydroxycinnamic acid 4-Hydroxycinnamic_Acid_MAPK->MAPKs Pro-inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) NF-kB_n->Pro-inflammatory_Genes Transcription p-MAPKs_n->Pro-inflammatory_Genes Transcription Experimental_Workflow_MIC cluster_workflow Broth Microdilution MIC Assay Workflow A Prepare standardized microbial inoculum C Inoculate wells with microbial suspension A->C B Perform serial dilutions of test compound in 96-well plate B->C D Incubate under appropriate conditions C->D E Observe for visible growth D->E F Determine MIC: Lowest concentration with no growth E->F

References

A Comparative Guide to the Fluorescence of 4-Aminocinnamic Acid and Its Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and scientific research, understanding the photophysical properties of molecular probes is paramount. 4-Aminocinnamic acid and its derivatives are valuable building blocks in organic synthesis and are noted for their fluorescent properties.[1] This guide provides an objective comparison of the fluorescence of this compound and its esters, supported by experimental data and detailed methodologies.

The fluorescence of these compounds is influenced by the nature of the amino group substituent and the solvent environment. Generally, the fluorescence quantum yields of 4-aminocinnamic acids and their esters are low, indicating that the deactivation of the excited state occurs predominantly through non-radiative pathways.[2] However, specific structural modifications, such as those in naphthalene (B1677914) derivatives, can lead to significantly higher quantum yields.[2]

Data Presentation: A Comparative Overview

The following tables summarize the key photophysical parameters for this compound and its methyl ester, providing a clear comparison of their fluorescence characteristics in different solvent environments.

Table 1: Photophysical Data for 4-(Dimethylamino)cinnamic acid

SolventAbsorption λmax (nm)Emission λmax (nm)Stokes Shift (cm⁻¹)Fluorescence Quantum Yield (Φf) [%]Fluorescence Lifetime (τ) [ns]
1,4-Dioxane35841341361.11.29
Ethyl Acetate36243148011.31.95
Methanol36445861002.12.92
DMF37448666493.23.86

Data sourced from Pietrzak et al., 2024.

Table 2: Photophysical Data for Methyl 4-(Dimethylamino)cinnamate

SolventAbsorption λmax (nm)Emission λmax (nm)Stokes Shift (cm⁻¹)Fluorescence Quantum Yield (Φf) [%]Fluorescence Lifetime (τ) [ns]
1,4-Dioxane35741240911.51.45
Ethyl Acetate36142646521.92.12
Methanol36345258652.83.15
DMF37347964014.14.21

Data sourced from Pietrzak et al., 2024.

Mechanism of Fluorescence: The Role of Intramolecular Charge Transfer

The fluorescence characteristics of this compound and its esters are largely governed by an intramolecular charge transfer (ICT) process.[3][4] Upon photoexcitation, an electron is transferred from the electron-donating amino group to the electron-accepting carbonyl group of the cinnamic acid backbone. This creates a highly polar excited state.

The stability of this charge-separated excited state is highly dependent on the polarity of the solvent. In polar solvents, the excited state is stabilized, leading to a red-shift in the emission spectrum (a larger Stokes shift).[2] This solvent-dependent fluorescence behavior is a key characteristic of molecules exhibiting ICT. Esterification of the carboxylic acid group can subtly influence the electronic properties of the molecule, which in turn can affect the efficiency of the ICT process and the resulting fluorescence quantum yield and lifetime.

ICT_Mechanism GS This compound / Ester LE Locally Excited (LE) State GS->LE ICT Intramolecular Charge Transfer (ICT) State (Polar) LE->ICT Electron Transfer ICT->GS Fluorescence (Photon Emission) ICT->GS Non-radiative Decay (Heat) exp_workflow cluster_prep Sample Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep_stock Prepare Stock Solutions (1 mM) prep_work Prepare Working Solutions (Abs < 0.1) prep_stock->prep_work measure_abs Measure Absorbance (UV-Vis) prep_work->measure_abs measure_fluor Measure Fluorescence (Spectrofluorometer) measure_abs->measure_fluor integrate Integrate Emission Spectra measure_fluor->integrate calculate Calculate Quantum Yield integrate->calculate compare Compare Acid vs. Ester calculate->compare

References

Comparative Guide to HPLC Method Validation for 4-Aminocinnamic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the quantification of various compounds, including 4-Aminocinnamic acid, a molecule of interest in diverse research and development areas. The validation of an HPLC method is critical to ensure data accuracy, reliability, and reproducibility, adhering to regulatory standards set by bodies such as the International Council for Harmonisation (ICH).

This guide provides a comparative overview of hypothetical validated HPLC methods for the analysis of this compound. Due to the limited availability of publicly accessible, detailed validation reports for this specific analyte, this document will present a comparison based on established methodologies for structurally similar compounds. This approach offers a practical framework for researchers to develop and validate their own HPLC methods for this compound analysis.

Comparison of Hypothesized HPLC Methods

Two common approaches for the HPLC analysis of organic acids like this compound are Reverse-Phase HPLC with UV detection. Below is a comparison of two hypothesized methods, "Method A" representing a rapid screening approach and "Method B" a high-sensitivity method.

ParameterMethod A: Rapid Isocratic AnalysisMethod B: High-Sensitivity Gradient Analysis
Principle Isocratic elution for fast separation based on hydrophobicity.Gradient elution to enhance separation and sensitivity for complex matrices.
Instrumentation HPLC with UV-Vis DetectorHPLC with Photodiode Array (PDA) Detector
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 250 mm, 3.5 µm
Mobile Phase Acetonitrile (B52724):0.1% Phosphoric Acid in Water (40:60, v/v)A: 0.1% Formic Acid in WaterB: Acetonitrile
Flow Rate 1.2 mL/min1.0 mL/min
Detection Wavelength 280 nm280 nm (with spectral scanning)
**Linearity (R²) **> 0.998> 0.999
Accuracy (% Recovery) 98.5 - 101.5%99.0 - 101.0%
Precision (% RSD) < 1.5%< 1.0%
LOD ~0.1 µg/mL~0.02 µg/mL
LOQ ~0.3 µg/mL~0.06 µg/mL

Experimental Protocols

The following are detailed experimental protocols that would be utilized in the validation of an HPLC method for this compound, consistent with ICH guidelines.

Preparation of Solutions
  • Mobile Phase Preparation (Method A): A solution of 0.1% phosphoric acid in water is prepared by adding 1 mL of concentrated phosphoric acid to 1 L of HPLC-grade water. The mobile phase is then prepared by mixing this solution with acetonitrile in a 60:40 ratio. The final solution is degassed before use.

  • Mobile Phase Preparation (Method B): Mobile phase A is prepared by adding 1 mL of formic acid to 1 L of HPLC-grade water. Mobile phase B is HPLC-grade acetonitrile. Both phases are degassed separately before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of a suitable solvent (e.g., methanol (B129727) or mobile phase).

  • Calibration Standards: A series of calibration standards are prepared by serially diluting the stock solution with the mobile phase to achieve concentrations covering the expected range of the samples.

Chromatographic Conditions

The HPLC system is equilibrated with the mobile phase for at least 30 minutes to ensure a stable baseline. The injection volume is typically 10-20 µL.

Validation Parameters
  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is evaluated by analyzing blank, placebo, and spiked samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of at least five concentrations across the desired range.

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day and inter-analyst), and reproducibility (inter-laboratory).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often determined based on a signal-to-noise ratio of 3:1.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is often determined based on a signal-to-noise ratio of 10:1.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Visualizing the HPLC Validation Workflow

A clear understanding of the logical flow of the validation process is essential for successful implementation.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Validation Execution cluster_3 Reporting Dev Method Development & Optimization Protocol Prepare Validation Protocol Dev->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report

Caption: Logical workflow for the validation of an HPLC method.

This guide serves as a foundational resource for professionals engaged in the analysis of this compound. By following the principles of method validation outlined here and adapting them to their specific laboratory and sample conditions, researchers can ensure the generation of high-quality, reliable, and defensible analytical data.

Comparative Analysis of 4-Aminocinnamic Acid Analogs as p38 MAP Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Inhibitory Potency with Supporting Experimental Data

Comparative Inhibitory Activity

The inhibitory potency of various diaryl urea (B33335) analogs against p38α MAP kinase is summarized in Table 1. These compounds, which can be considered derivatives of 4-aminocinnamic acid amides, demonstrate a wide range of activities, highlighting the critical role of specific structural modifications in achieving high-affinity binding. The half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values provide a quantitative measure of their efficacy.

Table 1: Inhibitory Activity of this compound Analogs and Related Diaryl Urea Compounds against p38α MAP Kinase

Compound IDStructurep38α IC50 (nM)Kd (nM)
Compound 1 N/A1,000230
BIRB 796 N/A0.471.54 x 10⁻⁸
SB203580 N/AN/AN/A
Compound 9g N/AN/AN/A
Compound 25a N/A0.471.54 x 10⁻⁸

Note: Structures for specific compounds were not publicly available in the searched literature. IC50 and Kd values are sourced from multiple studies and may have been determined under slightly different experimental conditions.[2][3]

The significant increase in potency from early leads like Compound 1 to highly optimized inhibitors such as BIRB 796 underscores the importance of specific substitutions on the aryl rings and the urea linker.[2] These modifications enhance interactions with both the ATP-binding pocket and a novel allosteric site on the p38 MAP kinase.[2]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of inhibitory data, detailed experimental protocols are crucial. Below is a representative protocol for an in vitro p38α MAP kinase inhibition assay, based on commonly used luminescent-based methods.

In Vitro p38α MAP Kinase Inhibition Assay (Luminescent-Based)

This assay measures the amount of ADP produced in the kinase reaction, which is then converted to a luminescent signal.

Materials:

  • Purified recombinant human p38α MAP kinase

  • Peptide substrate (e.g., ATF2-derived peptide)

  • ATP (at or near the Km for p38α)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compounds (this compound analogs) dissolved in DMSO

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations. A DMSO-only control should be included.

  • Reaction Setup: In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO.

  • Enzyme and Substrate Addition: Prepare a master mix of p38α kinase and the peptide substrate in the kinase reaction buffer. Add 2 µL of this master mix to each well.

  • Kinase Reaction Initiation: Prepare an ATP solution in the kinase reaction buffer. Add 2 µL of the ATP solution to each well to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion: Add a reagent to stop the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion and Luminescence Generation: Add a kinase detection reagent that converts the generated ADP to ATP and then uses luciferase to produce a luminescent signal. Incubate at room temperature for 30-40 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the kinase activity. Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value for each compound.[1][4]

Signaling Pathway and Experimental Workflow

Understanding the biological context and the experimental design is essential for interpreting the significance of p38 MAP kinase inhibition.

p38 MAP Kinase Signaling Pathway

The p38 MAP kinase is a central node in a signaling cascade that responds to stress stimuli and inflammatory cytokines. Its activation leads to the phosphorylation of various downstream substrates, ultimately regulating gene expression and cellular responses.

p38_signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stimuli Stress Stimuli Receptors Receptors Stress Stimuli->Receptors Inflammatory Cytokines Inflammatory Cytokines Inflammatory Cytokines->Receptors MAPKKK MAPKKK (e.g., TAK1, ASK1) Receptors->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 phosphorylates p38_MAPK p38 MAP Kinase MKK3_6->p38_MAPK phosphorylates Downstream_Substrates Downstream Substrates (e.g., ATF2, MK2) p38_MAPK->Downstream_Substrates phosphorylates Transcription_Factors Transcription Factors Downstream_Substrates->Transcription_Factors Gene_Expression Inflammatory Gene Expression Transcription_Factors->Gene_Expression

Caption: The p38 MAPK signaling cascade is initiated by extracellular stimuli.

Experimental Workflow for p38 Kinase Inhibition Assay

The following diagram illustrates the key steps in a typical in vitro kinase inhibition assay.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Prepare_Reagents Prepare Reagents (Enzyme, Substrate, ATP, Buffer) Mix_Components Combine Inhibitor, Enzyme, and Substrate in Microplate Prepare_Reagents->Mix_Components Prepare_Inhibitors Prepare Serial Dilutions of this compound Analogs Prepare_Inhibitors->Mix_Components Initiate_Reaction Add ATP to Start Kinase Reaction Mix_Components->Initiate_Reaction Incubate Incubate at Room Temperature Initiate_Reaction->Incubate Stop_Reaction Stop Reaction and Detect Signal (Luminescence) Incubate->Stop_Reaction Analyze_Data Analyze Data and Calculate IC50 Values Stop_Reaction->Analyze_Data

Caption: Workflow for a luminescent-based p38 kinase inhibition assay.

References

A Comparative Analysis: Biological Efficacy of 4-Aminocinnamic Acid Amides Versus Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of current research indicates that both amide and ester derivatives of 4-aminocinnamic acid demonstrate significant and often enhanced biological activities compared to the parent compound. The choice between an amide and an ester functionalization hinges on the specific therapeutic target, with amides generally exhibiting superior antioxidant properties and esters showing promise as potent enzyme inhibitors.

The inherent biological activity of cinnamic acid and its derivatives has long been a subject of scientific inquiry. Modifications at the carboxylic acid group to form amides and esters have proven to be a fruitful strategy for modulating the pharmacokinetic and pharmacodynamic properties of these compounds. This guide provides a comparative analysis of the biological efficacy of this compound amides and esters, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Structure-Activity Relationship: A General Overview

The biological activity of cinnamic acid derivatives is intrinsically linked to their chemical structure. The α,β-unsaturated carbonyl group is a key pharmacophore responsible for many of the observed effects. The transformation of the carboxylic acid into an amide or ester moiety significantly alters the molecule's lipophilicity, hydrogen bonding capacity, and steric profile. These changes, in turn, influence the compound's ability to cross biological membranes, interact with target proteins, and exert its therapeutic effects. Generally, both modifications can lead to enhanced biological activity; however, the specific nature of the substituent on the amide or ester group plays a pivotal role.[1]

Comparative Biological Efficacy

Antimicrobial Activity

Both amide and ester derivatives of cinnamic acids have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[1] Studies on cinnamic acid derivatives have shown that amides can be more effective against certain bacteria, such as Staphylococcus aureus, than their corresponding free acids.[2][3][4] Conversely, some research suggests that ester derivatives may exhibit stronger antibacterial activity than their corresponding amides in specific contexts.[1] The antifungal activity has also been noted to be significant in certain amide derivatives.[1] The nature of the substituent on the amide or ester is a critical determinant of the antimicrobial potency and spectrum.[1]

Antioxidant Activity

In the realm of antioxidant activity, several studies indicate a potential advantage for amide derivatives. Specifically, in assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical scavenging assay, cinnamic acid amides have been reported to exhibit more potent activity compared to their corresponding esters.[1][5] This enhanced activity may be attributed to the ability of the amide bond to stabilize the resulting radical.[1] For instance, amides of caffeic and ferulic acid, which are structurally related to this compound, have been shown to be very efficient antioxidants.[2][4]

Enzyme Inhibitory Activity

Conversely, when evaluating enzyme inhibitory potential, ester derivatives of cinnamic acids have demonstrated superior efficacy in certain cases. Research into the inhibition of monoamine oxidase B (MAO-B) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases, revealed that esters of cinnamic acids displayed stronger inhibitory activities than their amide counterparts.[5] This suggests that for targets within the central nervous system, the physicochemical properties of esters might be more favorable for binding and inhibition.

Quantitative Data Summary

To facilitate a direct comparison, the following tables summarize the available quantitative data from various studies.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

Compound TypeTarget OrganismMIC (µg/mL)Reference
Cinnamic Acid AmidesStaphylococcus aureusMore active than free acids[3]
4-chlorocinnamic acidE. coli708 µM[6]
4-chlorocinnamic acidB. subtilis708 µM[6]
4-nitrophenyl 4-coumarate (ester)B. subtilis, C. albicans, E. coli, S. aureus46 µM[6]

Note: Direct comparison is challenging due to variations in tested compounds and methodologies across different studies.

Table 2: Antioxidant Activity (DPPH Radical Scavenging)

Compound TypeActivity MetricResultReference
Cinnamic Acid AmidesDPPH ScavengingMore potent than esters[1][5]
Caffeic Acid AmidesEC50< 100 µM[2][4]
Ferulic Acid AmidesEC50< 100 µM[2][4]

Table 3: Enzyme Inhibitory Activity

Compound TypeTarget EnzymeInhibitory ActivityReference
Cinnamic Acid EstersMAO-BStronger than amides[5]
Cinnamic Acid EstersBChEStronger than amides[5]

Experimental Protocols

General Synthesis of this compound Amides and Esters

The synthesis of these derivatives typically involves the activation of the carboxylic acid group of this compound followed by reaction with an appropriate amine or alcohol.

Amide Synthesis (using coupling agents):

  • Dissolve this compound in a suitable aprotic solvent (e.g., DMF or DCM).

  • Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and an activator like 1-hydroxybenzotriazole (B26582) (HOBt).

  • Stir the mixture at room temperature for a short period to activate the carboxylic acid.

  • Add the desired primary or secondary amine to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC).

  • Work up the reaction mixture by washing with aqueous solutions to remove byproducts and excess reagents.

  • Purify the resulting amide by crystallization or column chromatography.[7]

Ester Synthesis (Fischer Esterification):

  • Dissolve or suspend this compound in an excess of the desired alcohol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Heat the reaction mixture to reflux for several hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture and remove the excess alcohol under reduced pressure.

  • Neutralize the remaining acid catalyst.

  • Extract the ester into an organic solvent and wash with water.

  • Dry the organic layer and evaporate the solvent to obtain the crude ester, which can be further purified.

Biological Assays

Antimicrobial Susceptibility Testing (Broth Microdilution Method):

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculate each well with a standardized suspension of the target microorganism.

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

DPPH Radical Scavenging Assay:

  • Prepare a stock solution of the test compound.

  • Prepare a fresh solution of DPPH in methanol.

  • In a 96-well plate, add different concentrations of the test compound to the DPPH solution.

  • Include a control (DPPH solution with no compound) and a blank (methanol).

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.

  • The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.

Visualizing the Workflow

The general workflow for the synthesis and evaluation of this compound derivatives can be visualized as follows:

Synthesis and Evaluation Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation 4-Aminocinnamic_Acid This compound Amide_Synthesis Amide Synthesis 4-Aminocinnamic_Acid->Amide_Synthesis Ester_Synthesis Ester Synthesis 4-Aminocinnamic_Acid->Ester_Synthesis Amine Amine Amine->Amide_Synthesis Alcohol Alcohol Alcohol->Ester_Synthesis Amide_Derivative Amide Derivative Amide_Synthesis->Amide_Derivative Ester_Derivative Ester Derivative Ester_Synthesis->Ester_Derivative Antimicrobial_Assay Antimicrobial Assay Amide_Derivative->Antimicrobial_Assay Antioxidant_Assay Antioxidant Assay Amide_Derivative->Antioxidant_Assay Enzyme_Inhibition_Assay Enzyme Inhibition Assay Amide_Derivative->Enzyme_Inhibition_Assay Ester_Derivative->Antimicrobial_Assay Ester_Derivative->Antioxidant_Assay Ester_Derivative->Enzyme_Inhibition_Assay Efficacy_Comparison Efficacy Comparison Antimicrobial_Assay->Efficacy_Comparison Antioxidant_Assay->Efficacy_Comparison Enzyme_Inhibition_Assay->Efficacy_Comparison

References

spectroscopic comparison of 4-Aminocinnamic acid and anthranilic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Showdown: 4-Aminocinnamic Acid vs. Anthranilic Acid

A comprehensive guide for researchers, scientists, and drug development professionals comparing the key spectroscopic characteristics of this compound and Anthranilic acid. This guide provides a detailed analysis of their UV-Visible, Infrared, Nuclear Magnetic Resonance, and Fluorescence spectra, supported by experimental data and protocols.

In the realm of molecular analysis and drug development, a thorough understanding of the spectroscopic properties of organic compounds is paramount. This guide offers a direct comparison of two structurally related aromatic amino acids: this compound and Anthranilic acid. While both molecules share a core aminobenzoic acid feature, the presence of a vinyl group in this compound significantly influences its spectroscopic behavior. This comparison aims to provide researchers with the essential data and methodologies to distinguish and characterize these compounds effectively.

Structural Differences at a Glance

At the heart of their differing spectroscopic profiles lies a key structural distinction. Anthranilic acid (2-aminobenzoic acid) consists of a benzene (B151609) ring substituted with a carboxylic acid and an amino group at adjacent positions. This compound, on the other hand, features a carboxylic acid group separated from the 4-aminophenyl group by a trans-alkene (vinyl) bridge. This extended conjugation in this compound is a primary determinant of its unique spectral properties.

Spectroscopic Data Comparison

The following tables summarize the key quantitative data from various spectroscopic techniques for this compound and Anthranilic acid.

Table 1: UV-Visible Spectroscopy Data
CompoundSolventλmax (nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)
This compound Ethanol (B145695)~298Not available
Anthranilic acid Ethanol336[1]Not available
Water (pH 7.2)324[2]Not available
Table 2: Fluorescence Spectroscopy Data
CompoundSolventExcitation λmax (nm)Emission λmax (nm)Stokes Shift (nm)Quantum Yield (Φ)
This compound MethanolNot available437-508Not availableNot available
Anthranilic acid General336[3]411[3]75[3]0.59 (in aerated ethanol)[4]
Phosphate Buffer (pH 7.4)Not availableNot availableNot availableNot available
Table 3: ¹H NMR Spectroscopy Data (Chemical Shifts, δ in ppm)
CompoundSolventAromatic ProtonsVinyl ProtonsNH₂ ProtonsCOOH Proton
This compound DMSO-d₆6.70 (d, 2H), 7.46-7.50 (m, 3H)6.22 (d, 1H), 7.46-7.50 (m, 1H)Not specified11.96 (s, 1H)
Anthranilic acid DMSO-d₆6.52 (t, 1H), 6.76 (d, 1H), 7.23 (t, 1H), 7.72 (d, 1H)Not applicable8.4 (br s, 2H)Not specified

Note: d = doublet, t = triplet, m = multiplet, s = singlet, br = broad.

Table 4: ¹³C NMR Spectroscopy Data (Chemical Shifts, δ in ppm)
CompoundSolventC=O (Carboxylic Acid)Aromatic CarbonsVinyl Carbons
This compound DMSO-d₆168.3111.8, 113.0, 121.6, 129.8, 151.6113.0, 144.7
Anthranilic acid DMSO-d₆~170109.6, 115.9, 117.4, 132.2, 134.0, 151.8Not applicable
Table 5: Infrared (IR) Spectroscopy Data (Key Vibrational Frequencies, cm⁻¹)
CompoundFunctional GroupVibrational ModeWavenumber (cm⁻¹)
This compound Carboxylic AcidO-H stretch (broad)~3100 - 2500
C=O stretch~1700
AlkeneC=C stretch~1630
Aromatic RingC=C stretch~1600, 1480
=C-H bend (out-of-plane)~980 (trans-alkene)
Anthranilic acid AmineN-H stretch3394 (in supersonic jet)
Carboxylic AcidC=O stretchNot specified

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols and may require optimization based on the specific instrumentation and sample characteristics.

UV-Visible Spectroscopy
  • Sample Preparation: Prepare a stock solution of the analyte (this compound or Anthranilic acid) of a known concentration in a UV-transparent solvent (e.g., ethanol or methanol). From the stock solution, prepare a series of dilutions to identify a concentration that yields an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the solvent to serve as a reference (blank).

    • Fill a second quartz cuvette with the sample solution.

    • Scan the sample over a wavelength range of approximately 200-400 nm to determine the wavelength of maximum absorbance (λmax).

Fluorescence Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent. The concentration should be low enough to avoid inner filter effects.

  • Instrumentation: Use a spectrofluorometer.

  • Data Acquisition:

    • Record the excitation spectrum by scanning the excitation wavelengths while monitoring the emission at a fixed wavelength (typically the λmax of emission).

    • Record the emission spectrum by exciting the sample at a fixed wavelength (typically the λmax of excitation) and scanning the emission wavelengths.

    • For quantum yield determination, a reference standard with a known quantum yield (e.g., quinine (B1679958) sulfate) is measured under the same experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum. Broadband proton decoupling is typically used to simplify the spectrum.

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Place a portion of the powder in a pellet press and apply pressure to form a thin, transparent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum over a typical range of 4000-400 cm⁻¹. The instrument software will ratio the sample spectrum to the background to generate the final absorbance or transmittance spectrum.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate a key biosynthetic pathway for Anthranilic acid and a general synthetic workflow for this compound.

Tryptophan_Biosynthesis Chorismate Chorismate Anthranilate Anthranilate Chorismate->Anthranilate Anthranilate Synthase PRA Phosphoribosyl anthranilate Anthranilate->PRA Anthranilate phosphoribosyltransferase PRPP PPi PRPP Phosphoribosyl pyrophosphate CDRP Carboxyphenylamino- deoxyribulose phosphate PRA->CDRP Phosphoribosylanthranilate isomerase InGP Indole-3-glycerol phosphate CDRP->InGP Indole-3-glycerol-phosphate synthase CO₂ + H₂O Tryptophan Tryptophan InGP->Tryptophan Tryptophan synthase Serine Glyceraldehyde-3P

Caption: Tryptophan biosynthesis pathway featuring Anthranilic acid.

Knoevenagel_Condensation Aldehyde 4-Aminobenzaldehyde Intermediate Condensation Intermediate Aldehyde->Intermediate MalonicAcid Malonic Acid MalonicAcid->Intermediate Base Base (e.g., Pyridine/Piperidine) Base->Intermediate Catalyst Product This compound Intermediate->Product Decarboxylation (-CO₂)

Caption: Synthesis of this compound via Knoevenagel condensation.

References

A Comparative Guide to Assessing the Purity of Synthesized 4-Aminocinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized 4-Aminocinnamic acid, a key building block in the pharmaceutical and chemical industries. We will delve into the experimental protocols of common analytical techniques, compare their performance with supporting data, and discuss their suitability for identifying potential impurities.

Introduction to Purity Assessment of this compound

This compound is commonly synthesized through reactions such as the Knoevenagel condensation or the Perkin reaction. The purity of the final product can be influenced by various factors, including the quality of starting materials, reaction conditions, and purification methods. Common impurities may include unreacted starting materials (e.g., 4-aminobenzaldehyde, malonic acid), intermediates, and side-products from competing reactions. Therefore, employing robust analytical techniques is essential for accurate purity determination.

Comparison of Analytical Techniques

The most prevalent methods for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis. Each technique offers distinct advantages and limitations in terms of sensitivity, specificity, and the nature of the information it provides.

Analytical TechniquePrincipleKey AdvantagesKey Limitations
High-Performance Liquid Chromatography (HPLC) Separation of components in a mixture based on their differential partitioning between a stationary and a mobile phase.High sensitivity and resolution for separating closely related impurities. Provides quantitative purity data based on peak area percentage.Requires a reference standard for absolute quantification. Method development can be time-consuming.
Quantitative Nuclear Magnetic Resonance (qNMR) The intensity of an NMR signal is directly proportional to the number of corresponding nuclei.Provides an absolute measure of purity without the need for a specific reference standard of the analyte. Offers structural information for impurity identification. High precision and accuracy.Lower sensitivity compared to HPLC. Signal overlap can complicate quantification in complex mixtures.
Melting Point Analysis A pure crystalline solid has a sharp and characteristic melting point. Impurities typically depress and broaden the melting point range.Simple, rapid, and inexpensive preliminary assessment of purity.Not quantitative. Insensitive to small amounts of impurities and may not be effective for amorphous solids.

Quantitative Data Comparison

The following table summarizes typical performance characteristics of HPLC and qNMR for the analysis of cinnamic acid derivatives. Please note that specific values for this compound may vary depending on the exact experimental conditions.

ParameterHPLC-UVQuantitative ¹H-NMR (qNMR)
Typical Purity Range Determined >98%>95%
Limit of Detection (LOD) ~0.05 - 0.1 µg/mL[1]Dependent on impurity structure and magnetic field strength
Limit of Quantification (LOQ) ~0.15 - 0.3 µg/mL[1][2]Dependent on impurity structure and magnetic field strength
Precision (%RSD) < 2.0%[1][3]< 1%[3]
Accuracy (% Recovery) 98.0 - 102.0%[1][3]95 - 105%[3]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

Principle: Reversed-phase HPLC is a powerful technique for separating and quantifying this compound and its potential impurities based on their polarity.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Acetic acid (analytical grade)

  • This compound reference standard (>98% purity)

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a mixture of 0.1% formic acid in water (A) and acetonitrile (B). An isocratic or gradient elution can be used. A common starting point is a 70:30 (v/v) mixture of A and B.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution Preparation: Accurately weigh and dissolve the synthesized this compound sample in the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • UV detection wavelength: Set to the λmax of this compound (around 290-320 nm).

  • Analysis: Inject the standard and sample solutions. The purity of the synthesized sample is typically calculated based on the area percentage of the main peak relative to the total area of all peaks.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Principle: qNMR provides a direct and absolute measure of purity by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity and concentration.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆)

  • Internal standard (e.g., maleic acid, dimethyl sulfone) of high purity (>99.5%)

Procedure:

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the synthesized this compound into a vial.

    • Accurately weigh about 5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for complete relaxation and accurate integration.

  • Data Processing and Analysis:

    • Process the spectrum (phasing, baseline correction).

    • Integrate a well-resolved signal of this compound and a signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Melting Point Analysis

Principle: The presence of impurities disrupts the crystal lattice of a solid, leading to a depression and broadening of its melting point range compared to the pure substance.

Instrumentation:

  • Melting point apparatus

  • Capillary tubes

Procedure:

  • Sample Preparation: Place a small amount of the finely powdered, dry synthesized this compound into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Measurement:

    • Place the capillary tube in the heating block of the melting point apparatus.

    • Heat the sample at a slow, controlled rate (1-2 °C per minute) near the expected melting point.

    • Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂). The melting range is T₁ - T₂.

  • Interpretation: Compare the observed melting range to the literature value for pure this compound (approximately 175-178 °C). A broad and depressed melting range indicates the presence of impurities.[4]

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general workflow for assessing the purity of synthesized this compound and a simplified representation of a common synthesis pathway.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_evaluation Evaluation Synthesis Synthesize This compound Purification Purify Product (e.g., Recrystallization) Synthesis->Purification MP Melting Point Analysis Purification->MP Preliminary Check HPLC HPLC Analysis Purification->HPLC Quantitative Analysis NMR qNMR Analysis Purification->NMR Quantitative & Structural Analysis Data Compare Data with Specifications MP->Data HPLC->Data NMR->Data Decision Accept or Repurify/Resynthesize Data->Decision

Caption: General experimental workflow for the synthesis, purification, and purity assessment of this compound.

Knoevenagel_Condensation cluster_reactants Reactants cluster_reaction Reaction cluster_products Products & Impurities 4-Aminobenzaldehyde 4-Aminobenzaldehyde Condensation Knoevenagel Condensation 4-Aminobenzaldehyde->Condensation Malonic Acid Malonic Acid Malonic Acid->Condensation This compound This compound Condensation->this compound Unreacted Starting Materials Unreacted Starting Materials Condensation->Unreacted Starting Materials Side Products Side Products Condensation->Side Products

Caption: Simplified diagram of the Knoevenagel condensation for the synthesis of this compound, indicating potential impurities.

Conclusion

The choice of analytical method for assessing the purity of synthesized this compound depends on the specific requirements of the analysis. Melting point analysis serves as a rapid, preliminary check. HPLC offers excellent sensitivity for detecting and quantifying impurities, making it a workhorse in many quality control laboratories. For absolute purity determination and structural confirmation of impurities, qNMR is an unparalleled technique. A combination of these methods provides a comprehensive and robust assessment of the purity of synthesized this compound, ensuring its suitability for downstream applications in research and development.

References

A Comparative Guide to the Inter-Laboratory Validation of 4-Aminocinnamic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for the quantification of 4-Aminocinnamic acid. In the realm of drug development and scientific research, ensuring the reproducibility and consistency of analytical data across different laboratories is paramount. This process, known as inter-laboratory validation or method transfer, provides documented evidence that a validated analytical method can produce reliable and comparable results regardless of the testing site, equipment, or personnel.

This document outlines a comparative approach, presenting hypothetical yet realistic performance data for two common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The experimental protocols and acceptance criteria are based on established principles of analytical method validation, drawing from guidelines by regulatory bodies and scientific literature.[1][2]

Principles of Inter-Laboratory Validation

The primary objective of an inter-laboratory validation is to demonstrate that a receiving laboratory can achieve comparable results to the originating laboratory for a specific analytical method. The most common approach is comparative testing, where identical samples from a homogeneous batch are analyzed by each participating laboratory. The resulting data are then statistically compared against predefined acceptance criteria.[3]

Key performance characteristics evaluated during an inter-laboratory validation typically include:

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is usually expressed as the relative standard deviation (RSD).

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be reliably quantified with an acceptable level of precision and accuracy.[2]

  • Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

Comparative Analysis of Analytical Methods

The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, the nature of the sample matrix, and the available instrumentation. Below is a summary of hypothetical performance characteristics for HPLC-UV and LC-MS/MS methods for the quantification of this compound, based on typical performance for similar small molecules.

Performance Parameter HPLC-UV (Method A) LC-MS/MS (Method B) Acceptance Criteria
Linearity (r²) ≥ 0.995≥ 0.998≥ 0.99[4]
Range 0.5 - 100 µg/mL1 - 500 ng/mL-
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%85 - 115%[4]
Precision (%RSD)
- Repeatability≤ 2.0%≤ 5.0%≤ 5%[4]
- Intermediate Precision≤ 3.0%≤ 7.0%≤ 15%[4]
Limit of Quantification (LOQ) 0.5 µg/mL1 ng/mLReportable[4][5]

Note: The data presented in this table is illustrative and intended to represent typical performance characteristics for these analytical techniques.

Experimental Protocols

Detailed and harmonized experimental protocols are essential for a successful inter-laboratory validation.

1. Sample Preparation

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile (B52724) and water).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the linear range of the respective method.

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.

2. HPLC-UV Method Protocol (Illustrative)

  • Chromatographic System: A validated HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A suitable mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • UV Detection Wavelength: 305 nm.

3. LC-MS/MS Method Protocol (Illustrative)

  • Chromatographic System: A validated LC-MS/MS system with a suitable ionization source (e.g., Electrospray Ionization - ESI).

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive ESI.

  • Monitoring: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions for this compound and an internal standard.

Visualizing the Validation Process

Inter-Laboratory Validation Workflow

G cluster_setup Study Setup cluster_execution Laboratory Execution cluster_analysis Data Analysis & Reporting A Develop & Validate Originator Method B Prepare & Distribute Validation Protocol & Samples A->B C1 Lab 1 (Originator) Analyzes Samples B->C1 C2 Lab 2 (Receiving) Analyzes Samples B->C2 C3 Lab 3 (Receiving) Analyzes Samples B->C3 D Collect & Collate Data from all Labs C1->D C2->D C3->D E Statistical Comparison of Results D->E F Generate Validation Report E->F

Caption: A typical workflow for an inter-laboratory validation study.

Method Performance Comparison

G Method Analytical Method LOQ Accuracy Precision HPLC HPLC-UV 0.5 µg/mL 98-102% ≤ 3% RSD Method:loq->HPLC Method:acc->HPLC Method:prec->HPLC LCMS LC-MS/MS 1 ng/mL 95-105% ≤ 7% RSD Method:loq->LCMS Method:acc->LCMS Method:prec->LCMS

Caption: A logical comparison of the key performance attributes of HPLC-UV and LC-MS/MS.

Conclusion

The successful inter-laboratory validation of a this compound quantification assay is critical for ensuring data integrity and comparability across different research and development sites. While LC-MS/MS generally offers superior sensitivity and selectivity, a well-validated HPLC-UV method can be suitable depending on the specific application and required limit of quantification. A robust and thoroughly documented inter-laboratory validation is a cornerstone of regulatory compliance and fosters confidence in the bioanalytical data generated.

References

4-Aminocinnamic Acid vs. p-Coumaric Acid: A Comparative Guide to Antioxidant Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant properties of 4-Aminocinnamic acid and para-coumaric acid (p-coumaric acid), focusing on their performance in key in vitro antioxidant assays. While extensive data is available for the well-researched p-coumaric acid, direct comparative experimental data for this compound is limited. This guide synthesizes the available information to offer a comprehensive overview for research and drug development purposes.

Executive Summary

p-Coumaric acid exhibits well-documented antioxidant activity, attributed to its phenolic hydroxyl group, which enables it to act as a potent free radical scavenger. Its antioxidant mechanism involves the activation of the Nrf2-ARE signaling pathway, a key cellular defense mechanism against oxidative stress. In contrast, quantitative data on the antioxidant capacity of this compound is scarce in publicly available literature. However, derivatives of aminocinnamic acid have demonstrated radical scavenging capabilities, suggesting potential antioxidant activity for the parent compound. Further research is required to fully elucidate the antioxidant potential and mechanism of action of this compound.

Comparative Analysis of In Vitro Antioxidant Activity

The following tables summarize the available quantitative data for the antioxidant activity of p-coumaric acid and a derivative of aminocinnamic acid. It is crucial to note that the data for the aminocinnamic acid derivative may not be directly representative of the parent this compound.

Table 1: DPPH Radical Scavenging Activity (IC50)

CompoundIC50 (µg/mL)IC50 (µM)Reference CompoundIC50 (µM)
p-Coumaric acid255.69[1]~1557Ascorbic Acid-
(E)-2-hydroxy-α-aminocinnamic acid derivatives-77% inhibition at 320 µM--

Lower IC50 values indicate higher antioxidant activity.

Table 2: ABTS Radical Cation Scavenging Activity

Compound% Inhibition / IC50Reference Compound% Inhibition / IC50
p-Coumaric acid---
(E)-2-hydroxy-α-aminocinnamic acid derivatives100% inhibition at 40 µM[2]--

Table 3: Ferric Reducing Antioxidant Power (FRAP)

CompoundFRAP Value
p-Coumaric acid24–113 µM Fe²⁺[2]

Higher FRAP values indicate greater reducing power.

Mechanisms of Antioxidant Action

p-Coumaric Acid

p-Coumaric acid's antioxidant activity stems from its chemical structure, specifically the hydroxyl group on the phenyl ring, which can donate a hydrogen atom to neutralize free radicals.[3] Beyond direct radical scavenging, p-coumaric acid is known to modulate cellular antioxidant defense systems. A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[4] Under conditions of oxidative stress, p-coumaric acid can promote the translocation of Nrf2 to the nucleus, where it binds to the ARE and initiates the transcription of a suite of antioxidant and cytoprotective genes.

Figure 1: p-Coumaric acid activates the Nrf2-ARE pathway.

This compound

The precise antioxidant mechanism of this compound has not been extensively studied. However, the presence of the amino group, an electron-donating group, on the phenyl ring suggests it may possess radical scavenging capabilities. The antioxidant properties of cinnamic acid and its derivatives are generally attributed to the presence of the phenol (B47542) moiety and the propenoic acid side chain, which contribute to electron delocalization and stabilization of the resulting radical.[2] Further investigation is necessary to determine if this compound also interacts with cellular signaling pathways like the Nrf2 pathway.

Experimental Protocols

The following are generalized protocols for the in vitro antioxidant assays cited in this guide. Researchers should optimize these protocols based on their specific experimental conditions.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance at approximately 517 nm is proportional to the radical scavenging activity.[5]

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (this compound or p-coumaric acid) in a suitable solvent (e.g., methanol (B129727) or ethanol).

    • Prepare a working solution of DPPH in the same solvent to a final concentration that gives an absorbance of approximately 1.0 at 517 nm.

  • Assay Procedure:

    • Add a defined volume of the test compound solution at various concentrations to a microplate well or cuvette.

    • Add the DPPH working solution to initiate the reaction.

    • Include a control containing the solvent and DPPH solution, and a blank containing the solvent only.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement:

    • Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

    • Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis p1 Prepare DPPH Solution r1 Mix DPPH and Test Compound p1->r1 p2 Prepare Test Compound (Serial Dilutions) p2->r1 r2 Incubate in Dark (e.g., 30 min) r1->r2 m1 Measure Absorbance (at ~517 nm) r2->m1 m2 Calculate % Inhibition and IC50 Value m1->m2

Figure 2: General workflow for the DPPH assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored by the decrease in absorbance at approximately 734 nm.[6]

Protocol:

  • Reagent Preparation:

    • Generate the ABTS•+ solution by reacting ABTS stock solution with an oxidizing agent (e.g., potassium persulfate) and allowing it to stand in the dark for 12-16 hours.

    • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare serial dilutions of the test compounds.

  • Assay Procedure:

    • Add a small volume of the test compound solution to a microplate well.

    • Add the diluted ABTS•+ solution.

    • Include appropriate controls and blanks.

    • Incubate at room temperature for a specified time (e.g., 6 minutes).

  • Measurement:

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition as in the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color with an absorbance maximum at approximately 593 nm.[7][8]

Protocol:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing acetate (B1210297) buffer (pH 3.6), a solution of TPTZ in HCl, and a ferric chloride solution. This reagent should be prepared fresh.

    • Prepare a standard curve using a known concentration of FeSO₄.

    • Prepare solutions of the test compounds.

  • Assay Procedure:

    • Add the FRAP reagent to a microplate well.

    • Add the test compound solution.

    • Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).[9]

  • Measurement:

    • Measure the absorbance at 593 nm.

  • Calculation:

    • Determine the FRAP value of the sample by comparing its absorbance to the standard curve. The results are expressed as µmol of Fe²⁺ equivalents.

Conclusion and Future Directions

p-Coumaric acid is a well-established antioxidant with a clear mechanism of action involving both direct radical scavenging and modulation of the Nrf2-ARE pathway. In contrast, the antioxidant profile of this compound remains largely unexplored. While derivatives of aminocinnamic acid show promise as radical scavengers, dedicated studies on this compound are necessary to quantify its antioxidant capacity and elucidate its mechanism of action. Future research should focus on:

  • Direct comparative studies of this compound and p-coumaric acid using standardized antioxidant assays (DPPH, ABTS, FRAP, etc.).

  • Elucidation of the antioxidant mechanism of this compound, including its potential interaction with cellular signaling pathways such as the Nrf2 pathway.

  • In vivo studies to validate the in vitro antioxidant activity and assess the bioavailability and therapeutic potential of this compound.

Such research will be invaluable for drug development professionals seeking to leverage the therapeutic potential of cinnamic acid derivatives in combating oxidative stress-related diseases.

References

A Comparative Structural Analysis of 4-Aminocinnamic Acid Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the structural and spectroscopic properties of 4-aminocinnamic acid derivatives, providing key data for researchers in drug discovery and materials science.

This guide offers a comparative analysis of the structural features of various N-substituted this compound derivatives. By presenting key spectroscopic data in a clear, tabular format and detailing the experimental protocols for their synthesis and characterization, this document aims to facilitate the rational design of novel compounds with tailored biological activities and material properties. The information is targeted towards researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships within this important class of molecules.

Comparative Spectroscopic Data

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for a series of N-substituted this compound derivatives. This data, extracted from a study by S.L. M. et al. (2020), provides a basis for comparing the electronic and structural effects of different amine substituents on the cinnamic acid backbone.[1]

Table 1: ¹H NMR Spectral Data (δ, ppm) of this compound Derivatives in DMSO-d₆ [1]

CompoundN-Substituent-CH= (α)-CH= (β)Aromatic ProtonsCOOHOther Protons
1 -N(CH₃)₂6.22 (d, J=15.8 Hz)7.46-7.50 (m)6.70 (d, J=8.9 Hz), 7.46-7.50 (m)11.96 (s)2.97 (s, 6H)
2 -N(C₂H₅)₂6.17 (d, J=15.8 Hz)7.43-7.47 (m)6.65 (d, J=9.0 Hz), 7.43-7.47 (m)11.91 (s)3.38 (q, J=6.9 Hz, 4H), 1.10 (t, J=7.0 Hz, 6H)
3 Pyrrolidino6.18 (d, J=15.8 Hz)7.45-7.49 (m)6.53 (d, J=8.8 Hz), 7.45-7.49 (m)11.90 (s)3.28 (t, J=6.5 Hz, 4H), 1.95 (m, 4H)
4 Piperidino6.25 (d, J=15.8 Hz)7.45-7.50 (m)6.91 (d, J=9.0 Hz), 7.45-7.50 (m)12.03 (s)3.26 (t, J=5.0 Hz, 4H), 1.58 (m, 6H)
5 Morpholino6.30 (d, J=15.9 Hz)7.38-7.54 (m)6.95 (d, J=8.9 Hz), 7.38-7.54 (m)12.09 (s)3.74 (t, J=4.9 Hz, 4H), 3.21 (t, J=4.9 Hz, 4H)
6 -N(n-C₄H₉)₂6.16 (d, J=15.8 Hz)7.43-7.47 (m)6.62 (d, J=8.9 Hz), 7.43-7.47 (m)11.91 (s)3.31 (q, J=7.6 Hz, 4H), 1.50 (m, 4H), 1.35 (m, 4H), 0.92 (t, J=7.3 Hz, 6H)

Table 2: ¹³C NMR Spectral Data (δ, ppm) of this compound Derivatives in DMSO-d₆ [1]

CompoundN-SubstituentCOOHC-αC-βAromatic C (Substituted)Aromatic C (Other)Other Carbons
1 -N(CH₃)₂168.3113.0144.7151.6, 121.6129.8, 111.839.8
2 -N(C₂H₅)₂168.8112.7145.2149.4, 121.1130.5, 111.544.2, 12.9
3 Pyrrolidino168.7112.7145.4149.5, 121.4130.3, 112.147.7, 25.4
4 Piperidino168.6114.9144.7152.8, 123.7130.1, 114.448.7, 25.4, 24.4
5 Morpholino168.5115.2144.6152.8, 124.9130.0, 114.766.4, 47.8
6 -N(n-C₄H₉)₂168.7112.7145.1149.8, 121.1130.4, 111.650.3, 29.5, 20.1, 14.3

Table 3: Key IR Absorption Frequencies (cm⁻¹) of this compound Derivatives (KBr) [1]

CompoundN-SubstituentC=O (Acid)C=C (Alkenyl)C=C (Aromatic)
1 -N(CH₃)₂167916051529
2 -N(C₂H₅)₂167015981526
3 Pyrrolidino167315881526
4 Piperidino166616021519
5 Morpholino170416041517
6 -N(n-C₄H₉)₂167015781525

Experimental Protocols

The synthesis and characterization of the compared this compound derivatives were performed following established methodologies.

General Synthesis of N-Substituted 4-Aminocinnamic Acids[1]

A mixture of the corresponding 4-(dialkylamino)benzaldehyde (0.1 mol), malonic acid (0.12 mol), and piperidine (B6355638) (0.02 mol) in pyridine (B92270) (50 mL) is heated at reflux for 4-5 hours. After cooling, the reaction mixture is poured into a mixture of crushed ice and concentrated hydrochloric acid. The resulting precipitate is filtered, washed with water, and dried. The crude product is then recrystallized from methanol (B129727) to yield the pure N-substituted this compound.

SynthesisWorkflow reagents 4-(Dialkylamino)benzaldehyde + Malonic Acid + Piperidine (catalyst) reaction Reflux (4-5 hours) reagents->reaction solvent Pyridine solvent->reaction workup Pour into ice/HCl reaction->workup filtration Filter and Wash workup->filtration purification Recrystallize from Methanol filtration->purification product Pure N-Substituted This compound purification->product

Synthesis of N-Substituted 4-Aminocinnamic Acids.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using DMSO-d₆ as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.[1]

  • Infrared (IR) Spectroscopy: IR spectra were recorded on an FT-IR spectrometer using KBr pellets. Absorption frequencies are reported in wavenumbers (cm⁻¹).[1]

  • Elemental Analysis: The elemental composition (C, H, N) of the synthesized compounds was determined using an elemental analyzer, and the results were found to be in close agreement with the calculated values.[1]

Structure-Activity Relationships and Biological Pathways

Derivatives of cinnamic acid are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties. The nature and position of substituents on the cinnamic acid scaffold play a crucial role in modulating this activity. For instance, the introduction of different amine substituents at the 4-position can significantly influence the electron-donating properties of the aromatic ring, which in turn can affect the molecule's interaction with biological targets.

While a specific signaling pathway for the compared N-substituted 4-aminocinnamic acids is not detailed in the reviewed literature, related cinnamic acid derivatives have been shown to modulate various cellular pathways. For example, some derivatives are known to inhibit enzymes like α-glucosidase, while others can interfere with bacterial cell wall synthesis or scavenge reactive oxygen species. A generalized representation of how these derivatives might exert their biological effects is presented below.

BiologicalActivity cluster_0 This compound Derivative cluster_1 Cellular Targets cluster_2 Biological Effects Derivative Derivative Enzyme Enzyme Inhibition (e.g., α-glucosidase) Derivative->Enzyme Binds to active site Membrane Bacterial Cell Membrane Disruption Derivative->Membrane Interacts with lipids ROS ROS Scavenging Derivative->ROS Donates electron Antidiabetic Antidiabetic Effect Enzyme->Antidiabetic Antibacterial Antibacterial Activity Membrane->Antibacterial Antioxidant Antioxidant Effect ROS->Antioxidant

Potential Mechanisms of Biological Activity.

Further quantitative structure-activity relationship (QSAR) studies are needed to build predictive models that can correlate the specific structural features of these this compound derivatives with their biological activities. Such studies would be invaluable for the targeted design of new therapeutic agents.

References

A Comparative Guide to the Antimicrobial Activity of 4-Aminocinnamic Acid Isomers and Related Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial performance of 4-aminocinnamic acid and its related compounds, supported by available experimental data. While direct comparative studies on the positional isomers of aminocinnamic acid are notably absent in the current literature, this guide synthesizes available data on this compound and draws comparisons from structurally similar cinnamic acid derivatives to infer potential structure-activity relationships.

A comprehensive review of existing literature reveals a scarcity of studies directly comparing the antimicrobial activity of the ortho (2-), meta (3-), and para (4-) isomers of aminocinnamic acid. One study explicitly notes that no information on the antimicrobial properties of the positional isomers of this compound could be found.[1] However, this compound itself has been reported to exhibit good antibacterial activity against Bacillus subtilis and Escherichia coli.[2]

To provide a framework for understanding how isomeric positioning can influence antimicrobial efficacy, we can look at the closely related hydroxycinnamic acid (coumaric acid) isomers. For these compounds, the position of the hydroxyl group on the phenyl ring significantly impacts their antimicrobial action.

Isomeric Comparison of a Cinnamic Acid Analogue: Hydroxycinnamic Acid

Studies on the isomers of hydroxycinnamic acid have shown that 2-hydroxycinnamic acid (o-coumaric acid) possesses the highest activity against Mycobacterium tuberculosis H37Rv, with a minimum inhibitory concentration (MIC) of 122 µM.[1] In comparison, 3-hydroxycinnamic acid (m-coumaric acid) was found to be less active, with a MIC of 366 µM against the same strain.[1] Furthermore, 2-hydroxycinnamic acid also demonstrated stronger antimicrobial activity against E. coli, Staphylococcus aureus, Salmonella typhimurium, and Lactobacillus rhamnosus when compared to 4-hydroxycinnamic acid (p-coumaric acid).[1] This suggests that the ortho-position for the substituent may be favorable for antimicrobial activity in this class of compounds.

Antimicrobial Activity of Cinnamic Acid and its Derivatives

While data on aminocinnamic acid isomers is limited, a broader look at various cinnamic acid derivatives provides insight into the structural features that contribute to their antimicrobial effects. The core structure of cinnamic acid can be modified at the phenyl ring, the carboxylic acid group, or the acrylic acid side chain to enhance its antimicrobial properties.

Data on Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values for this compound and other relevant cinnamic acid derivatives against various microorganisms. Lower MIC values indicate higher antimicrobial potency.

CompoundMicroorganismMICReference
This compound Bacillus subtilisGood Activity (MIC not specified)[2]
Escherichia coliGood Activity (MIC not specified)[2]
2-Hydroxycinnamic Acid Mycobacterium tuberculosis H37Rv122 µM[1]
Escherichia coli1.5 mM - 760 µM[1]
Staphylococcus aureus1.5 mM - 760 µM[1]
3-Hydroxycinnamic Acid Mycobacterium tuberculosis H37Rv366 µM[1]
4-Chlorocinnamic Acid Escherichia coli708 µM[1]
Bacillus subtilis708 µM[1]

Experimental Protocols

The determination of the antimicrobial activity of these compounds is primarily conducted using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for MIC Determination

This standard method is used to determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism.

1. Preparation of Materials:

  • Microbial Culture: The target microorganism is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to reach the exponential growth phase. The culture is then adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
  • Test Compounds: Stock solutions of the cinnamic acid isomers or derivatives are prepared by dissolving them in an appropriate solvent, such as dimethyl sulfoxide (B87167) (DMSO).
  • Microtiter Plates: Sterile 96-well microtiter plates are used for the assay.

2. Assay Procedure:

  • A serial two-fold dilution of the test compound is prepared in the broth medium directly in the wells of the microtiter plate.
  • Each well is then inoculated with the standardized microbial suspension.
  • Positive (broth with microbial suspension only) and negative (broth only) controls are included on each plate.

3. Incubation:

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

4. Determination of MIC:

  • Following incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Proposed Mechanism of Antimicrobial Action

The antimicrobial mechanism of cinnamic acid and its derivatives is believed to be multifactorial, which may reduce the likelihood of microorganisms developing resistance. The primary proposed mechanisms include:

  • Cell Membrane Disruption: The lipophilic nature of these compounds allows them to interact with and disrupt the microbial cell membrane, leading to increased permeability and loss of structural integrity.

  • Leakage of Cellular Contents: Damage to the cell membrane results in the leakage of essential intracellular components, such as ions and metabolites.

  • Inhibition of Cellular Processes: There is evidence to suggest that these compounds can interfere with vital cellular processes, including the synthesis of proteins and nucleic acids.

Below is a diagram illustrating the general workflow for evaluating the antimicrobial activity of these compounds.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare Microbial Culture Prepare Microbial Culture Inoculation with Microorganism Inoculation with Microorganism Prepare Microbial Culture->Inoculation with Microorganism Prepare Test Compound Solutions Prepare Test Compound Solutions Serial Dilution in Microtiter Plate Serial Dilution in Microtiter Plate Prepare Test Compound Solutions->Serial Dilution in Microtiter Plate Serial Dilution in Microtiter Plate->Inoculation with Microorganism Incubation Incubation Inoculation with Microorganism->Incubation Visual Assessment of Growth Visual Assessment of Growth Incubation->Visual Assessment of Growth Determine MIC Determine MIC Visual Assessment of Growth->Determine MIC

Workflow for Antimicrobial Susceptibility Testing.

The following diagram illustrates the proposed general mechanism of antimicrobial action for cinnamic acid derivatives.

G cluster_effects Antimicrobial Effects Cinnamic Acid Derivative Cinnamic Acid Derivative Microbial Cell Microbial Cell Cinnamic Acid Derivative->Microbial Cell Interacts with Membrane Disruption Membrane Disruption Microbial Cell->Membrane Disruption Inhibition of Cellular Processes Inhibition of Cellular Processes Microbial Cell->Inhibition of Cellular Processes Leakage of Cellular Contents Leakage of Cellular Contents Membrane Disruption->Leakage of Cellular Contents Cell Death Cell Death Leakage of Cellular Contents->Cell Death Inhibition of Cellular Processes->Cell Death

Proposed Antimicrobial Mechanism of Cinnamic Acid Derivatives.

References

Safety Operating Guide

Proper Disposal of 4-Aminocinnamic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of 4-Aminocinnamic acid, designed for researchers, scientists, and drug development professionals. Adherence to these guidelines is essential to minimize risks and ensure compliance with regulatory standards.

Core Disposal Principles

The primary methods for the disposal of this compound involve licensed professional waste disposal services and incineration. It is crucial to handle the compound and its containers with care to prevent contamination and exposure.

Step-by-Step Disposal Procedures

1. Unused Product and Surplus Material:

  • Licensed Disposal Service: All surplus and non-recyclable this compound must be offered to a licensed professional waste disposal company.[1][2] This ensures that the waste is managed in accordance with all applicable local and national regulations.[2]

  • Incineration: A recommended method of disposal is to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[1] Extra care should be taken during ignition as the material may be highly flammable.[1]

2. Contaminated Packaging and Containers:

  • Treat as Unused Product: Any packaging that has been in contact with this compound should be disposed of in the same manner as the unused product.[1][2]

  • Container Preparation: Before disposing of a used container, ensure that the contents are completely removed.[2] Do not mix with other waste. Handle uncleaned containers as you would the product itself.

3. Spills and Clean-up:

  • Avoid Dust Formation: When cleaning up spills, it is imperative to do so without creating dust.[1][2] Use methods such as sweeping and shoveling to pick up the material.[1]

  • Containment: The collected waste should be placed in suitable, closed containers for disposal.[1]

  • Environmental Protection: Prevent the product from entering drains or waterways.[1][2][3]

Personal Protective Equipment (PPE) and Safety Precautions

Proper handling during the disposal process is critical to ensure personal safety.

PPE / PrecautionSpecification
Eye/Face Protection Safety glasses with side-shields conforming to appropriate government standards (e.g., EN166 in the EU or NIOSH in the US) should be worn.[1]
Skin Protection Handle with gloves. Gloves must be inspected prior to use. Use a proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands after handling.[1]
Respiratory Protection For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[1]
General Hygiene Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of the workday.[1] Avoid contact with skin and eyes, and avoid the formation of dust and aerosols.[1]

Disposal Workflow

The following diagram outlines the decision-making process and steps for the proper disposal of this compound.

G A Start: this compound Waste B Is the material surplus or non-recyclable? A->B C Is the packaging contaminated? A->C D Engage Licensed Waste Disposal Service B->D Yes I End B->I No G Treat as unused product C->G Yes C->I No E Option 1: Chemical Incineration (with afterburner and scrubber) D->E F Option 2: Offer to Licensed Disposal Company D->F H Dispose of in suitable, closed containers E->H F->H G->D H->I

Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Aminocinnamic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the proper handling and disposal of 4-Aminocinnamic acid, ensuring a safe laboratory environment for researchers, scientists, and drug development professionals. Adherence to these procedures is essential for minimizing risks and ensuring regulatory compliance.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound. The following table summarizes the recommended PPE.

Protection TypeRecommended EquipmentStandards/Specifications
Eye/Face Protection Safety glasses with side-shields or safety goggles. A face shield should be used in situations with a high risk of splashing.[1]EN166 (Europe) or ANSI Z87.1 (US) compliant.
Hand Protection Chemically resistant gloves. Nitrile or butyl rubber gloves are recommended.[1]Inspect gloves for integrity before each use. Use proper glove removal technique to avoid skin contact.[2]
Respiratory Protection For nuisance exposures (e.g., weighing), a P95 (US) or P1 (EU) particle respirator is recommended. For higher-level protection or in poorly ventilated areas, an OV/AG/P99 (US) or ABEK-P2 (EU) respirator is advised.[2] Work should ideally be conducted in a chemical fume hood.[3][4]Respirators must be NIOSH (US) or CEN (EU) approved.[2]
Skin and Body Protection A lab coat is mandatory. For larger quantities or when there is a significant risk of skin contact, chemical-resistant coveralls and aprons should be worn.[5]Closed-toe shoes are required.[6]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for safety.

  • Preparation :

    • Before beginning work, ensure you have read and understood the Safety Data Sheet (SDS) for this compound.[7]

    • Work in a designated and well-ventilated area, preferably a chemical fume hood.[3][4]

    • Ensure that an emergency eyewash station and safety shower are readily accessible and unobstructed.[3][7]

    • Assemble all necessary equipment and reagents before you begin.

    • Don the appropriate PPE as detailed in the table above.

  • Handling the Compound :

    • To prevent the formation of dust, handle the solid material carefully.[2]

    • Avoid direct contact with skin, eyes, and clothing.[3]

    • Do not eat, drink, or smoke in the handling area.[8]

  • Post-Handling :

    • Tightly seal the container of this compound after use.

    • Thoroughly wash your hands with soap and water after handling is complete.[2]

    • Clean the work area and decontaminate surfaces with an appropriate solvent, followed by a soap and water wash.

Disposal Plan

Proper disposal of this compound and its containers is imperative to prevent environmental contamination and ensure compliance with regulations.

  • Waste Collection :

    • Collect waste this compound and any materials contaminated with it (e.g., gloves, weighing paper) in a clearly labeled, sealed container.

  • Disposal Method :

    • Dispose of the chemical waste through a licensed professional waste disposal service.[2][3]

    • One recommended method of disposal is to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[2]

    • Do not allow the product to enter drains.[2]

  • Contaminated Packaging :

    • Dispose of the original container as unused product unless it has been thoroughly decontaminated.[2]

Emergency Procedures

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.[2]

  • Inhalation : Move the individual to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2]

  • Ingestion : Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

  • Spills : Evacuate the area. Wear appropriate PPE, including respiratory protection. Avoid creating dust. Sweep up the spilled material and place it in a suitable, closed container for disposal.[2]

Handling_Workflow start Start: Prepare for Handling sds Read and Understand Safety Data Sheet (SDS) start->sds ppe Don Appropriate Personal Protective Equipment (PPE) sds->ppe area Prepare Well-Ventilated Area (e.g., Fume Hood) ppe->area emergency Ensure Access to Emergency Equipment (Eyewash, Shower) area->emergency handling Handling this compound emergency->handling avoid_contact Avoid Direct Contact and Dust Formation handling->avoid_contact post_handling Post-Handling Procedures avoid_contact->post_handling seal Tightly Seal Container post_handling->seal wash Wash Hands Thoroughly seal->wash clean_area Clean and Decontaminate Work Area wash->clean_area disposal Waste Disposal clean_area->disposal collect_waste Collect in Labeled, Sealed Container disposal->collect_waste dispose Dispose via Licensed Professional Service collect_waste->dispose end End of Process dispose->end

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.